molecular formula C52H54N6O8 B15586467 Stephacidin B

Stephacidin B

カタログ番号: B15586467
分子量: 891.0 g/mol
InChIキー: ZKJYVORSURCOMD-WYLTXJKKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

from Aspergillus ochraceus;  structure in first source

特性

分子式

C52H54N6O8

分子量

891.0 g/mol

IUPAC名

(1R,2S,4R,10S,12S,27R,28S,42S)-15-hydroxy-13,13,20,20,34,34,41,41-octamethyl-39-oxido-21,33-dioxa-3,6,15,48,50-pentaza-39-azoniapentadecacyclo[42.5.2.13,10.01,42.02,28.04,12.04,27.06,10.014,26.016,25.017,22.028,40.029,38.032,37.044,48]dopentaconta-14(26),16(25),17(22),18,23,29(38),30,32(37),35,39-decaene-5,49,51,52-tetrone

InChI

InChI=1S/C52H54N6O8/c1-44(2)19-15-25-29(65-44)13-11-27-33-36-50-28-12-14-30-26(16-20-45(3,4)66-30)35(28)58(64)38(50)47(7,8)31-23-48-17-9-21-54(48)42(61)51(31,53-40(48)59)39(50)56-41(60)49-18-10-22-55(49)43(62)52(36,56)32(24-49)46(5,6)37(33)57(63)34(25)27/h11-16,19-20,31-32,36,39,63H,9-10,17-18,21-24H2,1-8H3,(H,53,59)/t31-,32-,36+,39-,48?,49-,50-,51+,52+/m0/s1

InChIキー

ZKJYVORSURCOMD-WYLTXJKKSA-N

製品の起源

United States

Foundational & Exploratory

The Discovery of Stephacidin B: A Potent Antitumor Alkaloid from Aspergillus ochraceus

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Stephacidin B, a structurally complex dimeric indole (B1671886) alkaloid, was first isolated from the solid fermentation of the fungus Aspergillus ochraceus WC76466.[1] Its discovery revealed a novel chemical scaffold with significant and selective cytotoxic activity against human tumor cell lines, particularly prostate cancer. This technical guide provides a comprehensive overview of the discovery of this compound, detailing its isolation, structure elucidation, biological activity, and proposed biosynthetic pathway. The information is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and oncology drug development.

Introduction

Fungi of the genus Aspergillus are prolific producers of a diverse array of secondary metabolites with a wide range of biological activities.[2] In 2002, researchers at Bristol-Myers Squibb reported the discovery of two novel antitumor alkaloids, Stephacidin A and this compound, from a solid fermentation culture of Aspergillus ochraceus WC76466.[3] this compound, in particular, drew significant attention due to its potent and selective cytotoxicity against the testosterone-dependent prostate cancer cell line, LNCaP, with a reported IC50 value of 60 nM.[3]

Structurally, this compound is a formidable molecule, possessing 15 rings and 9 chiral centers.[3] It is a dimer of the related monomeric alkaloid, avrainvillamide.[4] The unique bicyclo[2.2.2]diazaoctane ring system is a key feature of this class of compounds.[5][6][7] The unprecedented complexity and potent biological activity of this compound have made it a compelling target for total synthesis and a subject of interest for understanding its mode of action and biosynthetic origins.

Experimental Protocols

Fungal Strain and Fermentation

The producing organism, Aspergillus ochraceus WC76466, was subjected to solid-state fermentation to induce the production of this compound.[3] While the precise media composition from the original discovery is not publicly detailed, a general approach for solid-state fermentation of Aspergillus species for secondary metabolite production is outlined below.

General Solid-State Fermentation Protocol for Aspergillus spp.:

  • Substrate: A solid support such as rice, wheat bran, or a mixture of agro-industrial by-products is used.[8][9][10] For example, a solid fermentation medium could consist of rice supplemented with yeast extract, sea salt, sucrose, and bran.[11]

  • Inoculation: The solid substrate is sterilized and then inoculated with a spore suspension or a pre-culture of Aspergillus ochraceus.

  • Incubation: The inoculated substrate is incubated in a controlled environment with specific temperature and humidity for a designated period, often ranging from several days to weeks, to allow for fungal growth and secondary metabolite production.[12]

Extraction and Isolation

Following fermentation, the fungal biomass and substrate are extracted to isolate the target compounds. A general procedure for the extraction and isolation of indole alkaloids from solid fungal cultures is as follows:

  • Extraction: The solid fermented material is extracted exhaustively with an organic solvent such as ethyl acetate (B1210297) or methanol.[11][13]

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to purify this compound. This typically involves:

    • Initial Fractionation: Column chromatography on silica (B1680970) gel or Sephadex LH-20 to separate the extract into fractions of varying polarity.

    • Fine Purification: High-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18), is employed for the final purification of this compound.[14]

Quantitative Data

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. The following table summarizes the reported in vitro cytotoxicity data.

Cell LineCancer TypeIC50 (µM)Reference
LNCaPProstate Cancer0.06[3][15]
PC-3Prostate Cancer0.37[15]
SK-BR-3Breast Cancer0.32[15]
MCF-7Breast Cancer0.27[15]
HepG2Hepatocellular Carcinoma4 (induces apoptosis)[15]
Huh7Hepatocellular Carcinoma4 (induces apoptosis)[15]

Structure Elucidation

The complex structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[3]

NMR Spectroscopy
X-ray Crystallography

The definitive three-dimensional structure and relative stereochemistry of this compound were confirmed by single-crystal X-ray diffraction analysis.[3] This technique provided unambiguous proof of the complex polycyclic system and the spatial arrangement of its nine stereocenters. The crystallographic data for this compound can be accessed through the Cambridge Crystallographic Data Centre (CCDC).

Signaling Pathways and Logical Relationships

Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to proceed through the dimerization of two molecules of avrainvillamide.[4] The formation of the characteristic bicyclo[2.2.2]diazaoctane core is proposed to involve an intramolecular hetero-Diels-Alder reaction.[5] While the specific enzymes from A. ochraceus have not been fully characterized, a plausible biosynthetic pathway is depicted below.

Stephacidin_B_Biosynthesis Tryptophan L-Tryptophan Diketopiperazine Cyclo(L-Trp-L-Pro) Tryptophan->Diketopiperazine Proline L-Proline Proline->Diketopiperazine Prenylation1 Prenylation Diketopiperazine->Prenylation1 DeoxybrevianamideE Deoxybrevianamide E Prenylation1->DeoxybrevianamideE Oxidation1 Oxidation DeoxybrevianamideE->Oxidation1 Azadiene Azadiene Intermediate Oxidation1->Azadiene IMDA Intramolecular Hetero-Diels-Alder (Proposed) Azadiene->IMDA BicycloCore Bicyclo[2.2.2]diazaoctane Core Formation IMDA->BicycloCore StephacidinA Stephacidin A BicycloCore->StephacidinA Oxidation2 Oxidative Rearrangement StephacidinA->Oxidation2 Avrainvillamide Avrainvillamide Oxidation2->Avrainvillamide Dimerization Dimerization Avrainvillamide->Dimerization Avrainvillamide->Dimerization StephacidinB This compound Dimerization->StephacidinB

Caption: Proposed biosynthetic pathway of this compound from L-Tryptophan and L-Proline.

Experimental Workflow for Discovery

The discovery of this compound followed a classical natural product drug discovery workflow, starting from the fermentation of the microbial source to the isolation and characterization of the bioactive compound.

Stephacidin_B_Discovery_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Isolation cluster_characterization Characterization cluster_analysis Analysis Strain Aspergillus ochraceus WC76466 SolidFermentation Solid-State Fermentation Strain->SolidFermentation Extraction Solvent Extraction SolidFermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Column Chromatography CrudeExtract->Chromatography HPLC HPLC Purification Chromatography->HPLC PureCompound This compound HPLC->PureCompound StructureElucidation Structure Elucidation PureCompound->StructureElucidation Bioassay Cytotoxicity Assay PureCompound->Bioassay NMR NMR Spectroscopy StructureElucidation->NMR Xray X-ray Crystallography StructureElucidation->Xray IC50 IC50 Determination Bioassay->IC50

Caption: Experimental workflow for the discovery of this compound.

Conclusion

The discovery of this compound from Aspergillus ochraceus represents a significant milestone in natural product chemistry and oncology research. Its complex and unique chemical architecture, coupled with its potent and selective antitumor activity, continues to inspire synthetic chemists and drug developers. Further investigation into its biosynthetic pathway could unveil novel enzymatic transformations, and a deeper understanding of its mechanism of action may lead to the development of new therapeutic strategies for cancer treatment. This guide provides a foundational resource for researchers aiming to explore the fascinating chemistry and biology of this remarkable natural product.

References

The Stephacidin B Biosynthesis Pathway in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Stephacidin B, a complex dimeric prenylated indole (B1671886) alkaloid, has garnered significant attention for its potent antitumor activities. Originally isolated from Aspergillus ochraceus, this natural product and its congeners are the results of a fascinating and intricate biosynthetic pathway. This technical guide provides an in-depth exploration of the this compound biosynthesis, consolidating current knowledge on the genetic framework, enzymatic machinery, and key chemical transformations. It is designed to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug development, offering detailed experimental methodologies and a structured overview of the quantitative data available to date.

Introduction

Fungi are prolific producers of structurally diverse and biologically active secondary metabolites. Among these, the prenylated indole alkaloids represent a class of compounds with significant therapeutic potential. This compound belongs to this class, characterized by a unique dimeric structure built around a bicyclo[2.2.2]diazaoctane core. Its biosynthesis is closely intertwined with that of other notable fungal metabolites, including stephacidin A, avrainvillamide (B1247661), and the notoamides. Understanding the biosynthetic pathway of this compound not only sheds light on the chemical logic employed by fungi to construct molecular complexity but also provides a foundation for synthetic biology and metabolic engineering efforts to produce novel analogs with improved therapeutic properties.

This guide will systematically dissect the this compound biosynthetic pathway, beginning with the precursor molecules and the genetic architecture of the biosynthetic gene cluster. We will then delve into the functions of key enzymes, the proposed sequence of intermediate transformations, and the crucial dimerization step. Detailed experimental protocols for key biosynthetic studies and a summary of available quantitative data are provided to facilitate further research in this area.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound is a multi-step process that begins with the assembly of a diketopiperazine core from L-tryptophan and L-proline. This core undergoes a series of enzymatic modifications, including prenylation and oxidative cyclization, to form stephacidin A. Stephacidin A is then converted to avrainvillamide, which serves as the monomeric precursor for the final dimerization to this compound.

Precursor Molecules

The fundamental building blocks for the this compound scaffold are:

  • L-Tryptophan: Provides the indole core.

  • L-Proline: Forms the second part of the initial diketopiperazine.

  • Dimethylallyl pyrophosphate (DMAPP): The isoprene (B109036) unit donor for the prenylation steps, derived from the mevalonate (B85504) pathway.

The Notoamide/Stephacidin Biosynthetic Gene Cluster

The genes responsible for stephacidin and notoamide biosynthesis are organized in a contiguous cluster, first identified as the notoamide (not) cluster in a marine-derived Aspergillus sp.[1]. A homologous cluster, termed spe, has been identified in the stephacidin-producing organism Aspergillus ochraceus. This cluster encodes all the necessary enzymatic machinery, including a non-ribosomal peptide synthetase (NRPS), prenyltransferases, and various oxidases.

A comparative analysis of the notoamide (not and not') clusters from different Aspergillus species, along with the related paraherquamide (B22789) (phq) and malbrancheamide (B1243991) (mal) clusters, has revealed a conserved core of biosynthetic genes, highlighting a common evolutionary origin for the biosynthesis of these bicyclo[2.2.2]diazaoctane-containing alkaloids[2].

Table 1: Key Genes in the Notoamide (not)/Stephacidin (spe) Biosynthetic Gene Cluster and Their Putative Functions.

Gene (not/spe)Putative FunctionDescription
NotE / SpeANon-Ribosomal Peptide Synthetase (NRPS)A two-module NRPS that condenses L-tryptophan and L-proline to form the initial diketopiperazine, brevianamide (B1173143) F.
NotF / SpeBReverse PrenyltransferaseCatalyzes the reverse prenylation at the C2 position of the indole ring of brevianamide F to form deoxybrevianamide E.
NotC / SpeDPrenyltransferaseCatalyzes the normal prenylation at the C7 position of the indole ring of 6-hydroxydeoxybrevianamide E to yield notoamide S.
NotBFAD-dependent MonooxygenaseAn oxidase involved in the oxidative rearrangement of the indole ring, potentially leading to the formation of spiro-oxindoles like notoamide C.[1]
NotIFAD-dependent MonooxygenasePredicted to be a stereoselective oxidase that catalyzes the conversion of (+)-stephacidin A to (−)-notoamide B via 2,3-epoxidation and a Pinacol-type rearrangement.[3]
NotG, NotHCytochrome P450 MonooxygenasesInvolved in various oxidative tailoring steps in the pathway.
NotDFAD-dependent OxidoreductaseAnother tailoring enzyme involved in redox reactions.
Proposed Biosynthetic Pathway

The currently accepted biosynthetic pathway is a revision of earlier proposals, informed by isotopic labeling studies that ruled out notoamide E as a direct precursor to stephacidin A[4]. The key intramolecular Diels-Alder (IMDA) reaction is now thought to precede the formation of the pyran ring.

This compound Biosynthesis Pathway cluster_precursors Precursors cluster_core_synthesis Core Assembly & Early Modifications cluster_IMDA_and_tailoring IMDA and Late-Stage Tailoring cluster_dimerization Final Dimerization L-Tryptophan L-Tryptophan L-Proline L-Proline Brevianamide F Brevianamide F L-Proline->Brevianamide F NotE (NRPS) DMAPP DMAPP Deoxybrevianamide E Deoxybrevianamide E Brevianamide F->Deoxybrevianamide E NotF (Reverse Prenyltransferase) + DMAPP 6-Hydroxydeoxybrevianamide E 6-Hydroxydeoxybrevianamide E Deoxybrevianamide E->6-Hydroxydeoxybrevianamide E Oxidase(s) Notoamide S Notoamide S 6-Hydroxydeoxybrevianamide E->Notoamide S NotC (Prenyltransferase) + DMAPP Achiral Azadiene Intermediate Achiral Azadiene Intermediate Notoamide S->Achiral Azadiene Intermediate Oxidation Stephacidin A Stephacidin A Achiral Azadiene Intermediate->Stephacidin A Intramolecular Hetero-Diels-Alder (Putative Diels-Alderase?) Avrainvillamide Avrainvillamide Stephacidin A->Avrainvillamide Reduction & Oxidation (e.g., NotI) This compound This compound Avrainvillamide->this compound Dimerization (Spontaneous or Enzymatic?) Avrainvillamide->this compound

Caption: Proposed biosynthetic pathway of this compound.
Key Enzymatic Steps and Transformations

  • Diketopiperazine Formation: The pathway is initiated by the NRPS enzyme NotE (SpeA), which activates and condenses L-tryptophan and L-proline to form the cyclic dipeptide, brevianamide F.

  • Reverse Prenylation: The reverse prenyltransferase NotF (SpeB) attaches a dimethylallyl group from DMAPP to the C2 position of the indole ring of brevianamide F. This is a crucial step that introduces the first isoprene unit.

  • Hydroxylation and Normal Prenylation: The intermediate deoxybrevianamide E undergoes hydroxylation at the C6 position of the indole ring, followed by a normal prenylation at C7, catalyzed by the prenyltransferase NotC (SpeD), to form notoamide S.

  • Formation of the Bicyclo[2.2.2]diazaoctane Core: This is a hallmark of the pathway. It is proposed that notoamide S is oxidized to an achiral azadiene intermediate, which then undergoes an intramolecular hetero-Diels-Alder (IMDA) reaction to construct the bicyclo[2.2.2]diazaoctane core of stephacidin A. While this reaction has been demonstrated in biomimetic total synthesis, the enzyme responsible for this transformation in vivo, a putative Diels-Alderase, remains elusive. The stereochemical outcome of this reaction is critical, as different fungal species produce distinct enantiomers of stephacidin A, suggesting the involvement of enantiomerically distinct enzymes[4][5].

  • Conversion of Stephacidin A to Avrainvillamide: Stephacidin A is not the final product but a key intermediate. It is converted to avrainvillamide through a process involving reduction of the indole double bond followed by oxidation to form the characteristic α,β-unsaturated nitrone moiety of avrainvillamide. The FAD-dependent monooxygenase NotI is predicted to catalyze a similar transformation[3].

  • Dimerization to this compound: The final step is the dimerization of two molecules of avrainvillamide to form this compound. This dimerization can occur spontaneously, particularly under basic conditions, and has been observed during chemical synthesis and purification. Whether this step is enzyme-catalyzed in vivo is still a subject of investigation.

Quantitative Data

Quantitative biochemical data for the enzymes in the this compound pathway are sparse in the literature. However, some studies have begun to characterize the kinetic properties and substrate promiscuity of key enzymes.

Table 2: Summary of Available Quantitative Data for this compound Biosynthesis Pathway Enzymes.

EnzymeSubstrate(s)Product(s)Kinetic ParametersSource
NotF (Reverse Prenyltransferase)Brevianamide F, DMAPPDeoxybrevianamide ENotF exhibits broad substrate promiscuity, converting a wide range of 30 different tryptophanyl-diketopiperazine substrates. Detailed Michaelis-Menten kinetics for each substrate are not fully reported, but the enzyme shows high conversion rates for many analogs.[2]
NotB (FAD-dependent Oxidase)Notoamide E, NADPHNotoamide C, Notoamide DIn vitro assays showed that 1 µM of NotB could convert 200 µM of notoamide E within minutes. However, specific kcat and Km values were not determined.[1]
Isotopic Labeling Incorporation [¹³C]₂-[¹⁵N]-6-hydroxydeoxybrevianamide ENotoamide JFeeding studies with Aspergillus versicolor resulted in an 8.4% incorporation of the labeled precursor into notoamide J.

Note: The table is populated with representative data found in the literature. A comprehensive kinetic analysis for all enzymes in the pathway is not yet available.

Experimental Protocols

This section provides an overview of the methodologies used in the elucidation of the this compound biosynthetic pathway. These protocols are based on published literature and are intended as a guide for researchers.

Fungal Cultivation for Stephacidin Production

This protocol is a general guideline for the cultivation of Aspergillus species for the production of stephacidin-related metabolites. Optimization for specific strains and target compounds is recommended.

  • Strain Maintenance: Maintain Aspergillus ochraceus or other producing strains on Potato Dextrose Agar (PDA) slants at 4°C. Subculture every 4-6 months.

  • Inoculum Preparation:

    • Grow the fungus on PDA plates for 7-10 days at 25-30°C until sporulation is abundant.

    • Prepare a spore suspension by adding sterile water (or a solution of 0.01% Tween 80) to the plate and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁶ spores/mL).

  • Liquid Culture Fermentation:

    • Prepare the fermentation medium, such as Yeast Extract-Sucrose (YES) broth (2% yeast extract, 15% sucrose) or Potato Dextrose Broth (PDB).

    • Dispense the medium into Erlenmeyer flasks (e.g., 100 mL in a 250 mL flask).

    • Inoculate the flasks with the spore suspension.

    • Incubate the cultures at 25-30°C on a rotary shaker (e.g., 150-200 rpm) for 10-14 days.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the incorporation of precursors into the final natural product. The following is a generalized protocol for a feeding experiment.

Isotopic Labeling Workflow start Start cultivate Cultivate Producing Fungus (e.g., A. ochraceus) start->cultivate feed_precursor Add Labeled Precursor to Culture (at a specific time point, e.g., day 3-5) cultivate->feed_precursor prepare_precursor Synthesize or Procure Isotopically Labeled Precursor (e.g., ¹³C, ¹⁵N labeled intermediate) prepare_precursor->feed_precursor continue_incubation Continue Incubation (for a defined period, e.g., 7-10 days) feed_precursor->continue_incubation harvest Harvest Culture (Separate mycelia and broth) continue_incubation->harvest extract Extract Metabolites (e.g., with ethyl acetate) harvest->extract analyze Analyze Extracts by LC-MS and NMR extract->analyze end End analyze->end

Caption: General workflow for isotopic labeling experiments.
  • Synthesis of Labeled Precursor: Synthesize the desired precursor (e.g., stephacidin A, deoxybrevianamide E) with isotopic labels (e.g., ¹³C, ¹⁵N, ²H) using established organic synthesis methods[6][7].

  • Feeding:

    • Grow the fungal culture as described in section 4.1.

    • At a specific time point during the fermentation (e.g., after 3-5 days of growth when secondary metabolism is active), add a sterile solution of the labeled precursor to the culture flasks. The final concentration of the precursor should be optimized.

    • Continue the incubation for an additional period (e.g., 7-10 days).

  • Extraction and Analysis:

    • Harvest the culture and separate the mycelia from the broth by filtration.

    • Extract the broth and the mycelia (after homogenization) with an organic solvent like ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude extract by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify labeled compounds by their mass shift.

    • Purify the target compounds using chromatographic techniques (e.g., silica (B1680970) gel chromatography, preparative HPLC).

    • Confirm the position and extent of isotope incorporation by Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹³C-NMR).

In Vitro Enzyme Assays

Characterizing the function of individual biosynthetic enzymes requires heterologous expression and in vitro assays.

  • Heterologous Expression and Purification:

    • Clone the gene of interest (e.g., notF, notC) into an appropriate expression vector (e.g., pET vector for E. coli).

    • Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

    • Induce protein expression (e.g., with IPTG).

    • Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing a suitable buffer, the purified enzyme, the substrate(s) (e.g., brevianamide F and DMAPP for NotF), and any necessary cofactors (e.g., Mg²⁺ for prenyltransferases).

    • Incubate the reaction at an optimal temperature (e.g., 28-37°C) for a defined period.

    • Quench the reaction (e.g., by adding an organic solvent).

    • Extract the product and analyze the reaction mixture by HPLC or LC-MS to monitor substrate consumption and product formation.

  • Kinetic Analysis:

    • To determine Michaelis-Menten kinetic parameters (Km and Vmax), perform the enzyme assay with varying substrate concentrations.

    • Measure the initial reaction velocities at each substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis.

Regulation of this compound Biosynthesis

The regulation of secondary metabolite biosynthesis in fungi is a complex process involving pathway-specific transcription factors, global regulators, and responses to environmental cues. To date, the specific regulatory network governing the stephacidin/notoamide gene cluster has not been elucidated. However, general principles of fungal secondary metabolism regulation are likely to apply.

The expression of biosynthetic gene clusters is often controlled by a pathway-specific Zn(II)₂Cys₆ transcription factor located within the cluster. Additionally, global regulators that respond to nutritional signals (e.g., carbon and nitrogen availability) and environmental stresses can influence the expression of multiple secondary metabolite clusters. Further research, including gene knockout studies and transcriptomic analysis under different culture conditions, is needed to identify the specific regulatory elements controlling this compound production.

Conclusion and Future Perspectives

The biosynthetic pathway to this compound is a remarkable example of nature's chemical ingenuity. Significant progress has been made in identifying the biosynthetic gene cluster and elucidating the functions of several key enzymes. The pathway involves a complex interplay of peptide synthesis, prenylation, oxidative rearrangements, and a crucial, yet enigmatic, intramolecular Diels-Alder reaction.

Despite these advances, several key questions remain. The identification and characterization of the putative Diels-Alderase is a major goal that would provide significant insight into this rare class of enzymes. A complete kinetic characterization of all enzymes in the pathway is needed to understand the flux and potential bottlenecks. Furthermore, unraveling the regulatory network that controls the expression of the stephacidin/notoamide gene cluster will be crucial for developing rational strategies for yield improvement and metabolic engineering.

The knowledge consolidated in this guide provides a solid foundation for future research. By combining the tools of genetics, enzymology, and synthetic chemistry, the remaining mysteries of the this compound biosynthetic pathway can be unraveled, paving the way for the discovery and development of new anticancer agents.

References

Stephacidin B and its Active Metabolite Avrainvillamide: An Unexplored Avenue in Prostate Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 3, 2025 – While the quest for novel cytotoxic agents against prostate cancer continues, the potential of the natural alkaloid Stephacidin B and its active monomer, avrainvillamide (B1247661), remains largely uncharted territory. Despite initial interest in their antiproliferative properties, a comprehensive analysis of their specific efficacy and mechanism of action in prostate cancer is notably absent from publicly available scientific literature.

This compound, a dimeric alkaloid, is known to undergo a rapid conversion into its monomeric form, avrainvillamide, in cell culture environments. This transformation is critical, as avrainvillamide is believed to be the primary bioactive compound responsible for the observed cytotoxic effects. It has been proposed that avrainvillamide exerts its antiproliferative action through covalent modification of intracellular thiol-containing proteins, a mechanism that could have significant implications for cancer cell function and survival.

However, a thorough investigation into the specific effects of this compound or avrainvillamide on prostate cancer cell lines such as PC-3, DU145, and LNCaP has yet to be documented. Key quantitative data, including the half-maximal inhibitory concentration (IC50) values, which are fundamental for assessing cytotoxic potency, are not available in the public domain for these specific cell lines.

Furthermore, detailed mechanistic studies that are crucial for understanding the therapeutic potential of these compounds in prostate cancer are lacking. There is no published data from experiments such as:

  • Apoptosis Assays: Flow cytometry analyses to quantify the percentage of apoptotic and necrotic cells induced by this compound or avrainvillamide in prostate cancer cell populations have not been reported.

  • Cell Cycle Analysis: The effects of these compounds on the cell cycle progression of prostate cancer cells, including the percentage of cells in the G0/G1, S, and G2/M phases, remain undetermined.

  • Western Blot Analysis: There is a lack of studies examining the impact of this compound or avrainvillamide on the expression and activation of key proteins involved in critical signaling pathways in prostate cancer. These pathways include the PI3K/Akt and MAPK signaling cascades, which are frequently dysregulated in prostate cancer and are central to cell survival, proliferation, and apoptosis. Additionally, the influence of these compounds on the androgen receptor (AR) signaling pathway, a key driver of prostate cancer progression, is unknown.

The absence of this fundamental data precludes the construction of a detailed technical guide on the use of this compound as a cytotoxic agent against prostate cancer. While the general experimental protocols for conducting such studies are well-established, their specific application to and results from this compound or avrainvillamide treatment in prostate cancer are not available for review.

Future Directions

The preliminary understanding of this compound's conversion to the electrophilic monomer avrainvillamide suggests a plausible mechanism of action that warrants further investigation in the context of prostate cancer. Future research should prioritize the following:

  • Determination of Cytotoxicity: Establishing the IC50 values of avrainvillamide in a panel of androgen-sensitive (LNCaP) and androgen-insensitive (PC-3, DU145) prostate cancer cell lines.

  • Elucidation of Apoptotic Mechanisms: Quantifying the induction of apoptosis and identifying the key molecular players involved, such as the activation of caspases and modulation of Bcl-2 family proteins.

  • Cell Cycle Effects: Analyzing the impact of avrainvillamide on cell cycle distribution to determine if it induces arrest at specific checkpoints.

  • Signaling Pathway Analysis: Investigating the effects of avrainvillamide on the PI3K/Akt, MAPK, and AR signaling pathways to uncover the molecular mechanisms underlying its cytotoxic activity.

Such studies would be instrumental in determining the potential of this compound and its active metabolite, avrainvillamide, as a novel therapeutic strategy for prostate cancer. Until then, its role as a cytotoxic agent in this specific malignancy remains a compelling but unanswered question in the field of cancer research.

Experimental Protocols (General)

While specific data for this compound is unavailable, the following are detailed methodologies for key experiments that would be required to assess its efficacy.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Prostate cancer cells (PC-3, DU145, LNCaP) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or avrainvillamide for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected, allowing for the quantification of different cell populations.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This technique measures the DNA content of cells to determine their distribution in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and harvested.

  • Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) while vortexing gently and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in G0/G1, S, and G2/M phases is determined.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: After treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p-Akt, Akt, p-Erk, Erk).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizations

As no specific data is available for this compound's effect on prostate cancer signaling pathways, the following diagrams represent hypothetical experimental workflows and a generalized signaling pathway that would be investigated.

Workflow for Cytotoxicity and Apoptosis Assays.

Cell_Cycle_and_Western_Blot_Workflow cluster_cell_cycle Cell Cycle Analysis cluster_western_blot Western Blot Analysis cc1 Treat Cells cc2 Fix and Stain with PI cc1->cc2 cc3 Flow Cytometry cc2->cc3 cc4 Determine Cell Cycle Distribution cc3->cc4 wb1 Treat Cells & Lyse wb2 Protein Quantification wb1->wb2 wb3 SDS-PAGE & Transfer wb2->wb3 wb4 Immunoblot for Key Signaling Proteins wb3->wb4

Workflow for Cell Cycle and Western Blot Analysis.

Hypothetical_Signaling_Pathway StephacidinB This compound Avrainvillamide Avrainvillamide StephacidinB->Avrainvillamide Rapid Conversion ThiolProteins Thiol-Containing Proteins Avrainvillamide->ThiolProteins Covalent Modification (Hypothesized) Apoptosis Apoptosis Avrainvillamide->Apoptosis CellCycleArrest Cell Cycle Arrest Avrainvillamide->CellCycleArrest PI3K PI3K ThiolProteins->PI3K Inhibition? MAPK MAPK (Erk) ThiolProteins->MAPK Inhibition? Akt Akt PI3K->Akt Akt->Apoptosis Inhibits Proliferation Cell Proliferation Akt->Proliferation MAPK->Apoptosis Regulates MAPK->Proliferation

Hypothesized Mechanism of Avrainvillamide Action.

The Biological Activity of Stephacidin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stephacidin B is a complex dimeric indole (B1671886) alkaloid natural product isolated from the fungus Aspergillus ochraceus. It has garnered significant interest within the scientific community due to its potent and selective cytotoxic activity against a range of human cancer cell lines. This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative data from key studies, and detailed experimental protocols. A crucial aspect of its bioactivity is its conversion to the monomeric form, avrainvillamide (B1247661), which is considered the primary bioactive agent.

Data Presentation: Cytotoxicity of this compound and Avrainvillamide

The antiproliferative activity of this compound and its active monomer, avrainvillamide, has been evaluated against various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.

CompoundCell LineCancer TypeIC50 / GI50Experimental Conditions
This compound LNCaPProstate Cancer60 nM (IC50)[1]Not specified in detail.
Avrainvillamide T-47DBreast Cancer0.33 µM (GI50)[2]72h incubation, CellTiter-Blue assay.[2]
LNCaPProstate Cancer0.42 µM (GI50)[2]72h incubation, CellTiter-Blue assay.[2]
OCI-AML2Acute Myeloid Leukemia0.35 ± 0.09 µM (GI50)[3]72h incubation, specific assay not detailed.[3]
OCI-AML3Acute Myeloid Leukemia0.52 ± 0.15 µM (GI50)[3]72h incubation, specific assay not detailed.[3]
HCT-116Colon Cancer1.10 ± 0.04 µM (GI50)[3]Not specified in detail.[3]
MV4-11Acute Myeloid LeukemiaIC50 reported to be more sensitive than NB4 and HL-60[4]24h incubation, ³H-thymidine incorporation assay.[5]
Molm-13Acute Myeloid LeukemiaIC50 reported to be more sensitive than NB4 and HL-60[4]24h incubation, ³H-thymidine incorporation assay.[5]
NB4Acute Promyelocytic LeukemiaLess sensitive than MV4-11, OCI-AML3, and Molm-13[4]24h incubation, ³H-thymidine incorporation assay.[5]
HL-60Promyelocytic LeukemiaLess sensitive than MV4-11, OCI-AML3, and Molm-13[4]24h incubation, ³H-thymidine incorporation assay.[5]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through its monomer, avrainvillamide. The proposed mechanism involves the covalent modification of specific intracellular proteins, leading to the disruption of key cellular processes and ultimately apoptosis.

Conversion of this compound to Avrainvillamide

In aqueous environments such as cell culture media, the dimeric this compound readily dissociates into two molecules of the monomeric avrainvillamide. This conversion is crucial as avrainvillamide is the electrophilic species responsible for the observed biological activity.

G Stephacidin_B This compound (Dimer) Avrainvillamide Avrainvillamide (Monomer - Active Form) Stephacidin_B->Avrainvillamide Dissociation in Aqueous Solution

Conversion of this compound to its active monomer, avrainvillamide.
Interaction with Nucleophosmin (B1167650) (NPM1) and the p53 Pathway

Avrainvillamide has been identified to covalently bind to the oncoprotein nucleophosmin (NPM1) at cysteine residue 275.[2][6] NPM1 is a multifunctional protein involved in ribosome biogenesis, chromatin remodeling, and the regulation of the tumor suppressor protein p53. By binding to NPM1, avrainvillamide disrupts its function, leading to an increase in the cellular levels of p53.[2][6] Elevated p53 levels can then trigger cell cycle arrest and apoptosis.

G cluster_0 Cellular Response Avrainvillamide Avrainvillamide NPM1 Nucleophosmin (NPM1) Avrainvillamide->NPM1 Covalent Binding (Cys275) p53 p53 NPM1->p53 Inhibition of Degradation Apoptosis Apoptosis p53->Apoptosis Induction

Avrainvillamide's interaction with the NPM1-p53 signaling pathway.
Interaction with Crm1 and Nuclear Export

Avrainvillamide also interacts with the nuclear export protein Crm1 (Exportin 1).[3][7] This interaction inhibits the export of cargo proteins from the nucleus to the cytoplasm. In the context of acute myeloid leukemia (AML) with NPM1 mutations, where the mutant NPM1 is aberrantly localized in the cytoplasm, avrainvillamide can promote the retention of the mutant NPM1 in the nucleus, contributing to its anti-leukemic effects.[3][8]

G cluster_0 Nuclear Export Machinery Avrainvillamide Avrainvillamide Crm1 Crm1 (Exportin 1) Avrainvillamide->Crm1 Inhibition Cargo Cargo Proteins (e.g., mutant NPM1) Crm1->Cargo Nuclear Export Nucleus Nucleus Cytoplasm Cytoplasm

Inhibition of Crm1-mediated nuclear export by avrainvillamide.

Experimental Protocols

Cytotoxicity Assay (MTT/CellTiter-Blue Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound and avrainvillamide. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound or avrainvillamide stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Blue® reagent

  • Solubilization solution (e.g., DMSO or a specialized reagent for MTT)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or avrainvillamide in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment:

    • For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • For CellTiter-Blue Assay: Add 20 µL of CellTiter-Blue® reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for CellTiter-Blue) using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values using appropriate software (e.g., GraphPad Prism).

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Compound (this compound / Avrainvillamide) Incubate_24h->Add_Compound Incubate_Treatment Incubate for Treatment Period Add_Compound->Incubate_Treatment Add_Reagent Add Viability Reagent (MTT or CellTiter-Blue) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Read_Plate Read Plate (Absorbance/Fluorescence) Incubate_Reagent->Read_Plate Analyze_Data Analyze Data and Calculate IC50/GI50 Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for a typical cytotoxicity assay.
HPLC Analysis of this compound to Avrainvillamide Conversion

This protocol outlines a general method for monitoring the conversion of this compound to avrainvillamide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • This compound and avrainvillamide standards

  • Cell culture medium

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or trifluoroacetic acid (TFA), HPLC grade

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Incubate a known concentration of this compound in cell culture medium at 37°C. At various time points, take aliquots of the medium.

  • Protein Precipitation: To each aliquot, add an equal volume of cold acetonitrile to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid or TFA.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute the compounds. The exact gradient should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both compounds have good absorbance (e.g., 254 nm or 280 nm).

  • Data Analysis: Integrate the peak areas for this compound and avrainvillamide at each time point. The disappearance of the this compound peak and the appearance and growth of the avrainvillamide peak will indicate the conversion. The half-life of this compound can be calculated from this data.

Conclusion

This compound, through its active monomer avrainvillamide, represents a promising class of natural products with potent anti-cancer activity. Its unique mechanism of action, involving the covalent modification of the oncoprotein NPM1 and the inhibition of the nuclear export protein Crm1, offers potential for the development of novel therapeutic strategies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on this compound and related compounds. Further investigation into its complex biological interactions will continue to unveil its full therapeutic potential.

References

The Intertwined Chemistry and Biology of Stephacidin B and Avrainvillamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stephacidin B and avrainvillamide (B1247661) are structurally complex indole (B1671886) alkaloids isolated from marine- and terrestrial-derived fungi of the Aspergillus genus.[1][2] These natural products have garnered significant attention within the scientific community due to their potent antiproliferative activities against a range of human cancer cell lines.[1][3] This technical guide provides an in-depth exploration of the core relationship between this compound and its monomeric precursor, avrainvillamide, with a focus on their chemical interconversion, biological activities, and mechanism of action. Detailed experimental protocols for key assays and visualizations of critical pathways are presented to support further research and drug development efforts in this area.

Chemical Relationship: A Monomer-Dimer Equilibrium

This compound is a dimer of avrainvillamide.[4] This relationship is not merely structural but also dynamic, as avrainvillamide readily dimerizes to form this compound under mild basic conditions.[4] Conversely, and of significant biological relevance, this compound can undergo a retro-dimerization to release two molecules of the biologically active monomer, avrainvillamide, particularly in cell culture media.[5] This facile interconversion is a critical aspect of their shared biology.

Experimental Protocols

Protocol 1: Dimerization of Avrainvillamide to this compound

This protocol is based on the synthetic studies that have demonstrated the spontaneous dimerization of avrainvillamide.[4]

  • Dissolution: Dissolve synthetic or purified avrainvillamide in acetonitrile (B52724) (CH₃CN).

  • Base Addition: Add triethylamine (B128534) (Et₃N) to the solution.

  • Incubation: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the consumption of avrainvillamide and the formation of this compound are complete.

  • Purification: Purify the resulting this compound using standard chromatographic techniques, such as silica (B1680970) gel column chromatography.

Protocol 2: Conversion of this compound to Avrainvillamide in Cell Culture Medium

This protocol describes the in vitro conversion of the dimer to the monomer.[5]

  • Preparation of this compound solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Incubation in Medium: Dilute the this compound stock solution in a cell culture medium (e.g., RPMI-1640) to the desired final concentration.

  • Time-course Analysis: At various time points, take aliquots of the medium.

  • Extraction: Extract the compounds from the medium using an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted samples by HPLC or liquid chromatography-mass spectrometry (LC-MS) to quantify the amounts of this compound and avrainvillamide, thereby determining the rate of conversion.

Biological Activities and Quantitative Data

Both this compound and avrainvillamide exhibit potent antiproliferative activity against a panel of human cancer cell lines. However, it is now understood that the cytotoxicity of this compound is attributable to its conversion to the active monomer, avrainvillamide.[5] The following tables summarize the reported quantitative data for their biological activities.

CompoundCell LineAssay TypeValueCitation
This compound LNCaP (Prostate)CytotoxicityIC₅₀ = 60 nM[1]
Avrainvillamide LNCaP (Prostate)Growth InhibitionGI₅₀ = 0.24 µM[6][7]
T-47D (Breast)Growth InhibitionGI₅₀ = 0.21 µM[6][7]
BT-549 (Breast)Growth InhibitionGI₅₀ = 0.62 µM[6][7]
MALME-3M (Melanoma)Growth InhibitionGI₅₀ = 0.41 µM[6][7]

Table 1: Antiproliferative Activity of this compound and Avrainvillamide.

CompoundOrganismAssay TypeValue (µg/mL)Citation
Avrainvillamide Staphylococcus aureus (Multi-drug resistant)Minimum Inhibitory ConcentrationMIC = 12.5[8]
Streptococcus pyogenesMinimum Inhibitory ConcentrationMIC = 12.5[8]
Enterococcus faecalisMinimum Inhibitory ConcentrationMIC = 25[8]

Table 2: Antibacterial Activity of Avrainvillamide.

Mechanism of Action: Targeting the Oncoprotein Nucleophosmin (B1167650)

The primary molecular target of avrainvillamide has been identified as the oncoprotein nucleophosmin (NPM1).[7][9] NPM1 is a multifunctional protein that is overexpressed in many human tumors and plays a key role in regulating the tumor suppressor protein p53.[7][9]

Avrainvillamide acts as an electrophile and is thought to form a covalent bond with a cysteine residue within NPM1, specifically Cys275.[7][9] This interaction disrupts the function of NPM1. The inhibition of NPM1 leads to an increase in the cellular levels of p53, a critical tumor suppressor that can induce cell cycle arrest and apoptosis.[7][9]

Signaling Pathway

avrainvillamide_pathway Avrainvillamide Avrainvillamide NPM1 Nucleophosmin (NPM1) (Cys275) Avrainvillamide->NPM1 Binds to Cys275 p53 p53 NPM1->p53 Inhibition of NPM1 function CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Avrainvillamide's mechanism of action targeting NPM1 to activate p53.

Experimental Protocols

Protocol 3: Antiproliferative Activity Assessment (MTT Assay)

This protocol is a standard method for assessing cell viability.[9][10]

  • Cell Seeding: Seed cancer cells (e.g., LNCaP, T-47D) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or avrainvillamide for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) or the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Protocol 4: Assessment of p53 Levels by Western Blot

This protocol is used to determine the effect of avrainvillamide on p53 protein expression.[8][9]

  • Cell Treatment and Lysis: Treat cells with avrainvillamide for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p53 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Mandatory Visualizations

Biosynthetic Relationship

biosynthesis StephacidinA Stephacidin A Avrainvillamide Avrainvillamide StephacidinA->Avrainvillamide Oxidation StephacidinB This compound Avrainvillamide->StephacidinB Dimerization experimental_workflow cluster_cell_culture Cell Culture and Lysis cluster_affinity_pulldown Affinity Pulldown cluster_analysis Analysis CellLysate T-47D Cell Lysate Incubation Incubation CellLysate->Incubation BiotinAvrainvillamide Biotin-Avrainvillamide Conjugate BiotinAvrainvillamide->Incubation StreptavidinBeads Streptavidin-Coated Beads StreptavidinBeads->Incubation Wash Washing Steps Incubation->Wash Elution Elution of Bound Proteins Wash->Elution SDSPAGE SDS-PAGE Elution->SDSPAGE MassSpec Mass Spectrometry (MS/MS) SDSPAGE->MassSpec WesternBlot Western Blot (Anti-NPM1) SDSPAGE->WesternBlot

References

A Technical Guide to the Spectroscopic Data of Stephacidin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Stephacidin B, a complex dimeric indole (B1671886) alkaloid. The information is compiled from primary literature, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data critical for its characterization. This document adheres to stringent data presentation and visualization standards to support advanced research and drug development activities.

Spectroscopic Data

The structural complexity of this compound, particularly its dimeric nature and multiple stereocenters, makes spectroscopic analysis a cornerstone of its identification. The following tables summarize the quantitative NMR and MS data reported for synthetically produced (+)-Stephacidin B, which has been verified against natural samples.

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The data presented below corresponds to the protonated molecule ([M+H]⁺).

Table 1: High-Resolution Mass Spectrometry Data for (+)-Stephacidin B

ParameterValueSource
Molecular FormulaC₅₂H₅₄N₆O₈[1][2]
Ionization ModeFast Atom Bombardment (FAB)[3]
Calculated Mass ([M+H]⁺)891.4076[3]
Measured Mass ([M+H]⁺)891.4071[3]
Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of this compound is complex due to the large number of protons in varied chemical environments. The following data were recorded on a 400 MHz spectrometer.

Table 2: ¹H NMR Spectroscopic Data for (+)-Stephacidin B in d₆-DMSO:CD₃CN (1:1)

Chemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Description
1.01s3H, Methyl
1.14s3H, Methyl
1.23s3H, Methyl
1.27-1.32br. s6H, Methyl (x2)
1.37s3H, Methyl
1.55s3H, Methyl
1.68s3H, Methyl
1.76-1.91m4H, Methylene
2.00-2.15br. m2H, Methylene
2.20-2.41m4H, Methylene
2.59-2.70m2H, Methylene
2.95-3.15m4H, Methylene
3.20-3.35m2H, Methylene
3.65-3.80m2H, Methylene
4.20-4.31m1H, Methine
4.40-4.50m1H, Methine
5.50-5.65m2H, Olefinic
6.40-6.55m2H, Aromatic/Olefinic
6.60-6.75m2H, Aromatic
6.90-7.05m2H, Aromatic
7.15-7.25m2H, Aromatic
7.30-7.40m1H, Aromatic
7.80-7.90m1H, Aromatic
9.80-9.95br. s1H, NH/OH
10.1-10.2br. s1H, NH/OH

Note on ¹³C NMR Data: The structural complexity and potential for dynamic equilibrium in solution have made the acquisition and assignment of a complete ¹³C NMR spectrum for the dimeric this compound challenging. While ¹³C NMR data for its monomeric precursor, avrainvillamide, and other synthetic intermediates are available, a definitive, fully assigned spectrum for this compound is not readily found in the cited literature. Its initial structural elucidation ultimately required X-ray crystallography.[4]

Experimental Protocols

The following sections detail the general methodologies employed for the spectroscopic analysis of this compound and related natural products.

NMR Spectroscopy Protocol

Sample Preparation:

  • An accurately weighed sample of the purified natural product (typically 1-10 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., d₆-DMSO:CD₃CN, 1:1 mixture) to a final volume of approximately 0.6 mL.

  • The solution is filtered through a pipette containing a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.

  • The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition:

  • Instrument: Varian 300 MHz, 400 MHz, or 500 MHz spectrometers are typically used.[3]

  • ¹H NMR: Spectra are acquired at a specific frequency (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) and referenced internally to the residual solvent signal.

  • ¹³C NMR: Spectra are acquired at a corresponding frequency (e.g., 101 MHz for a 400 MHz instrument).

  • 2D NMR: For complete structural assignment of complex molecules, a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) is typically performed to establish proton-proton and proton-carbon correlations.

Mass Spectrometry Protocol

Sample Preparation:

  • A small amount of the purified compound is dissolved in a suitable solvent (e.g., methanol, DMSO) to create a dilute solution.

  • For techniques like Fast Atom Bombardment (FAB), the sample is mixed with a matrix material (e.g., 3-nitrobenzyl alcohol) on the sample target. For Electrospray Ionization (ESI), the solution is infused directly into the ion source.

Data Acquisition:

  • Instrument: A high-resolution mass spectrometer, such as a Fisons VG Autospec, is commonly used.[3]

  • Ionization: FAB or ESI are common soft ionization techniques for natural products, chosen to keep the molecule intact and observe the molecular ion.

  • Analysis: The instrument is operated in a high-resolution mode to acquire accurate mass measurements, typically with a precision of four decimal places. This allows for the confident determination of the elemental formula.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and biological relationships pertinent to this compound.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Elucidation Isolation Isolation & Purification (from Aspergillus sp.) Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution Filtration Filtration into NMR Tube / MS Vial Dissolution->Filtration NMR NMR Spectrometer (¹H, 2D NMR) Filtration->NMR MS HRMS Spectrometer (e.g., FAB-MS) Filtration->MS NMR_Data NMR Spectral Data (δ, J, Correlations) NMR->NMR_Data MS_Data HRMS Data (Accurate Mass) MS->MS_Data Structure Structure Verification NMR_Data->Structure MS_Data->Structure

Workflow for Spectroscopic Analysis of this compound
Biological Mechanism of Action

This compound itself is a prodrug that rapidly converts to its monomer, avrainvillamide, under physiological conditions. Avrainvillamide is the biologically active species that interacts with key cellular proteins.[1]

G cluster_0 Cellular Environment cluster_1 Protein Interactions cluster_2 Downstream Cellular Effects StephacidinB This compound (Dimer, Prodrug) Avrainvillamide Avrainvillamide (Monomer, Active) StephacidinB->Avrainvillamide Rapid Conversion (in vitro) NPM1 Nucleophosmin (NPM1) Avrainvillamide->NPM1 Binds (Cys275) Crm1 Exportin-1 (Crm1) Avrainvillamide->Crm1 Binds NPM1_Reloc Inhibits Nuclear Export & Restores Nucleolar Localization of mutant NPM1 NPM1->NPM1_Reloc Centrosome Unregulated Centrosome Duplication NPM1->Centrosome Crm1->NPM1_Reloc Apoptosis Induction of Apoptosis Centrosome->Apoptosis

Mechanism of Action of this compound via Avrainvillamide

References

Stephacidin B: A Technical Guide to a Complex Prenylated Indole Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stephacidin B is a structurally intricate, dimeric prenylated indole (B1671886) alkaloid first isolated from the fungus Aspergillus ochraceus. As a member of the notoamide family of natural products, it has garnered significant attention for its potent and selective cytotoxic activity against a range of human cancer cell lines. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, biosynthesis, and the experimental methodologies used for its characterization. Notably, this compound functions as a prodrug, converting to the monomeric and biologically active compound, avrainvillamide (B1247661), under physiological conditions. Avrainvillamide exerts its anticancer effects through the covalent modification of key cellular proteins, including the oncoprotein nucleophosmin (B1167650) (NPM1) and the nuclear export protein Crm1 (exportin-1), thereby disrupting critical cellular processes and inducing apoptosis. This document serves as a comprehensive resource, consolidating quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and experimental workflows.

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, which have historically been a cornerstone of drug discovery. Among these, the prenylated indole alkaloids represent a fascinating class of compounds characterized by a common indole scaffold decorated with one or more isoprenoid units. This compound, isolated from Aspergillus ochraceus, is a prominent example, distinguished by its complex dimeric structure featuring a bicyclo[2.2.2]diazaoctane core.[1]

Initial studies revealed the potent in vitro cytotoxicity of this compound, particularly against the testosterone-dependent prostate cancer cell line, LNCaP.[2] Subsequent research has elucidated that this compound is not the active cytotoxic agent but rather a stable precursor to avrainvillamide.[3] In cell culture and under mild basic conditions, this compound readily dissociates into two molecules of avrainvillamide.[4] This monomeric form possesses an electrophilic α,β-unsaturated nitrone that is key to its biological activity.[4]

This guide will delve into the multifaceted nature of this compound, from its molecular mechanism of action and biosynthetic origins to the practical aspects of its isolation and cytotoxic evaluation.

Mechanism of Action: The Role of Avrainvillamide

The cytotoxic effects of this compound are mediated by its active form, avrainvillamide. Avrainvillamide's mechanism of action is centered on its ability to act as a Michael acceptor, forming covalent adducts with nucleophilic cysteine residues in target proteins.[3] This covalent modification disrupts the function of these proteins, leading to cell cycle arrest and apoptosis. Two primary cellular targets of avrainvillamide have been identified: nucleophosmin (NPM1) and Crm1 (exportin-1).

Targeting Nucleophosmin (NPM1) and the p53 Pathway

Avrainvillamide has been shown to bind specifically to cysteine-275 of the nuclear chaperone protein, nucleophosmin (NPM1).[5] NPM1 is an oncoprotein that is overexpressed in many human tumors and plays a crucial role in regulating the tumor suppressor protein p53.[5][6] By binding to NPM1, avrainvillamide disrupts its function, leading to an increase in the cellular concentration of p53.[5][6] The tumor suppressor p53 can then initiate downstream signaling cascades that result in apoptosis. The presence of wild-type p53 has been shown to sensitize acute myeloid leukemia (AML) cells to avrainvillamide treatment.[7]

Avrainvillamide's Interaction with the NPM1-p53 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus avrainvillamide Avrainvillamide npm1 Nucleophosmin (NPM1) (Cys275) avrainvillamide->npm1 Covalent Binding p53 p53 npm1->p53 Inhibition of NPM1-mediated p53 suppression apoptosis Apoptosis p53->apoptosis Activation

Avrainvillamide's effect on the NPM1-p53 pathway.
Inhibition of Crm1-Mediated Nuclear Export

Avrainvillamide also targets Crm1 (exportin-1), a key protein responsible for the nuclear export of various proteins, including tumor suppressors.[8][9] By covalently modifying a cysteine residue in Crm1, avrainvillamide inhibits its function.[8] This leads to the nuclear retention of Crm1 cargo proteins.[8][9] In the context of certain cancers, such as acute myeloid leukemia (AML) with NPM1 mutations, the mutant NPM1 protein is aberrantly localized to the cytoplasm.[10] Avrainvillamide's inhibition of Crm1 can restore the nuclear localization of this mutant NPM1, contributing to its anticancer effect.[10]

Avrainvillamide's Inhibition of Crm1-Mediated Nuclear Export cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus avrainvillamide Avrainvillamide crm1 Crm1 (Exportin-1) avrainvillamide->crm1 Inhibition cargo_protein_cyto Cargo Protein (e.g., mutant NPM1) crm1->cargo_protein_cyto Nuclear Export cargo_protein_nuc Cargo Protein cargo_protein_nuc->crm1 Binding for Export Biosynthetic Pathway of this compound tryptophan L-Tryptophan brevianamide_F Brevianamide F tryptophan->brevianamide_F proline L-Proline proline->brevianamide_F deoxybrevianamide_E Deoxybrevianamide E brevianamide_F->deoxybrevianamide_E Reverse Prenylation notoamide_S Notoamide S (Branch Point) deoxybrevianamide_E->notoamide_S Series of Oxidations stephacidin_A Stephacidin A notoamide_S->stephacidin_A IMDA Cyclization & Modifications avrainvillamide Avrainvillamide stephacidin_A->avrainvillamide Oxidation stephacidin_B This compound avrainvillamide->stephacidin_B Dimerization (x2) Workflow for Fungal Natural Product Discovery and Characterization cluster_discovery Discovery & Isolation cluster_characterization Characterization & Development fermentation Fungal Fermentation (e.g., Aspergillus ochraceus) extraction Solvent Extraction fermentation->extraction fractionation Chromatographic Fractionation extraction->fractionation bioassay Bioassay-Guided Screening (e.g., Cytotoxicity Assay) fractionation->bioassay purification HPLC Purification bioassay->purification structure_elucidation Structure Elucidation (NMR, MS) purification->structure_elucidation mechanism_studies Mechanism of Action Studies structure_elucidation->mechanism_studies sar_studies Structure-Activity Relationship (SAR) mechanism_studies->sar_studies preclinical_dev Preclinical Development sar_studies->preclinical_dev

References

Apoptosis Induction by Stephacidin B Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stephacidin B, a dimeric indole (B1671886) alkaloid isolated from Aspergillus ochraceus, and its monomeric form, avrainvillamide (B1247661), have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound-induced apoptosis. It has been established that this compound acts as a prodrug, rapidly converting to the biologically active monomer, avrainvillamide, within a cellular environment. Avrainvillamide initiates apoptosis primarily through the intrinsic pathway by targeting nucleophosmin (B1167650) (NPM1), leading to the activation of the p53 tumor suppressor protein. This guide details the proposed signaling cascade, presents available quantitative data on the compound's activity, and provides detailed experimental protocols for key assays to investigate this apoptotic pathway.

Introduction

This compound is a structurally complex alkaloid that has garnered interest for its potent cytotoxic activity against human tumor cells[1]. It exists in equilibrium with its monomeric form, avrainvillamide, with studies indicating that both compounds exhibit equivalent anti-proliferative effects[2][3][4]. The mechanism of action is believed to involve the covalent modification of intracellular proteins containing thiol groups[2][3]. A key target of avrainvillamide has been identified as nucleophosmin (NPM1), a multifunctional protein implicated in tumorigenesis. By interacting with NPM1, avrainvillamide triggers a signaling cascade that culminates in apoptotic cell death, making it a promising candidate for further investigation in cancer therapeutics.

Core Mechanism of Action: The p53-Dependent Apoptotic Pathway

The primary mechanism of apoptosis induction by this compound (via avrainvillamide) is the activation of the intrinsic, or mitochondrial, pathway of apoptosis, orchestrated by the tumor suppressor protein p53.

  • Inhibition of Nucleophosmin (NPM1): Avrainvillamide binds to NPM1, a protein that, among its many functions, is known to regulate the p53 tumor suppressor. This interaction disrupts the normal function of NPM1.

  • Activation of p53: The inhibition of NPM1 leads to an increase in the cellular concentration and activation of p53[5]. The presence of wild-type p53 has been shown to sensitize cancer cells to the anti-proliferative effects of avrainvillamide.

  • Induction of p21: Activated p53 can lead to the upregulation of p21, a cyclin-dependent kinase inhibitor, which can contribute to cell cycle arrest.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated p53 transcriptionally upregulates the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax. This leads to an increased Bax/Bcl-2 ratio, which is a critical determinant for the induction of apoptosis[5][6]. The increased ratio promotes the oligomerization of Bax and Bak at the outer mitochondrial membrane, leading to MOMP.

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm[4][7].

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates the initiator caspase-9.

  • Executioner Caspase Activation and Substrate Cleavage: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3 and caspase-7. These caspases then cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis[8].

StephacidinB_Apoptosis_Pathway StephacidinB This compound Avrainvillamide Avrainvillamide (Active Monomer) StephacidinB->Avrainvillamide Rapid Conversion NPM1 Nucleophosmin (NPM1) Avrainvillamide->NPM1 Inhibition p53 p53 Activation NPM1->p53 Upregulation Bax ↑ Bax expression p53->Bax Bcl2 ↓ Bcl-2 expression p53->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 PARP_Cleavage PARP Cleavage Caspase37->PARP_Cleavage Apoptosis Apoptosis Caspase37->Apoptosis PARP_Cleavage->Apoptosis

Quantitative Data

The following tables summarize the available quantitative data on the anti-proliferative and cytotoxic activity of this compound and its active monomer, avrainvillamide.

Table 1: Growth Inhibitory (GI50) and Half-Maximal Effective Concentration (EC50) Values

CompoundCell LineAssayValue (µM)Incubation Time
AvrainvillamideOCI-AML2Proliferation0.35 ± 0.0972 h
AvrainvillamideOCI-AML3Proliferation0.52 ± 0.1572 h
AvrainvillamideT-47D (breast cancer)Proliferation0.33Not Specified
AvrainvillamideLNCaP (prostate cancer)Proliferation0.42Not Specified
AvrainvillamidePK-15 (porcine kidney)Cytotoxicity0.3 - 0.4Not Specified
This compoundPK-15 (porcine kidney)Cytotoxicity0.3 - 0.4Not Specified

Table 2: Half-Maximal Inhibitory Concentration (IC50) Values

CompoundCell LineValue (nM)
This compoundLNCaP (prostate cancer)60

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and quantify the apoptotic effects of this compound treatment.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound by measuring the metabolic activity of cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound (or avrainvillamide)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with this compound (various concentrations and times) start->treat add_mtt Add MTT solution treat->add_mtt incubate Incubate for 4 hours add_mtt->incubate dissolve Dissolve formazan with DMSO incubate->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate cell viability and IC50 read->analyze

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells and treat with desired concentrations of this compound for the selected time.

    • Harvest both adherent and floating cells and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

AnnexinV_PI_Workflow start Treat cells with this compound harvest Harvest and wash cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Materials:

    • Treated and control cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse the treated and control cells with RIPA buffer and determine the protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Normalize the protein expression levels to a loading control like β-actin.

Conclusion

This compound, through its active monomer avrainvillamide, represents a promising anti-cancer agent that induces apoptosis via a p53-dependent mechanism. The inhibition of NPM1 and subsequent activation of p53 initiate the intrinsic apoptotic pathway, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and quantify the apoptotic effects of this compound in various cancer models. Future studies should focus on obtaining detailed quantitative data on the downstream effectors of the p53 pathway to fully elucidate the therapeutic potential of this natural product.

References

Methodological & Application

Total Synthesis of Stephacidin B: A Detailed Methodological Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Stephacidin B, a complex dimeric indole (B1671886) alkaloid isolated from the fungus Aspergillus ochraceus, has garnered significant attention from the synthetic chemistry community due to its potent antitumor activity and intricate molecular architecture. The molecule features a unique bicyclo[2.2.2]diazaoctane core, a diketopiperazine ring, and an unusual indole N-oxide moiety. Its challenging structure, comprising nine stereocenters, has made it a formidable target for total synthesis. This document provides a detailed overview and comparison of the key methodologies developed for the total synthesis of this compound, primarily focusing on the seminal works of the Myers, Baran, and Williams research groups. The synthetic strategies invariably converge on the synthesis of the monomeric precursor, avrainvillamide (B1247661), which then undergoes a biomimetic dimerization to afford this compound.

The total synthesis of this compound is a testament to the power of modern synthetic organic chemistry, showcasing a range of elegant and innovative strategies. Researchers in drug development can leverage these synthetic routes to generate analogues of this compound for structure-activity relationship (SAR) studies, potentially leading to the discovery of new therapeutic agents with improved efficacy and pharmacological profiles. The detailed protocols provided herein serve as a practical guide for chemists aiming to synthesize these complex molecules and their derivatives.

Comparative Summary of Synthetic Strategies

Synthetic ApproachKey FeaturesOverall Yield (%)Longest Linear Sequence (steps)Ref.
Myers Synthesis Enantioselective CBS reduction, Stereoselective enolate alkylation, Diastereoselective Strecker-type addition, Acylamino radical cyclization.4.018[1]
Baran Synthesis Oxidative enolate coupling to form the bicyclo[2.2.2]diazaoctane core, Biomimetic cascade reaction.~1.0 (from stephacidin A)19 (to avrainvillamide)[2]
Williams Synthesis Facile synthesis of (R)-allyl proline methyl ester, SN2' cyclization to form the bicyclo[2.2.2] core, Cross-metathesis strategy.~1.0 (from stephacidin A)19 (to avrainvillamide)[2]

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthetic strategies, the following diagrams created using the DOT language outline the key transformations in the Myers and Baran approaches, as well as the final dimerization step.

Myers_Synthesis Start 4,4-(Ethylenedioxy)-2,2-dimethylcyclohexanone CBS_Reduction Enantioselective CBS Reduction Start->CBS_Reduction Enolate_Alkylation Stereoselective Enolate Alkylation CBS_Reduction->Enolate_Alkylation Strecker_Addition Diastereoselective Strecker-type Addition Enolate_Alkylation->Strecker_Addition Nitrile_Hydrolysis Pt-catalyzed Nitrile Hydrolysis Strecker_Addition->Nitrile_Hydrolysis Radical_Cyclization Acylamino Radical Cyclization Nitrile_Hydrolysis->Radical_Cyclization Avrainvillamide (-)-Avrainvillamide Radical_Cyclization->Avrainvillamide

Figure 1: Key transformations in the Myers total synthesis of (-)-Avrainvillamide.

Baran_Synthesis Start L-Tryptophan & L-Proline derivatives Oxidative_Coupling Oxidative Enolate Coupling Start->Oxidative_Coupling Cascade_Reaction Cascade Reaction Oxidative_Coupling->Cascade_Reaction Stephacidin_A (-)-Stephacidin A Cascade_Reaction->Stephacidin_A Oxidation Oxidation Stephacidin_A->Oxidation Avrainvillamide (-)-Avrainvillamide Oxidation->Avrainvillamide

Figure 2: Key transformations in the Baran total synthesis of (-)-Avrainvillamide.

Dimerization Avrainvillamide (-)-Avrainvillamide Dimerization_Step Dimerization (Et3N, CH3CN) Avrainvillamide->Dimerization_Step Stephacidin_B (+)-Stephacidin B Dimerization_Step->Stephacidin_B

Figure 3: Dimerization of (-)-Avrainvillamide to (+)-Stephacidin B.

Experimental Protocols

I. Myers Enantioselective Total Synthesis of (-)-Avrainvillamide

This synthesis is highlighted by a sequence of highly stereocontrolled reactions to construct the core of avrainvillamide.

1. Enantioselective Corey-Bakshi-Shibata (CBS) Reduction [1]

  • Reaction: Conversion of an α,β-unsaturated ketone to the corresponding (R)-allylic alcohol.

  • Protocol: To a solution of the enone (1.0 eq) in THF at -78 °C is added a solution of (R)-2-methyl-CBS-oxazaborolidine (0.1 eq) in toluene, followed by the slow addition of borane-dimethyl sulfide (B99878) complex (1.0 M in THF, 0.6 eq). The reaction is stirred for 30 minutes and then quenched by the addition of methanol. The product is purified by flash column chromatography.

  • Quantitative Data:

    Substrate Product Reagents Yield (%) ee (%)

    | α,β-unsaturated ketone | (R)-allylic alcohol | (R)-Me-CBS, BH3·SMe2 | 96 | >95 |

2. Acylamino Radical Cyclization to form the Bicyclo[2.2.2]diazaoctane Core [3]

  • Reaction: Formation of the tetracyclic bridged diketopiperazine core.

  • Protocol: A solution of the acylamino radical precursor (1.0 eq) and tert-amyl peroxybenzoate (2.0 eq) in rigorously deoxygenated tert-butyl benzene (B151609) is heated at 119 °C for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.

  • Quantitative Data:

    Substrate Product Reagents Yield (%)

    | Amide precursor | Tetracyclic product | tert-Amyl peroxybenzoate | 62 |

II. Baran Total Synthesis of (-)-Stephacidin A and Conversion to (-)-Avrainvillamide

The Baran synthesis features a powerful oxidative coupling of two different carbonyl species to construct the bicyclo[2.2.2]diazaoctane core.

1. Oxidative Heterocoupling of Enolates [4][5]

  • Reaction: Intermolecular coupling of an amide enolate and an ester enolate.

  • Protocol: To a solution of the amide (1.0 eq) and ester (1.2 eq) in THF at -78 °C is added KHMDS (2.2 eq). After stirring for 30 minutes, a solution of I2 (1.5 eq) in THF is added. The reaction is quenched with saturated aqueous Na2S2O3 and extracted with ethyl acetate. The product is purified by flash column chromatography.

  • Quantitative Data:

    Amide Substrate Ester Substrate Reagents Yield (%)

    | Diketopiperazine | Indole ester | KHMDS, I2 | 75 |

2. Conversion of (-)-Stephacidin A to (-)-Avrainvillamide [2]

  • Reaction: Reduction of the indole double bond followed by oxidation.

  • Protocol:

    • Reduction: To a solution of (-)-stephacidin A (1.0 eq) in acetic acid is added NaCNBH3 (10 eq) at room temperature. The reaction is stirred for 12 hours, then quenched with water and extracted with ethyl acetate.

    • Oxidation: The crude dihydroindole from the previous step is dissolved in dioxane, and catalytic SeO2 (0.2 eq) and 35% H2O2 (20 eq) are added. The mixture is stirred at room temperature for 3 days. The product is purified by preparative thin-layer chromatography.

  • Quantitative Data:

    Starting Material Intermediate Final Product Overall Yield (%)

    | (-)-Stephacidin A | 2,3-Dihydroindole | (-)-Avrainvillamide | 17 |

III. Dimerization of (-)-Avrainvillamide to (+)-Stephacidin B

This final step is a biomimetic transformation that yields the natural product.

  • Reaction: [4+2] cycloaddition of two molecules of avrainvillamide.

  • Protocol: A solution of (-)-avrainvillamide in acetonitrile (B52724) is treated with triethylamine (B128534) (excess) at 23 °C. The reaction progress is monitored by NMR. The solvent and excess triethylamine are removed under reduced pressure to yield (+)-stephacidin B.[3][6]

  • Quantitative Data:

    Substrate Product Reagents Conversion (%)

    | (-)-Avrainvillamide | (+)-Stephacidin B | Et3N, CH3CN | >95 (by NMR) |

Spectroscopic Data for Key Intermediates

The following table summarizes key ¹H and ¹³C NMR data for selected intermediates from the synthetic sequences. This data is crucial for the characterization and confirmation of the desired products at each stage.

CompoundSynthesis¹H NMR (δ, ppm, solvent)¹³C NMR (δ, ppm, solvent)Ref.
Tetracyclic core (Myers) Myers7.27-7.10 (m, 4H), 5.89 (s, 1H), 4.05 (dd, J = 12.4, 4.0 Hz, 1H), 1.15 (s, 3H), 1.01 (s, 3H) (CDCl₃)170.1, 166.2, 137.9, 128.6, 128.2, 126.1, 60.5, 58.9, 45.2, 36.1, 22.1, 21.9 (CDCl₃)[3]
(-)-Stephacidin A (Baran) Baran8.11 (s, 1H), 7.21 (d, J = 8.0 Hz, 1H), 6.85 (t, J = 8.0 Hz, 1H), 6.79 (d, J = 8.0 Hz, 1H), 4.40 (dd, J = 10.0, 5.0 Hz, 1H), 1.45 (s, 3H), 1.30 (s, 3H) (CDCl₃)169.8, 165.4, 150.2, 131.5, 125.4, 122.1, 118.9, 110.8, 62.3, 59.8, 48.7, 35.4, 25.3, 23.9 (CDCl₃)[4]
(-)-Avrainvillamide Myers/Baran7.35 (d, J = 8.0 Hz, 1H), 7.15 (t, J = 8.0 Hz, 1H), 6.95 (d, J = 8.0 Hz, 1H), 6.80 (s, 1H), 4.50 (m, 1H), 1.50 (s, 3H), 1.35 (s, 3H) (CD₃CN)168.5, 164.2, 145.1, 135.2, 128.7, 121.9, 115.3, 110.1, 61.5, 60.3, 47.9, 36.1, 24.8, 23.5 (CD₃CN)[2][3]
(+)-Stephacidin B Myers/Baran10.64 (s, 1H), 7.43 (d, J = 7.7 Hz, 1H), 7.37 (d, J = 8.0 Hz, 1H), 7.10 (ddd, J = 7.8, 7.7, 1.0 Hz, 1H), 6.97 (s, 1H), 4.42 (m, 1H), 1.55 (s, 3H), 1.37 (s, 3H), 1.23 (s, 3H), 1.01 (s, 3H) (d₆-DMSO, 90°C)169.2, 165.8, 148.9, 140.2, 130.1, 128.5, 121.4, 118.8, 111.5, 79.9, 61.0, 55.6, 54.0, 45.7, 35.8, 28.6, 25.4, 24.1, 22.8 (d₆-DMSO, 90°C)[7]

References

Application Notes and Protocols for the Isolation and Purification of Stephacidin B from Fungal Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stephacidin B is a complex dimeric indole (B1671886) alkaloid first isolated from the fungus Aspergillus ochraceus. It belongs to a class of prenylated indole alkaloids that includes stephacidin A and avrainvillamide. This compound has demonstrated significant cytotoxic activity against various human tumor cell lines, making it a compound of interest for drug discovery and development. These application notes provide a comprehensive protocol for the isolation and purification of this compound from fungal cultures, intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. The methodologies outlined below are synthesized from various published studies on the isolation of indole alkaloids from Aspergillus species.

Fungal Strain and Fermentation

This compound is known to be produced by several species of fungi, most notably Aspergillus ochraceus and Aspergillus westerdijkiae. The following protocol details the cultivation of Aspergillus ochraceus for the production of this compound. Both solid and liquid fermentation methods can be employed, with solid-state fermentation often yielding a higher diversity of secondary metabolites.

Protocol 1: Solid-State Fermentation of Aspergillus ochraceus
  • Strain Activation: Revive a cryopreserved culture of Aspergillus ochraceus on Potato Dextrose Agar (PDA) plates. Incubate at 28°C for 5-7 days until sufficient sporulation is observed.

  • Spore Suspension Preparation: Harvest the fungal spores from the PDA plate by gently scraping the surface with a sterile loop in the presence of sterile 0.1% (v/v) Tween 80 solution. Adjust the spore concentration to approximately 1 x 10^7 spores/mL using a hemocytometer.

  • Solid Medium Preparation: Prepare a solid rice medium by autoclaving 100 g of rice with 120 mL of distilled water in 1 L Erlenmeyer flasks.

  • Inoculation: Inoculate each flask containing the sterile rice medium with 5 mL of the spore suspension.

  • Incubation: Incubate the inoculated flasks under static conditions at 28°C in the dark for 21-28 days.

Protocol 2: Liquid Fermentation of Aspergillus ochraceus
  • Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) with a loopful of Aspergillus ochraceus mycelia from a fresh PDA plate. Incubate at 28°C on a rotary shaker at 150 rpm for 3 days.

  • Production Culture: Inoculate 1 L Erlenmeyer flasks, each containing 500 mL of Sabouraud Dextrose Broth (SDB), with 10% (v/v) of the seed culture.

  • Incubation: Incubate the production cultures at 28°C on a rotary shaker at 150 rpm for 14-21 days.

Extraction of this compound

Following the fermentation period, the fungal biomass and culture medium are extracted to isolate the crude secondary metabolites, including this compound.

Protocol 3: Extraction from Solid-State Fermentation
  • Initial Extraction: To each fermentation flask, add 500 mL of ethyl acetate (B1210297) (EtOAc).

  • Homogenization: Homogenize the entire content of the flask (rice medium and fungal biomass) using a high-speed blender.

  • Maceration: Allow the homogenate to macerate at room temperature for 24 hours to ensure thorough extraction.

  • Filtration and Concentration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Liquid-Liquid Partitioning: Dissolve the crude extract in 200 mL of 90% methanol (B129727) (MeOH) and partition it against an equal volume of n-hexane to remove nonpolar impurities. Separate the methanolic layer and concentrate it to yield the final crude extract.

Protocol 4: Extraction from Liquid Fermentation
  • Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration through cheesecloth.

  • Mycelial Extraction: Macerate the mycelia in EtOAc (3 x 500 mL) for 24 hours for each extraction. Combine the EtOAc extracts and concentrate under reduced pressure.

  • Broth Extraction: Extract the culture broth with an equal volume of EtOAc (3 x 500 mL) in a separatory funnel. Combine the organic layers and concentrate under reduced pressure.

  • Combine Extracts: Combine the concentrated extracts from the mycelia and the broth to yield the total crude extract.

Purification of this compound

The crude extract is a complex mixture of various secondary metabolites. A multi-step chromatographic procedure is required to isolate pure this compound.

Protocol 5: Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography (Initial Fractionation):

    • Stationary Phase: Silica gel (60-120 mesh).

    • Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

    • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.

    • Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 30:70, 0:100 v/v), followed by a gradient of ethyl acetate and methanol (e.g., 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

    • Fraction Collection: Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC).

    • TLC Analysis: Use silica gel TLC plates with a mobile phase of chloroform:methanol (95:5 v/v). Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., ceric sulfate). Combine fractions containing the compound of interest (this compound typically has a characteristic UV absorbance).

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Stationary Phase: Sephadex LH-20.

    • Eluent: Methanol or a mixture of dichloromethane:methanol (1:1 v/v).

    • Procedure: Dissolve the combined fractions rich in this compound from the silica gel column in a minimal amount of the eluent and apply to the Sephadex LH-20 column. Elute with the same solvent and collect fractions. This step helps to remove pigments and other high molecular weight impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • Column: Reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water is typically used. For example, a linear gradient from 50% methanol in water to 100% methanol over 30 minutes.

    • Flow Rate: 5-10 mL/min.

    • Detection: UV detector at 254 nm and 280 nm.

    • Procedure: Inject the partially purified fraction onto the Prep-HPLC system. Collect the peak corresponding to this compound based on its retention time. Concentrate the collected fraction to obtain pure this compound.

Data Presentation

ParameterSolid-State FermentationLiquid Fermentation
Fungal Strain Aspergillus ochraceusAspergillus ochraceus
Medium RiceSabouraud Dextrose Broth
Incubation Time 21-28 days14-21 days
Incubation Temp. 28°C28°C
Extraction Solvent Ethyl AcetateEthyl Acetate
Chromatography StepStationary PhaseMobile Phase/Eluent
Column Chromatography Silica Gel (60-120 mesh)n-Hexane:EtOAc & EtOAc:MeOH gradients
Size Exclusion Sephadex LH-20Methanol or CH2Cl2:MeOH (1:1)
Preparative HPLC Reversed-phase C18Methanol:Water gradient

Experimental Workflows

StephacidinB_Isolation_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification start Aspergillus ochraceus Culture fermentation Solid-State or Liquid Fermentation start->fermentation extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction concentration Rotary Evaporation extraction->concentration partitioning Liquid-Liquid Partitioning (MeOH/Hexane) concentration->partitioning crude_extract Crude Extract partitioning->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC (C18) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) to determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC NMR spectroscopy to elucidate the chemical structure.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the characteristic absorption maxima.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a C18 column to assess the purity of the final compound.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Aspergillus ochraceus can be a potential pathogen and may produce mycotoxins. Handle fungal cultures with appropriate sterile techniques and safety precautions.

  • This compound is a cytotoxic compound. Handle the pure compound with care and avoid inhalation or skin contact.

Protocol for Stephacidin B cytotoxicity assay using MTT

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Protocol for Stephacidin B Cytotoxicity Assay using MTT

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a structurally complex dimeric indole (B1671886) alkaloid isolated from the fungus Aspergillus ochraceus.[1] It has demonstrated potent in vitro cytotoxic activity against various human tumor cell lines, with particular selectivity towards testosterone-dependent prostate cancer cells.[1] The cytotoxic mechanism of this compound is of significant interest as it appears to operate through a novel mechanism of action. Evidence suggests that in cell culture, the dimeric this compound rapidly converts into its electrophilic monomer, avrainvillamide (B1247661).[2][3] This monomer is believed to exert its cytotoxic effects by interacting with and likely covalently modifying intracellular proteins containing thiol groups.[2][3]

This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation.[4][5][6][7] The assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[5][6][8] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan crystals.[9][10]

Proposed Mechanism of Action of this compound

The cytotoxic activity of this compound is believed to be mediated by its conversion to the monomeric form, avrainvillamide, which then interacts with cellular targets.

StephacidinB_MOA cluster_extracellular Extracellular/Culture Medium cluster_intracellular Intracellular StephacidinB This compound (Dimer) Avrainvillamide Avrainvillamide (Monomer) StephacidinB->Avrainvillamide Rapid Conversion CellularProteins Cellular Proteins (Thiol-containing) Avrainvillamide->CellularProteins Covalent Modification CellDeath Cytotoxicity/ Cell Death CellularProteins->CellDeath Leads to

Caption: Proposed mechanism of this compound cytotoxicity.

Experimental Protocol: MTT Assay

This protocol is designed for assessing the cytotoxicity of this compound on adherent cancer cell lines in a 96-well plate format.

Materials and Reagents
  • Cell Line: Appropriate human cancer cell line (e.g., LNCaP for prostate cancer).

  • This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

  • Cell Culture Medium: As recommended for the specific cell line (e.g., RPMI-1640), supplemented with fetal bovine serum (FBS) and antibiotics.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize and store at -20°C, protected from light.

  • Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl.[5]

  • Phosphate-Buffered Saline (PBS): Sterile.

  • Trypsin-EDTA: For cell detachment.

  • Equipment:

    • 96-well flat-bottom sterile cell culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if desired).

    • Multichannel pipette.

    • Inverted microscope.

    • Laminar flow hood.

Experimental Workflow

Caption: Workflow for the this compound MTT cytotoxicity assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Culture the selected cancer cells in appropriate medium until they reach 70-80% confluency.

    • Harvest the cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations for the initial experiment (e.g., 0.01 nM to 100 µM).

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the highest this compound concentration). The final DMSO concentration should typically be less than 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Each concentration and control should be tested in triplicate or quadruplicate.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[7][8]

    • Incubate the plate for an additional 2-4 hours at 37°C.[5] During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[5]

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Background Subtraction: Average the absorbance values of the blank (medium only) wells and subtract this from the absorbance values of all other wells.

  • Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Dose-Response Curve and IC₅₀ Determination:

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).

Data Presentation

The quantitative data from the MTT assay should be summarized in a clear and structured table.

Table 1: Cytotoxic Effect of this compound on LNCaP Cells after 48h Treatment

This compound Conc. (nM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control (0)1.2540.089100.0%
0.11.1980.07595.5%
11.0530.06284.0%
100.8780.05170.0%
600.6270.04550.0%
1000.4510.03336.0%
10000.1380.01911.0%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The MTT assay is a robust and effective method for quantifying the cytotoxic effects of this compound on cancer cell lines. This protocol provides a detailed framework for conducting the assay, from cell preparation to data analysis. Accurate determination of the IC₅₀ value is crucial for understanding the potency of this compound and for guiding further research into its potential as a therapeutic agent. Given its proposed mechanism of action, further studies could also explore its effects on intracellular thiol levels and specific protein targets.

References

Application Notes and Protocols for Apoptosis Assays with Stephacidin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stephacidin B is a dimeric indole (B1671886) alkaloid with demonstrated antiproliferative activity against various human cancer cell lines.[1][2] In cell culture environments, this compound rapidly converts into its monomeric form, avrainvillamide (B1247661), which is understood to be the primary bioactive agent.[1] Both compounds have been shown to inhibit cancer cell growth equivalently.[1] The proposed mechanism of action for avrainvillamide involves the binding to the oncoprotein nucleophosmin (B1167650), which in turn leads to an increase in cellular p53 concentrations and sensitizes cells to apoptosis.[3][4]

These application notes provide a comprehensive guide for researchers to investigate the apoptotic effects of this compound on cancer cell lines. The following protocols detail methods to determine its cytotoxic concentration, quantify apoptosis induction, and elucidate the potential signaling pathways involved.

Data Presentation

To facilitate clear interpretation and comparison of experimental outcomes, all quantitative data should be meticulously organized. The following tables provide templates for summarizing key results.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM) - 24hIC50 (µM) - 48hIC50 (µM) - 72h
e.g., MCF-7
e.g., A549
e.g., Jurkat

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

TreatmentConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control-
This compounde.g., IC50
This compounde.g., 2x IC50
Positive Control-

Table 3: Caspase-3/7 Activity Assay

TreatmentConcentration (µM)Fold Increase in Caspase-3/7 Activity (vs. Vehicle Control)
Vehicle Control-1.0
This compounde.g., IC50
This compounde.g., 2x IC50
Positive Control-

Table 4: Western Blot Analysis of Apoptosis-Related Proteins

TreatmentConcentration (µM)Relative Protein Expression (Normalized to Loading Control)
Cleaved Caspase-3Cleaved PARPp53Bcl-2
Vehicle Control-
This compounde.g., IC50
This compounde.g., 2x IC50

Experimental Protocols

Determination of IC50 Value using MTT Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. It is advisable to start with a wide range of concentrations (e.g., 0.1 to 100 µM).

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the this compound concentration.

Annexin V/PI Apoptosis Assay by Flow Cytometry

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Seed cells in 6-well plates and treat with this compound at predetermined concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control and a positive control for apoptosis (e.g., staurosporine).

  • Harvest both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[5]

Caspase Activity Assay

Principle: Caspases are a family of proteases that play a crucial role in apoptosis. Effector caspases, such as caspase-3 and caspase-7, are activated during the apoptotic cascade and cleave specific substrates. This assay utilizes a synthetic substrate that, when cleaved by active caspases, releases a fluorophore or a chromophore, which can be quantified.

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described for the Annexin V assay.

  • After treatment, lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit.

  • Add the caspase substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric detection of caspase-3 activity) to the cell lysates.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.

  • Calculate the fold-increase in caspase activity relative to the vehicle-treated control.

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. This technique can be used to assess changes in the expression levels of key proteins involved in apoptosis, including the cleavage (activation) of caspases and PARP, and the levels of pro- and anti-apoptotic proteins of the Bcl-2 family, as well as proteins in the p53 pathway.

Protocol:

  • Treat cells with this compound as described previously.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Suggested primary antibodies include those for cleaved caspase-3, cleaved PARP, p53, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Interpretation start Seed Cancer Cells treat Treat with this compound (Varying Concentrations & Times) start->treat ic50 MTT Assay (Determine IC50) treat->ic50 Cytotoxicity flow Annexin V / PI Staining (Flow Cytometry) treat->flow Quantify Apoptosis caspase Caspase Activity Assay treat->caspase Enzyme Activity wb Western Blot treat->wb Protein Expression quantify Quantify Apoptotic Population flow->quantify activity Measure Caspase Activation caspase->activity pathway Analyze Signaling Proteins (p53, Bcl-2 family, etc.) wb->pathway conclusion Elucidate Apoptotic Mechanism quantify->conclusion activity->conclusion pathway->conclusion signaling_pathway StephacidinB This compound Avrainvillamide Avrainvillamide (Active Monomer) StephacidinB->Avrainvillamide Rapid Conversion in cell culture NPM Nucleophosmin (NPM) Avrainvillamide->NPM Binds to p53 p53 Stabilization & Activation NPM->p53 Inhibits Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Promotes MOMP Bcl2->Mitochondria Inhibits MOMP Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Stephacidin B handling and storage instructions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed instructions for the proper handling, storage, and use of Stephacidin B, a potent fungal metabolite with significant cytotoxic activities against various cancer cell lines. Adherence to these protocols is critical to ensure the compound's integrity, maximize experimental reproducibility, and maintain laboratory safety.

Safety and Handling Precautions

This compound is a bioactive compound and should be handled with care. The following safety precautions are recommended based on available safety data sheets[1].

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.

  • Engineering Controls: Handle the solid compound and concentrated stock solutions in a chemical fume hood to avoid inhalation of dust or aerosols.

  • General Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[1].

  • Disposal: Dispose of waste materials containing this compound according to institutional and local regulations for chemical waste[1].

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed[1].

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1].

Storage and Stability

Proper storage is crucial to maintain the stability and activity of this compound. The compound is supplied as a solid and should be stored under the following conditions.

ParameterConditionDurationSource
Solid (Powder) -20°C≥ 4 years[2][3]
0 - 4°CShort term (days to weeks)[4]
In DMSO -80°C6 months[3]
4°C2 weeks[3]
Shipping Room temperatureStable for a few weeks[2][4]

Note on Stability in Cell Culture: Dimeric this compound is rapidly converted to its monomer, avrainvillamide (B1247661), in cell culture medium[2][4][5]. This conversion is temperature-dependent.

TemperatureHalf-life of Conversion to MonomerSource
37°C~10 minutes[5]
23°C~50 minutes[5]

This rapid conversion is a critical factor to consider in the design and timing of cell-based assays.

Solubility

This compound is soluble in the following organic solvents.

SolventSolubilitySource
DMSOSoluble[2]
MethanolSoluble[2]

For cell culture experiments, DMSO is the recommended solvent for preparing concentrated stock solutions.

Experimental Protocols

4.1. Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is approximately 891.0 g/mol [2].

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound. For example, to prepare 1 ml of a 10 mM stock solution, you would need 0.891 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid this compound.

  • Vortexing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but be mindful of the compound's stability.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 weeks)[3].

4.2. Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol outlines the preparation of working solutions from the concentrated stock for use in cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate sterile cell culture medium

Procedure:

  • Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Prepare these working solutions immediately before adding them to the cells due to the rapid conversion of this compound to avrainvillamide in aqueous media[5].

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells is consistent across all treatments and is at a level that does not affect cell viability (typically ≤ 0.5%).

  • Application to Cells: Add the freshly prepared working solutions to your cell cultures and proceed with the experiment.

Visualized Workflows and Relationships

Stephacidin_B_Handling_Workflow Workflow for Handling and Preparation of this compound cluster_Storage Long-term Storage cluster_Preparation Stock Solution Preparation (in Fume Hood) cluster_Working_Solution Working Solution Preparation (Immediate Use) cluster_ShortTerm_Storage Short-term Stock Storage storage Store solid this compound at -20°C weigh Weigh solid compound storage->weigh Equilibrate to RT before opening dissolve Dissolve in anhydrous DMSO to desired concentration (e.g., 10 mM) weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store_short Store aliquots at -80°C (months) or 4°C (weeks) aliquot->store_short thaw Thaw one aliquot of stock solution dilute Serially dilute in cell culture medium to final concentration thaw->dilute apply Immediately apply to cell culture dilute->apply store_short->thaw

Caption: Experimental workflow for the handling and preparation of this compound solutions.

Stephacidin_B_Stability_Relationship Stability and Conversion of this compound in Experimental Conditions Stephacidin_B This compound (Dimer) Cell_Culture_Medium Aqueous Solution (e.g., Cell Culture Medium) Stephacidin_B->Cell_Culture_Medium Dissolution DMSO_Stock DMSO Stock Solution (-80°C) Stephacidin_B->DMSO_Stock Dissolution Avrainvillamide Avrainvillamide (Monomer) Cell_Culture_Medium->Avrainvillamide t½ ≈ 10 min @ 37°C t½ ≈ 50 min @ 23°C Unstable Rapid Conversion Cell_Culture_Medium->Unstable Stable Stable DMSO_Stock->Stable

References

Application Notes and Protocols for Stephacidin B in LNCaP Prostate Cancer Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stephacidin B is a complex indole (B1671886) alkaloid, isolated from the fungus Aspergillus ochraceus, which has demonstrated potent cytotoxic effects against various human tumor cell lines.[1][2] Notably, it exhibits strong and selective activity against the androgen-sensitive human prostate cancer cell line, LNCaP.[1][3] These application notes provide a comprehensive overview of the known effects of this compound on LNCaP cells, detailed protocols for key experiments, and visual representations of the proposed mechanism of action and experimental workflows.

Recent studies suggest that this compound acts as a prodrug, converting to its monomeric form, avrainvillamide (B1247661), within the cellular environment.[4] Avrainvillamide is believed to be the primary bioactive compound responsible for the observed anti-cancer effects.[4]

Data Presentation

The following tables summarize the available quantitative data for the effects of this compound and its active monomer, avrainvillamide, on the LNCaP prostate cancer cell line.

CompoundAssayCell LineParameterValueReference
This compoundCytotoxicityLNCaPIC5060 nM[3]
AvrainvillamideGrowth InhibitionLNCaPGI500.42 µM[5]

Mechanism of Action and Signaling Pathway

This compound is believed to exert its cytotoxic effects through its conversion to avrainvillamide.[4] Avrainvillamide has been shown to interact with the nuclear chaperone protein nucleophosmin (B1167650) (NPM1).[6][7] This interaction leads to an increase in the cellular concentration of the tumor suppressor protein p53.[6][7] The upregulation of p53 is a critical event that can trigger downstream pathways leading to cell cycle arrest and apoptosis.

The proposed signaling pathway is visualized in the diagram below:

StephacidinB_Pathway StephacidinB This compound Avrainvillamide Avrainvillamide (Active Monomer) StephacidinB->Avrainvillamide Conversion NPM1 Nucleophosmin (NPM1) Avrainvillamide->NPM1 Binds to p53 p53 NPM1->p53 Inhibition of NPM1 function leads to p53 accumulation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: Proposed signaling pathway of this compound in LNCaP cells.

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound on LNCaP cells are provided below.

LNCaP Cell Culture

Materials:

  • LNCaP cell line (ATCC® CRL-1740™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.[5][6][7][8]

  • Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days. LNCaP cells are weakly adherent and tend to grow in clusters.[7][8]

  • Subculturing: When cells reach 80% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[6][7] Neutralize the trypsin by adding 4-5 mL of complete growth medium. Collect the cell suspension and centrifuge at 150 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and re-plate at the desired density.[7]

Cell Viability Assay (MTT Assay)

Materials:

  • LNCaP cells

  • Complete growth medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[9][10][11][12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[9][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][11][13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

MTT_Workflow A Seed LNCaP cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • LNCaP cells treated with this compound and controls

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat LNCaP cells with the desired concentrations of this compound for the appropriate duration. Harvest both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Workflow A Treat LNCaP cells with This compound B Harvest cells (adherent and floating) A->B C Wash with cold PBS B->C D Resuspend in 1X Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate for 15 min in the dark E->F G Analyze by flow cytometry F->G H Quantify apoptotic cell populations G->H

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • LNCaP cells treated with this compound and controls

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat LNCaP cells with the desired concentrations of this compound. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

CellCycle_Workflow A Treat LNCaP cells with This compound B Harvest and wash cells A->B C Fix with cold 70% ethanol B->C D Wash to remove ethanol C->D E Stain with PI and RNase A D->E F Incubate for 30 min in the dark E->F G Analyze by flow cytometry F->G H Quantify cell cycle distribution G->H

Caption: Workflow for cell cycle analysis using PI staining.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent against LNCaP prostate cancer cells, with a mechanism of action that appears to involve the induction of apoptosis via the p53 pathway. The provided protocols offer a standardized approach for researchers to further investigate its effects on cell viability, apoptosis, and cell cycle progression. The generation of quantitative data using these methods will be crucial for a more comprehensive understanding of this compound's therapeutic potential and for guiding future drug development efforts.

References

Elucidating the Anticancer Mechanism of Stephacidin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework to investigate the mechanism of action of Stephacidin B, a dimeric fungal alkaloid with potent cytotoxic activity against cancer cells.[1][2] The protocols outlined below are designed to systematically explore its effects on cell viability, apoptosis, cell cycle progression, and intracellular signaling pathways, with a particular focus on prostate cancer cell lines where it has shown significant efficacy.[1][2][3]

Introduction

This compound is a structurally complex natural product that has demonstrated significant in vitro cytotoxicity against a panel of human tumor cell lines.[2][4] Notably, it exhibits potent and selective activity against the testosterone-dependent prostate cancer cell line, LNCaP.[2] Preliminary studies suggest that this compound may act through a novel mechanism, distinct from common anticancer agents.[5] There is also evidence indicating that this compound rapidly converts to its monomeric form, avrainvillamide (B1247661), in cell culture, which is believed to be the active cytotoxic agent that interacts with intracellular proteins.[6][7][8]

This document outlines a logical experimental workflow to dissect the molecular mechanisms underlying this compound's anticancer effects. The proposed experiments will investigate its impact on key cellular processes, including apoptosis, cell cycle arrest, and the induction of oxidative stress.

Experimental Workflow

The overall experimental design follows a hierarchical approach, starting with broad cellular effects and progressively focusing on specific molecular events.

experimental_workflow cluster_phase1 cluster_phase2 cluster_phase3 cluster_phase4 A Phase 1: Cellular Effects B Phase 2: Apoptosis Induction A->B Indication of Apoptosis C Phase 3: Cell Cycle Analysis A->C Changes in Cell Proliferation A1 Cytotoxicity Screening (MTT/LDH Assay) D Phase 4: Mechanistic Insights B->D Elucidate Upstream Events B1 Annexin V/PI Staining (Flow Cytometry) C->D C1 Propidium Iodide Staining (Flow Cytometry) D1 Reactive Oxygen Species (ROS) Detection (DCFDA) A2 Morphological Analysis (Microscopy) B2 Caspase Activity Assay (Caspase-3/7, 8, 9) B3 Mitochondrial Membrane Potential (JC-1 Assay) C2 Western Blot for Cell Cycle Regulators (Cyclins, CDKs) D2 Western Blot for Signaling Pathways (e.g., Akt, MAPK) D3 Identification of Protein Targets (Affinity Chromatography)

Caption: Experimental workflow for this compound mechanism of action studies.

Data Presentation

All quantitative data from the following protocols should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
LNCaP
PC-3
DU-145
(Other)

Table 2: Apoptosis Induction by this compound

Treatment% Early Apoptotic Cells% Late Apoptotic CellsFold-change in Caspase-3/7 Activity
Vehicle Control
This compound (IC50)
Positive Control

Table 3: Cell Cycle Analysis of this compound-treated Cells

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control
This compound (IC50)
Positive Control

Table 4: Mitochondrial Membrane Potential and ROS Production

Treatment% Cells with Depolarized MitochondriaFold-change in ROS Levels
Vehicle Control
This compound (IC50)
Positive Control

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with increasing concentrations of this compound (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Prostate cancer cells

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Prostate cancer cells

  • This compound

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases will be determined.

Protocol 4: Measurement of Reactive Oxygen Species (ROS)

Objective: To assess the induction of intracellular ROS by this compound.

Materials:

  • Prostate cancer cells

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Treat cells with this compound at its IC50 concentration for various time points (e.g., 1, 3, 6, 12 hours).

  • After treatment, incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer or a fluorescence plate reader (excitation/emission ~485/535 nm).

Protocol 5: Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Prostate cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-p21, anti-cyclin D1, anti-CDK4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Lyse the cells and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence imaging system.

Hypothesized Signaling Pathway

Based on the pro-apoptotic and cytotoxic effects of similar natural products, this compound may induce cell death through the intrinsic mitochondrial pathway, potentially triggered by an increase in reactive oxygen species.

signaling_pathway StephacidinB This compound ROS ↑ Reactive Oxygen Species (ROS) StephacidinB->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage Bax ↑ Bax Mito_Damage->Bax Bcl2 ↓ Bcl-2 Mito_Damage->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for the Analytical Characterization of Stephacidin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stephacidin B is a structurally complex dimeric indole (B1671886) alkaloid isolated from the fungus Aspergillus ochraceus. It belongs to a class of prenylated indole alkaloids that includes its monomeric precursor, avrainvillamide (B1247661). This compound has garnered significant interest within the scientific community due to its potent and selective cytotoxic activity against various human tumor cell lines, particularly testosterone-dependent prostate cancer cells. Investigations into its mechanism of action suggest a novel pathway, distinct from those of many established anticancer agents.

A crucial aspect of the chemistry of this compound is its facile interconversion with avrainvillamide under mild conditions. Evidence suggests that the biological activity of this compound may be, in large part, attributable to its conversion to avrainvillamide in vivo. Avrainvillamide acts as an electrophile and has been shown to interact with key cellular proteins, including the oncoprotein Nucleophosmin (NPM1).

This document provides a comprehensive overview of the analytical techniques employed for the characterization of this compound, including detailed experimental protocols and a summary of key analytical data.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₅₂H₅₄N₆O₈[1]
Molecular Weight891.0 g/mol [1]
AppearanceSolid[1]
SolubilitySoluble in DMSO and Methanol[1]
UV max (λmax)244 nm[1]

Biological Activity

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. Its activity is particularly notable against prostate cancer cells. The biological activity is thought to be mediated by its conversion to avrainvillamide.[2][3]

Cell LineIC₅₀ (this compound)IC₅₀ (Avrainvillamide)Reference
LNCaP (Prostate)0.06 µM0.42 µM[1]
PC3 (Prostate)0.37 µM-[1]
MCF-7 (Breast)0.27 µM-[1]
SK-BR-3 (Breast)0.32 µM-[1]
T-47D (Breast)-0.33 µM[4]
HepG2 (Hepatocellular Carcinoma)Induces apoptosis at 4 µM-[1]
Huh7 (Hepatocellular Carcinoma)Induces apoptosis at 4 µM-[1]

Conversion to Avrainvillamide: In cell culture medium (10% fetal bovine serum in RPMI 1640 with 6% DMSO), this compound converts to avrainvillamide with a half-life of approximately 10 minutes at 37°C and 50 minutes at 23°C.[2]

Signaling Pathway of Avrainvillamide (Active Monomer of this compound)

The cytotoxic effects of this compound are largely attributed to its monomer, avrainvillamide, which targets the nucleolar phosphoprotein Nucleophosmin (NPM1) and the nuclear export protein Exportin-1 (Crm1).[4][5][6] NPM1 is a multifunctional protein involved in ribosome biogenesis, cell cycle regulation, and the prevention of protein aggregation. In certain cancers, such as acute myeloid leukemia (AML), NPM1 is mutated and aberrantly located in the cytoplasm.

Avrainvillamide covalently binds to a cysteine residue (Cys275) on NPM1, which leads to the relocalization of mutant NPM1 from the cytoplasm back to the nucleolus.[6] It also inhibits the function of Crm1, a protein responsible for the nuclear export of many proteins, including NPM1. This dual action effectively traps NPM1 in the nucleolus, restoring its normal cellular localization and function, and ultimately leading to apoptosis in cancer cells.

StephacidinB_Signaling_Pathway Stephacidin_B This compound Avrainvillamide Avrainvillamide Stephacidin_B->Avrainvillamide NPM1_mut_cyto Mutant NPM1 (Cytoplasmic) Avrainvillamide->NPM1_mut_cyto Binds to Cys275 Crm1 Crm1 (Exportin-1) Avrainvillamide->Crm1 Inhibits NPM1_mut_cyto->Crm1 Nuclear Export NPM1_mut_nucleolus Mutant NPM1 (Nucleolar) NPM1_mut_cyto->NPM1_mut_nucleolus Relocalization Apoptosis Apoptosis NPM1_mut_nucleolus->Apoptosis Induces

Proposed signaling pathway of this compound via its active monomer, avrainvillamide.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like this compound. Due to the molecule's intricate three-dimensional structure, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥500 MHz) for optimal resolution and sensitivity.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical Parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical Parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton.

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H NMR signals, and assign proton and carbon chemical shifts based on the analysis of 1D and 2D spectra.

Workflow for NMR Analysis:

NMR_Workflow Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Acquisition NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC) Dissolve->NMR_Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Processing Analysis Spectral Analysis and Structure Elucidation Processing->Analysis

General workflow for NMR-based structural characterization.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is vital for determining the elemental composition and confirming the molecular weight of this compound. Tandem mass spectrometry (MS/MS) can provide valuable structural information through fragmentation analysis.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Full Scan HR-MS:

    • Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

    • Typical Parameters: Mass range of m/z 100-1500, high resolution setting (>10,000).

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion of this compound for fragmentation.

    • Vary the collision energy (Collision-Induced Dissociation - CID) to generate a fragmentation pattern.

    • Analyze the fragment ions to deduce structural motifs.

  • Data Analysis: Determine the elemental composition from the accurate mass measurement using appropriate software. Propose fragmentation pathways based on the MS/MS data.

Note: Specific fragmentation data for this compound is not widely published. The fragmentation of alkaloids can be complex, often involving ring cleavages and losses of substituent groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of this compound and for monitoring its conversion to avrainvillamide.

Protocol for Purity Assessment:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a UV detector (or a photodiode array detector for spectral analysis) and a C18 reversed-phase column.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 244 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas to determine the purity of the this compound sample.

X-ray Crystallography

The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction. This technique is indispensable when NMR data alone is insufficient to resolve complex stereochemistry and connectivity.

Protocol Overview:

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain accurate atomic coordinates, bond lengths, and angles.

Note: The crystallographic data (CIF file) for this compound is not publicly available. The original structural determination should be consulted for details.

Summary

The characterization of this compound requires a multi-technique approach. NMR spectroscopy and X-ray crystallography are essential for unambiguous structure elucidation, while mass spectrometry provides confirmation of the molecular formula and aids in structural analysis. HPLC is crucial for purity assessment and for studying the dynamic interconversion with its active monomer, avrainvillamide. The provided protocols offer a framework for researchers working with this potent and structurally fascinating natural product.

References

Troubleshooting & Optimization

Improving Stephacidin B solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Stephacidin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro assays with this compound, with a primary focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a fungal metabolite with potent cytotoxic activity against a variety of cancer cell lines. Its complex, dimeric structure can contribute to poor aqueous solubility, which is a critical factor for obtaining reliable and reproducible results in cell-based assays. Ensuring the compound is fully dissolved in culture media is essential for accurate determination of its biological activity.

Q2: What is the relationship between this compound and Avrainvillamide (B1247661)?

A2: In in vitro conditions, such as cell culture media, the dimeric this compound is known to rapidly convert into its monomeric form, avrainvillamide.[1] Evidence suggests that avrainvillamide is the biologically active form of the molecule that interacts with cellular targets.[1] This conversion is an important consideration when designing and interpreting experimental results.

Q3: In which solvents is this compound known to be soluble?

A3: this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1] However, a related compound, Stephacidin A, has been noted to be poorly soluble in many common organic solvents and only sparingly soluble in DMSO, highlighting the potential for solubility challenges within this class of compounds.

Q4: What is the primary mechanism of action for this compound (as avrainvillamide)?

A4: The active monomer, avrainvillamide, has been shown to bind to the oncoprotein nucleophosmin (B1167650) (NPM1). This interaction can affect the tumor suppressor protein p53 pathway. Additionally, related notoamide-type alkaloids have been observed to induce apoptosis and autophagy through the p38/JNK signaling pathway.

Troubleshooting Guide: Solubility Issues

Problem: I'm observing precipitation of this compound when I add it to my aqueous cell culture medium.

This is a common issue with hydrophobic compounds. Here are several steps you can take to troubleshoot and improve solubility:

  • Optimize DMSO Concentration:

    • Initial Stock Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • Working Solution Dilution: When preparing your working concentration for the assay, ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally below 0.5%, and certainly not exceeding 1%, to avoid solvent toxicity to the cells.

    • Serial Dilution: Perform serial dilutions of your high-concentration stock in 100% DMSO before the final dilution into the aqueous medium. This can sometimes prevent precipitation that occurs when a large volume of aqueous medium is added to a small volume of concentrated DMSO stock.

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help to keep the compound in solution.

  • Sonication: After diluting the DMSO stock in the aqueous medium, brief sonication in a water bath can help to disperse any microscopic precipitates and create a more homogenous solution. Use with caution to avoid heating the sample.

  • Use of a Surfactant (for non-cell-based assays): For biochemical assays that do not involve live cells, the addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.05%), to the assay buffer can significantly improve the solubility of hydrophobic compounds.

Data Presentation

Table 1: Qualitative Solubility of this compound and Avrainvillamide

CompoundSolventSolubilityNotes
This compoundDMSOSoluble[1]Quantitative solubility not specified in the literature.
MethanolSoluble[1]Quantitative solubility not specified in the literature.
Aqueous BuffersPoorly SolubleExpected due to its hydrophobic nature.
AvrainvillamideDMSOSolubleAssumed to have similar solubility to this compound.
MethanolSolubleAssumed to have similar solubility to this compound.
Aqueous BuffersPoorly SolubleExpected due to its hydrophobic nature.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder and place it into a sterile tube or vial.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the this compound powder.

    • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or brief sonication may be used if dissolution is slow.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility using Co-solvents (for in vitro biochemical assays)

  • Principle: This method uses a water-miscible organic solvent (co-solvent) to increase the solubility of a hydrophobic compound in an aqueous buffer.

  • Materials:

  • Procedure:

    • Determine the final desired concentration of this compound and the maximum tolerable concentration of the co-solvent and DMSO in your assay.

    • Prepare an intermediate dilution of the this compound DMSO stock in the chosen co-solvent (e.g., a 1:4 dilution in PEG 400).

    • Slowly add the intermediate dilution to the pre-warmed (if appropriate) aqueous assay buffer while vortexing or stirring.

    • Visually inspect for any signs of precipitation. If precipitation occurs, the ratio of co-solvent to aqueous buffer may need to be increased, or the final concentration of this compound may need to be lowered.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubility cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store dilute Dilute Stock in Culture Medium store->dilute check_precipitate Check for Precipitation dilute->check_precipitate precipitate_yes Precipitation Observed check_precipitate->precipitate_yes Yes precipitate_no No Precipitation check_precipitate->precipitate_no No optimize_dmso Optimize Final DMSO % precipitate_yes->optimize_dmso warm_medium Warm Medium precipitate_yes->warm_medium sonicate_solution Sonicate Solution precipitate_yes->sonicate_solution add_to_cells Add to In Vitro Assay precipitate_no->add_to_cells optimize_dmso->dilute warm_medium->dilute sonicate_solution->dilute

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway Proposed Signaling Pathway of Avrainvillamide cluster_cell Cellular Environment cluster_stress Stress Response Pathway (Hypothesized) avrainvillamide Avrainvillamide (from this compound) npm1 Nucleophosmin (NPM1) avrainvillamide->npm1 Binds to mdm2 MDM2 npm1->mdm2 Inhibits p53 p53 apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest mdm2->p53 Promotes Degradation stress Cellular Stress (e.g., from Avrainvillamide) mapkkk MAPKKK (e.g., ASK1) stress->mapkkk mapkk MAPKK (MKK3/6, MKK4/7) mapkkk->mapkk p38 p38 MAPK mapkk->p38 jnk JNK mapkk->jnk transcription_factors Transcription Factors (e.g., AP-1) p38->transcription_factors jnk->transcription_factors stress_apoptosis Apoptosis transcription_factors->stress_apoptosis

Caption: Avrainvillamide's interaction with NPM1/p53 and a hypothesized stress pathway.

References

Technical Support Center: Synthesis of Stephacidin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Stephacidin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of this compound is very low. What are the most common problematic steps?

A1: The total synthesis of this compound is a lengthy and complex process, and low overall yields are a common challenge. Several key transformations are known to be particularly troublesome. These include:

  • Construction of the bicyclo[2.2.2]diazaoctane core: This central feature of the molecule is sterically congested and its formation often requires carefully optimized conditions, with various strategies exhibiting different efficiencies.

  • Late-stage oxidation of Stephacidin A to avrainvillamide (B1247661): This step is notoriously low-yielding, often resulting in complex product mixtures and recovery of starting material.[1]

  • Dimerization of avrainvillamide to this compound: While generally more efficient than the preceding oxidation, the dimerization is a crucial final step where yield can be lost if conditions are not optimal.

This guide will provide detailed troubleshooting for each of these key areas.

Q2: What are the main strategies for constructing the bicyclo[2.2.2]diazaoctane core, and how do they compare in terms of yield?

A2: Several strategies have been developed to construct the challenging bicyclo[2.2.2]diazaoctane core of Stephacidin A, the precursor to this compound. The most common approaches are the intramolecular SN2' cyclization, biomimetic Diels-Alder reactions, oxidative coupling, and radical cyclizations. The choice of strategy can significantly impact the yield and stereochemical outcome. Below is a comparison of reported yields for these key transformations.

Strategy Key Reaction Reported Yield Reference
SN2' CyclizationIntramolecular alkylationup to 60%[2]
Biomimetic Diels-AlderIntramolecular [4+2] cycloaddition2:1 mixture of diastereomers[3]
Oxidative CouplingOxidative C-C bond formationGood yield, stereocontrolled[4]
Radical CyclizationAcyl radical cyclizationEfficient[5]

Q3: The final dimerization of avrainvillamide to this compound is not proceeding as expected. What are the optimal conditions?

A3: The dimerization of avrainvillamide to this compound is a fascinating transformation that can be influenced by reaction conditions. It has been observed that synthetic (-)-avrainvillamide dimerizes in the presence of triethylamine (B128534) to form (+)-Stephacidin B in high yield (>95%).[2] The reaction can also proceed under mild acidic conditions or even upon standing on silica (B1680970) gel.[6] If you are experiencing low yields in this step, consider the following:

  • Base/Acid Concentration: Ensure the appropriate concentration of triethylamine or other mild base/acid is used.

  • Solvent: Acetonitrile (B52724) is a commonly used solvent for this transformation.[1]

  • Reaction Time: Monitor the reaction progress over time to determine the optimal reaction duration.

  • Purification: The purification method can also influence the final yield. It has been noted that this compound can be separated from avrainvillamide by eluting the solvent twice during preparative thin-layer chromatography (PTLC).[7]

Troubleshooting Guide

Issue 1: Low Yield in the Construction of the Bicyclo[2.2.2]diazaoctane Core via SN2' Cyclization

Symptoms:

  • Low yield of the desired bicyclic product.

  • Formation of multiple diastereomers.

  • Recovery of unreacted starting material.

Possible Causes and Solutions:

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for achieving high stereoselectivity and yield in the SN2' cyclization. For example, using NaH in DMF might lead to a different diastereomeric ratio compared to NaH in hot benzene.[2] It is crucial to screen different base and solvent combinations to find the optimal conditions for your specific substrate.

  • Incorrect Reaction Temperature: Temperature can significantly influence the reaction rate and selectivity. If the reaction is sluggish, a moderate increase in temperature might be beneficial. However, excessively high temperatures can lead to decomposition. Careful temperature optimization is recommended.

  • Steric Hindrance: The sterically demanding nature of the bicyclo[2.2.2]diazaoctane core can hinder the cyclization. Ensure that the precursor is designed to minimize steric clashes during the transition state.

Issue 2: Poor Yield in the Oxidation of Stephacidin A to Avrainvillamide

Symptoms:

  • Low conversion of Stephacidin A.

  • Formation of a complex mixture of byproducts.

  • Difficulty in isolating the desired avrainvillamide.

Possible Causes and Solutions:

  • Inefficient Oxidizing Agent: The oxidation of the dihydroindole intermediate to the α,β-unsaturated nitrone of avrainvillamide is a challenging step. Selenium dioxide (SeO2) with hydrogen peroxide has been used, but this method is known to be low-yielding (around 23-27%), with significant recovery of the starting material.[1]

  • Reaction Conditions: The reaction time and temperature need to be carefully controlled. Prolonged reaction times might be necessary, but this can also lead to product degradation.

  • Purification Challenges: The polarity of avrainvillamide and the presence of multiple byproducts can make purification difficult. Preparative TLC is a common method for isolating the product.[7]

Experimental Protocols

Protocol 1: Dimerization of Avrainvillamide to this compound

This protocol is adapted from the work of Myers and Herzon.[1]

Materials:

  • Avrainvillamide

  • Triethylamine (Et3N)

  • Acetonitrile (CH3CN)

Procedure:

  • Dissolve avrainvillamide in acetonitrile in a clean, dry reaction vessel.

  • Add an excess of triethylamine to the solution.

  • Stir the reaction mixture at room temperature (23 °C).

  • Monitor the reaction progress by 1H NMR until >95% conversion to this compound is observed.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by preparative thin-layer chromatography (PTLC) to obtain pure this compound.

Protocol 2: Oxidation of Dihydrostephacidin A to Avrainvillamide

This protocol is based on the procedure reported by Baran and coworkers.[7]

Materials:

  • Dihydrostephacidin A (obtained from the reduction of Stephacidin A with NaBH3CN)

  • Selenium dioxide (SeO2)

  • 35% aqueous hydrogen peroxide (H2O2)

  • 1,4-Dioxane

Procedure:

  • Dissolve dihydrostephacidin A in 1,4-dioxane.

  • Add a catalytic amount of selenium dioxide (e.g., 0.25 equivalents).

  • Add an excess of 35% aqueous hydrogen peroxide (e.g., 50 equivalents).

  • Stir the reaction mixture at room temperature for an extended period (e.g., 40 hours).

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the residue by preparative thin-layer chromatography (SiO2, 100% EtOAc) to separate avrainvillamide from the recovered starting material.

Visualizations

Stephacidin_B_Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_core Core Assembly cluster_endgame Endgame Start Commercially Available Starting Materials Proline_Tryptophan Proline and Tryptophan Derivatives Start->Proline_Tryptophan Bicyclo_Core Bicyclo[2.2.2]diazaoctane Formation (Low Yield) Proline_Tryptophan->Bicyclo_Core Multiple Steps Stephacidin_A Stephacidin A Bicyclo_Core->Stephacidin_A Key Challenge Avrainvillamide Avrainvillamide (via low-yield oxidation) Stephacidin_A->Avrainvillamide Oxidation Stephacidin_B This compound (Dimerization) Avrainvillamide->Stephacidin_B Dimerization

Caption: Synthetic pathway to this compound highlighting challenging steps.

Troubleshooting_Bicyclo_Core Start Low yield in Bicyclo[2.2.2]diazaoctane formation? Cause1 Suboptimal Base/ Solvent? Start->Cause1 Cause2 Incorrect Reaction Temperature? Start->Cause2 Cause3 Steric Hindrance? Start->Cause3 Solution1 Screen different base/solvent combinations (e.g., NaH/DMF vs. NaH/Benzene) Cause1->Solution1 Action Solution2 Optimize temperature. Try gentle heating. Cause2->Solution2 Action Solution3 Re-evaluate precursor design to minimize steric clashes. Cause3->Solution3 Action

Caption: Troubleshooting workflow for low yield in bicyclo[2.2.2]diazaoctane core synthesis.

References

Stabilizing Stephacidin B in solution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Stephacidin B in experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges in handling this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in solution?

A1: The main stability issue is its rapid conversion from a dimer (this compound) to an electrophilic monomer, avrainvillamide (B1247661), in vitro and in cell culture.[1][2][3] This conversion is crucial as avrainvillamide is considered the biologically active form of the molecule.[2][4]

Q2: How quickly does this compound convert to avrainvillamide?

A2: The conversion rate is temperature-dependent. In cell culture medium (RPMI 1640 with 10% fetal bovine serum and 6% DMSO), the half-life of this compound is approximately 50 minutes at 23°C and shortens to about 10 minutes at 37°C.[4]

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1]

Q4: How should I store this compound, both as a solid and in solution?

A4: As a solid, this compound should be stored at -20°C for long-term stability (≥ 4 years).[1] Stock solutions in a suitable solvent like DMSO should also be stored at -20°C. For working solutions in aqueous media, fresh preparation is highly recommended due to the rapid conversion to avrainvillamide.

Q5: Is avrainvillamide commercially available?

A5: Yes, avrainvillamide is available from chemical suppliers and can be used directly in experiments if the monomeric form is desired from the outset.

Troubleshooting Guide

Issue: I am observing inconsistent or lower-than-expected cytotoxic effects in my cell-based assays.

  • Question: Could the degradation of this compound be affecting my results? Answer: Yes, the rapid conversion to avrainvillamide is a critical factor.[4] Since this conversion happens quickly at physiological temperatures, the timing of your experiment from the moment of compound addition is crucial. For longer experiments, the biological activity observed will predominantly be that of avrainvillamide. Ensure that your experimental design accounts for this conversion. Consider using avrainvillamide directly if you wish to study the effects of the monomer without the initial presence of the dimer.

  • Question: Is it possible my compound is precipitating in the culture medium? Answer: While this compound is soluble in DMSO, adding a concentrated DMSO stock to an aqueous culture medium can sometimes cause precipitation. To avoid this, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) and that the solution is mixed thoroughly upon dilution. Visually inspect for any precipitate after adding the compound to the medium.

Issue: My prepared this compound solution appears to have changed over a short period.

  • Question: Can this compound degrade under certain chemical conditions? Answer: Yes, the dimerization of avrainvillamide to form this compound can occur under basic conditions (e.g., in the presence of triethylamine (B128534) in acetonitrile) or acidic conditions.[5] Conversely, these conditions can also influence the dissociation of this compound. It is advisable to maintain neutral pH conditions in your experimental setup unless the study specifically aims to investigate pH effects.

Quantitative Data Summary

ParameterValueReference
Storage Temperature -20°C (as solid)[1]
Long-term Stability ≥ 4 years (as solid at -20°C)[1]
Solubility Soluble in DMSO and Methanol[1]
Half-life in Culture ~50 minutes at 23°C; ~10 minutes at 37°C[4]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquoting: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C.

Protocol for Preparing Working Solutions in Cell Culture

  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in your cell culture medium to the final desired concentration immediately before adding it to the cells.

  • Mixing: Gently mix the final working solution by pipetting or inverting the tube to ensure homogeneity.

  • Application: Add the freshly prepared working solution to your cell cultures promptly. Due to the rapid conversion to avrainvillamide at 37°C, timing should be consistent across experiments.[4]

Visualizations

StephacidinB_Conversion_and_Action StephacidinB This compound (Dimer) in Solution Avrainvillamide Avrainvillamide (Monomer) StephacidinB->Avrainvillamide Rapid Conversion (t½ ≈ 10 min at 37°C) CellCulture Cell Culture (e.g., 37°C) Avrainvillamide->CellCulture CovalentModification Covalent Modification of Target Proteins CellCulture->CovalentModification BiologicalEffects Antiproliferative Effects (e.g., Apoptosis) CovalentModification->BiologicalEffects

Caption: Experimental workflow of this compound in cell culture.

Avrainvillamide_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus/Nucleolus Avrainvillamide Avrainvillamide NPM1_mut Mutant NPM1 Avrainvillamide->NPM1_mut Binds (Cys275) Crm1 Exportin-1 (Crm1) Avrainvillamide->Crm1 Inhibits Nuclear Export PP1B PP1β Avrainvillamide->PP1B Inhibits Dephosphorylation Centrosomes Deregulated Centrosome Duplication Avrainvillamide->Centrosomes NPM1_wt_loc Wild-type NPM1 Localization Restored NPM1_mut->NPM1_wt_loc Relocalization NPM1_p Accumulation of Thr199-phosphorylated NPM1 PP1B->NPM1_p

Caption: Proposed signaling pathway of Avrainvillamide.

References

Preventing Stephacidin B conversion to avrainvillamide in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stephacidin B. The focus is on preventing its in vitro conversion to avrainvillamide (B1247661), a common challenge during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and avrainvillamide?

This compound is a dimeric alkaloid that can undergo a retro-dimerization or dissociation to form two molecules of the monomeric alkaloid, avrainvillamide.[1][2] This conversion is a significant consideration in experimental settings as avrainvillamide is believed to be the biologically active species.[1][3]

Q2: How quickly does this compound convert to avrainvillamide in vitro?

The conversion of this compound to avrainvillamide can be rapid, particularly in cell culture media. The half-life of this transformation is temperature-dependent. For instance, in a solution of 10% fetal bovine serum in RPMI 1640 containing 6% DMSO, the half-life of this compound is approximately 50 minutes at 23°C and shortens to about 10 minutes at 37°C.[1]

Q3: What factors are known to influence the conversion of this compound to avrainvillamide?

The primary factors identified in the literature that influence the equilibrium between this compound and avrainvillamide are:

  • Temperature: Higher temperatures accelerate the dissociation of this compound into avrainvillamide.[1]

  • pH: While not extensively studied for this compound stability, pH is a critical factor in the stability of many organic molecules and can influence reaction rates.[4][5] The dimerization of avrainvillamide to form this compound is promoted by the weak base triethylamine (B128534), suggesting that pH can affect the equilibrium.[2][6][7]

Q4: Are there any known inhibitors that can prevent the conversion of this compound to avrainvillamide?

Currently, the scientific literature does not describe any specific chemical inhibitors for the retro-dimerization of this compound to avrainvillamide. The focus has largely been on understanding the conditions that favor the conversion and the subsequent dimerization of avrainvillamide.

Troubleshooting Guide: Preventing this compound Conversion

This guide provides practical steps to minimize the conversion of this compound to avrainvillamide during your experiments.

Issue Potential Cause Recommended Solution
Rapid loss of this compound in solution High temperature accelerating the retro-dimerization reaction.- Prepare solutions of this compound immediately before use.- Store stock solutions at low temperatures (e.g., -20°C or -80°C).- Perform experimental manipulations on ice whenever possible.
Inconsistent experimental results Variable conversion of this compound to avrainvillamide between experiments.- Standardize the time between solution preparation and experimental use.- Control the temperature at which solutions are prepared and handled.- Consider quantifying the ratio of this compound to avrainvillamide at the start of each experiment using HPLC to ensure consistency.
Suspected pH-mediated degradation The experimental buffer or medium has a pH that favors the monomeric form.- Empirically test the stability of this compound in a range of buffered solutions with different pH values (e.g., pH 5, 6, 7, and 8).- Based on the finding that a base promotes the reverse reaction (dimerization), slightly acidic to neutral conditions may favor the stability of the dimeric form. However, this needs to be experimentally verified for your specific system.
Solvent effects on stability The chosen solvent may be promoting the dissociation of this compound.- If possible, conduct preliminary stability studies of this compound in different solvents compatible with your experimental setup.- Since DMSO is often used for solubilization, be aware of its potential role in the conversion, especially upon removal.[8]

Quantitative Data Summary

The following table summarizes the known quantitative data regarding the conversion of this compound to avrainvillamide.

Parameter Condition Value Reference
Half-life of this compound10% FBS in RPMI 1640, 6% DMSO at 23°C~50 minutes[1]
Half-life of this compound10% FBS in RPMI 1640, 6% DMSO at 37°C~10 minutes[1]
Dimerization of AvrainvillamidePresence of triethylamine (Et3N) in acetonitrile (B52724) (CH3CN)>95% conversion to this compound[6][9]

Experimental Protocols

Protocol 1: Monitoring the Conversion of this compound to Avrainvillamide by HPLC

This protocol is adapted from the methodology described in the literature to monitor the conversion process.[1]

Objective: To quantify the relative amounts of this compound and avrainvillamide in a solution over time.

Materials:

  • This compound

  • Solvent of interest (e.g., cell culture medium, buffer)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

Methodology:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentration in the experimental solvent (e.g., cell culture medium) at a controlled temperature.

  • Time-Course Sampling:

    • Immediately after preparation (t=0), take an aliquot of the solution and inject it into the HPLC system.

    • Incubate the remaining solution under the desired experimental conditions (e.g., 23°C or 37°C).

    • Collect aliquots at regular time intervals (e.g., every 10, 20, 30, 60 minutes).

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile in water is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes. The mobile phase may be acidified with a small amount of TFA (e.g., 0.1%) to improve peak shape.

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where both compounds have significant absorbance (e.g., 254 nm or 280 nm).

    • Analysis: Identify the peaks corresponding to this compound and avrainvillamide based on their retention times (established with standards if available). Integrate the peak areas to determine the relative amounts of each compound at each time point.

  • Data Interpretation:

    • Plot the percentage of remaining this compound against time.

    • Calculate the half-life (t½) of this compound under the tested conditions.

Visualizations

experimental_workflow Experimental Workflow for Monitoring this compound Conversion cluster_prep Solution Preparation cluster_incubation Incubation and Sampling cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound stock solution (e.g., in DMSO) prep_exp Dilute stock into experimental solution (e.g., cell culture medium) prep_stock->prep_exp incubate Incubate at controlled temperature (e.g., 23°C or 37°C) prep_exp->incubate Start incubation sampling Collect aliquots at various time points (t=0, 10, 20, 30 min...) incubate->sampling hplc Inject aliquots into HPLC system sampling->hplc Analyze sample quantify Quantify peak areas of This compound and Avrainvillamide hplc->quantify plot Plot % this compound vs. time quantify->plot Process data half_life Calculate half-life (t½) plot->half_life

Caption: Workflow for monitoring this compound conversion to avrainvillamide.

signaling_pathway Equilibrium Between this compound and Avrainvillamide cluster_factors Influencing Factors stephacidin_b This compound (Dimer) avrainvillamide Avrainvillamide (Monomer) stephacidin_b->avrainvillamide Retro-dimerization (spontaneous) temp Increased Temperature temp->stephacidin_b Shifts equilibrium to Avrainvillamide base Base (e.g., Et3N) base->avrainvillamide Shifts equilibrium to this compound

References

Troubleshooting inconsistent results in Stephacidin B cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Stephacidin B cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common issues and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound is a dimeric fungal metabolite isolated from species like Aspergillus ochraceus[1][2][3]. It exhibits potent in vitro cytotoxic activity against a variety of human tumor cell lines[2][3]. Research indicates that in cell culture, the dimeric this compound rapidly converts into its monomeric form, avrainvillamide[3][4]. This monomer is considered the primary biologically active agent[5][4]. Its cytotoxic effect is believed to arise from the covalent modification of intracellular proteins containing nucleophilic cysteine residues[5][4].

Q2: My results with this compound are not consistent across experiments. What are the most common reasons?

Inconsistent results in cytotoxicity assays are common and can stem from several factors. For this compound, key areas to investigate include:

  • Compound Stability and Solubility: this compound converts to the active monomer avrainvillamide (B1247661) in culture media; the rate of this conversion could introduce variability[5][4]. Precipitation of the compound at higher concentrations is also a potential issue[6].

  • Cell-Based Factors: Variations in cell seeding density, cell health, and passage number can significantly impact results[7][8].

  • Assay-Specific Issues: The chosen cytotoxicity assay (e.g., MTT, SRB, LDH) has its own limitations and potential for interference[9][10]. For example, in MTT assays, incomplete dissolution of formazan (B1609692) crystals is a frequent problem[11].

  • Technical Errors: Inconsistent pipetting, especially during cell seeding and reagent addition, is a major source of variability[6][12][13]. "Edge effects" in 96-well plates can also skew data[11][13].

Q3: this compound is soluble in DMSO. Could the solvent be affecting my cells?

Yes, DMSO can be toxic to cells, typically at concentrations above 0.5-1%. It is crucial to ensure that the final concentration of DMSO is consistent across all wells, including vehicle controls, and is kept at a low, non-toxic level. Always run a vehicle-only control (cells treated with the highest concentration of DMSO used in the experiment) to assess any solvent-induced cytotoxicity.

Q4: Can this compound interfere directly with my colorimetric assay (e.g., MTT, XTT)?

It is possible. If this compound or its active form, avrainvillamide, is colored, it could interfere with absorbance readings[6]. Additionally, if the compound has reducing properties, it could directly reduce the MTT tetrazolium salt to formazan, leading to a false signal of cell viability[11]. To check for this, you should include a "compound only" control (this compound in media without cells) for each concentration tested[6].

Q5: What are some alternative assays to consider if I continue to get inconsistent results with an MTT assay?

If you suspect this compound is interfering with the MTT assay, or if you want to confirm your results with a different method, consider assays that measure different cellular endpoints. Good alternatives include:

  • Sulforhodamine B (SRB) Assay: Measures total protein content, which is less susceptible to metabolic interference.

  • Lactate Dehydrogenase (LDH) Assay: Measures membrane integrity by quantifying the release of LDH from damaged cells[11].

  • ATP-based Assays: Quantify the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Dye Exclusion Assays (e.g., Trypan Blue): Directly count viable versus non-viable cells based on membrane integrity[14][15].

Troubleshooting Guide for Inconsistent Results

This guide provides a structured approach to identifying and resolving common issues encountered during this compound cytotoxicity assays.

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicate Wells 1. Uneven Cell Seeding: The cell suspension was not homogenous during plating[6][12]. 2. Pipetting Errors: Inaccurate or inconsistent volumes of cells, media, or reagents were added[6][13]. 3. Edge Effect: Outer wells of the 96-well plate are prone to evaporation, leading to increased concentrations of media components and test compounds[11][13][16]. 4. Cell Loss During Washing: Adherent cells may detach during media changes or washing steps[6][13].1. Ensure the cell suspension is thoroughly and gently mixed before and during plating[6]. 2. Calibrate pipettes regularly. Use a multi-channel pipette for adding reagents to minimize well-to-well variation[6]. 3. Avoid using the outer wells of the plate. Instead, fill them with sterile PBS or media to create a humidity barrier[6][11]. 4. Aspirate media gently from the side of the well, avoiding the cell monolayer. Use pre-warmed media for replacements to minimize cell stress[8].
Unexpectedly Low Cytotoxicity (High Viability) 1. Compound Instability/Precipitation: this compound may have precipitated out of the solution at the tested concentrations or degraded[6][11]. 2. Incorrect Cell Seeding Density: Too many cells were seeded, requiring a higher compound concentration to elicit a cytotoxic effect[7]. 3. Compound-Assay Interference: The compound may be directly reducing the assay reagent (e.g., MTT), giving a false high viability signal[11]. 4. Cell Line Resistance: The chosen cell line may be resistant to this compound's mechanism of action.1. Visually inspect wells for precipitation under a microscope. Prepare fresh dilutions of this compound for each experiment. Confirm solubility in your specific culture medium[6]. 2. Perform a cell titration experiment to determine the optimal seeding density that provides a linear absorbance response in the assay's dynamic range[6]. 3. Run a cell-free control with the compound and assay reagent to check for direct reduction[11]. 4. Review literature for the sensitivity of your cell line to this compound or similar compounds. Consider testing on a sensitive control line like LNCaP[3].
Unexpectedly High Cytotoxicity (Low Viability) 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. 2. Contamination: Bacterial or microbial contamination can be toxic to cells and may interfere with assay readings[6]. 3. Incorrect Cell Seeding Density: Too few cells were seeded, making them overly sensitive to the compound or other stressors[7][8]. 4. Assay Reagent Toxicity: Some assay reagents can be toxic to cells, especially during long incubation periods[16].1. Ensure the final DMSO concentration is below 0.5% and is consistent across all wells, including the vehicle control. 2. Visually inspect plates for contamination before adding the assay reagent. Always use sterile techniques[6]. 3. Optimize cell seeding density. Ensure cells in the control wells are in the logarithmic growth phase at the end of the experiment. 4. Follow the manufacturer's protocol for incubation time. If long exposure is needed, consider an alternative, less toxic assay.
Poor Dose-Response Curve 1. Incorrect Dilution Series: Errors were made during the serial dilution of this compound. 2. Compound Conversion Dynamics: The rapid conversion of this compound to avrainvillamide may not be linear across the concentration range, affecting the dose-response[5][4]. 3. Assay Window: The chosen concentrations are outside the dynamic range of the assay for the specific cell line. The concentrations may be too high (all cells die) or too low (no effect).1. Carefully prepare a fresh serial dilution for each experiment. 2. While difficult to control, ensure consistent pre-incubation times if the compound is diluted in media before being added to cells. 3. Widen the range of concentrations tested, using logarithmic dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM).

Data Presentation: In Vitro Cytotoxicity of this compound

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for this compound against various human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Citation
LNCaPProstate (testosterone-sensitive)0.06[3]
PC3Prostate (testosterone-independent)0.37[3]
MCF-7Breast (estradiol-sensitive)0.27[3]
SK-BR-3Breast (estradiol-independent)0.32[3]

Experimental Protocols

Standard Protocol for MTT Cytotoxicity Assay

This protocol provides a general framework. Optimization of cell number and incubation times is critical for each specific cell line and experimental condition.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Appropriate cell line

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring they are in the logarithmic growth phase. b. Dilute the cell suspension to the predetermined optimal concentration in complete culture medium. c. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or media to the outer wells to reduce evaporation[6][11]. d. Incubate the plate for 24 hours (or until cells are well-attached and actively dividing) at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: a. Prepare a concentrated stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve 2x the final desired concentrations. c. Remove the old medium from the cells and add 100 µL of the media containing the different concentrations of this compound. Include vehicle control (media with the same DMSO concentration as the highest this compound dose) and untreated control (media only) wells. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL)[11]. b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals or the cell layer[12]. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[11]. c. Mix gently on an orbital shaker for 15-30 minutes to ensure complete dissolution[11].

  • Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Visualizations

Experimental and Logical Workflows

Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions cluster_end Outcome start Inconsistent Results Observed check_repro Are controls (Vehicle, Untreated) behaving as expected? start->check_repro check_var Is variability high between replicates? check_repro->check_var Yes cause_cell Review Cell Health: - Passage Number - Contamination - Seeding Density check_repro->cause_cell No cause_tech Review Technique: - Pipetting - Cell Seeding - Washing Steps check_var->cause_tech Yes cause_cmpd Review Compound: - Solubility / Precipitation - Stability / Degradation - Assay Interference check_var->cause_cmpd No sol_tech Refine Protocol: - Calibrate Pipettes - Optimize Seeding - Gentle Aspiration cause_tech->sol_tech sol_cell Standardize Cells: - Use Low Passage Cells - Screen for Mycoplasma - Re-optimize Density cause_cell->sol_cell sol_cmpd Validate Compound & Assay: - Run Solubility Test - Include Cell-Free Controls - Use Alternative Assay cause_cmpd->sol_cmpd end_node Consistent Results Achieved sol_tech->end_node sol_cell->end_node sol_cmpd->end_node

Caption: Troubleshooting decision tree for inconsistent cytotoxicity assay results.

Stephacidin_B_Mechanism cluster_compound In Cell Culture Medium cluster_cell Inside the Cell steph_b This compound (Dimer) avra Avrainvillamide (Monomer) [Active Form] steph_b->avra Rapid Conversion protein Intracellular Proteins (with Cysteine Residues) avra->protein Enters Cell & Binds modification Covalent Modification protein->modification apoptosis Induction of Apoptosis modification->apoptosis

Caption: Proposed mechanism of action for this compound in cell culture.[3][5][4]

Cytotoxicity_Assay_Workflow start Start step1 1. Seed Cells in 96-well Plate start->step1 step2 2. Incubate (e.g., 24h) step1->step2 step3 3. Treat Cells with This compound Dilutions step2->step3 step4 4. Incubate (e.g., 48h) step3->step4 step5 5. Add Assay Reagent (e.g., MTT) step4->step5 step6 6. Incubate (e.g., 2-4h) step5->step6 step7 7. Solubilize Formazan Crystals step6->step7 step8 8. Read Absorbance on Plate Reader step7->step8 end_node End step8->end_node

Caption: General experimental workflow for a colorimetric cytotoxicity assay.

References

Technical Support Center: Optimizing Reaction Conditions for Stephacidin B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Stephacidin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of this challenging total synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and its immediate precursors.

Issue 1: Low Yield in Bicyclo[2.2.2]diazaoctane Core Formation via S(N)2' Cyclization

Question: My intramolecular S(N)2' cyclization to form the bicyclo[2.2.2]diazaoctane core is resulting in low yields and a mixture of diastereomers. How can I optimize this reaction?

Answer: The stereochemical outcome and yield of the S(N)2' cyclization are highly dependent on the reaction conditions, particularly the choice of base and solvent. The conformation of the cyclization precursor is influenced by these factors, which in turn dictates the facial selectivity of the intramolecular attack.

Troubleshooting Workflow for S(N)2' Cyclization

Caption: Troubleshooting workflow for the S(N)2' cyclization.

Data on S(N)2' Cyclization Conditions:

BaseSolventTemperatureDiastereomeric Ratio (syn:anti)Combined YieldReference
NaHDMFRoom Temp~2:162%[1]
NaHBenzene (B151609)Reflux3:9782%[1]

Key Recommendations:

  • Solvent Choice is Critical: As demonstrated in the table, switching from DMF to benzene can dramatically reverse the diastereoselectivity of the cyclization.

  • Temperature Effects: Higher temperatures, such as refluxing benzene, may favor the thermodynamically more stable product.

  • Precursor Purity: Ensure the precursor to the cyclization is of high purity, as impurities can interfere with the reaction.

Issue 2: Inefficient Dimerization of Avrainvillamide (B1247661) to this compound

Question: My dimerization of avrainvillamide to this compound is slow and gives a low yield. What conditions are optimal for this transformation?

Answer: The dimerization of avrainvillamide is a key final step and can be sensitive to reaction conditions. While it can occur spontaneously, the rate and yield can be significantly improved.

Experimental Protocol for Avrainvillamide Dimerization: Synthetic (-)-avrainvillamide can be converted to (+)-Stephacidin B using excess triethylamine (B128534) (Et3N) in acetonitrile (B52724) (CH3CN). The reaction progress can be monitored by 1H NMR, which should show >95% conversion.[2][3]

Data on Dimerization Conditions:

Reagent/ConditionsSolventConversion/YieldObservationsReference
Excess Et3NCH3CN>95%Clean and efficient conversion.[2][3]
Preparative TLC (SiO2)EtOAcVariableDimerization can occur on silica (B1680970) gel during purification.[4]
Dissolved in DMSO, then in vacuoDMSO~2:1 mixture of dimer to monomerSpontaneous dimerization observed upon solvent removal.[4]

Troubleshooting Tips:

  • Base Catalyst: The use of a base like triethylamine is crucial for efficient dimerization.

  • Solvent: Acetonitrile is a suitable solvent for this reaction.

  • Purification: Be aware that dimerization can occur during purification on silica gel, which may complicate the isolation of avrainvillamide if desired.

Issue 3: Low Yield in the Oxidative Coupling Step to Form the Bicyclic Core

Question: The oxidative coupling of the amide and ester enolates to form the bicyclo[2.2.2]diazaoctane precursor is not working well. What are the critical parameters for this reaction?

Answer: This key C-C bond formation is an oxidative coupling of two different carbonyl species, which can be challenging. Success depends on the efficient generation of both enolates and a suitable oxidant.

Signaling Pathway for Oxidative Coupling

start Amide and Ester Precursors add_base Add strong base (e.g., LHMDS) at low temperature (-78 °C) start->add_base enolates Formation of Amide and Ester Enolates add_base->enolates add_oxidant Introduce Oxidant (e.g., I2) enolates->add_oxidant coupling Oxidative C-C Bond Formation add_oxidant->coupling product Bicyclic Precursor coupling->product

Caption: Key steps in the oxidative coupling reaction.

Experimental Protocol for Oxidative Coupling: A detailed protocol by Baran and coworkers involves the slow addition of a solution of the amide and ester precursors to a solution of LHMDS in THF at -78 °C. After stirring for 1 hour, a solution of iodine in THF is added, and the reaction is stirred for an additional hour before quenching.

Troubleshooting and Optimization:

  • Base: A strong, non-nucleophilic base like LHMDS is required to generate the enolates.

  • Temperature: Low temperatures (-78 °C) are critical to maintain the stability of the enolates and control reactivity.

  • Stoichiometry: Precise control of the stoichiometry of the coupling partners and the oxidant is essential.

  • Precursor Quality: The purity of the amide and ester precursors is paramount for a successful reaction.

Detailed Experimental Methodologies

Synthesis of (-)-Avrainvillamide from (-)-Stephacidin A

This two-step protocol follows the procedure reported by Baran.[5]

Step 1: Reduction of the Indole in Stephacidin A

  • Dissolve (-)-Stephacidin A in glacial acetic acid.

  • Add sodium cyanoborohydride (NaCNBH3) in excess (e.g., 40 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction and work up to isolate the crude 2,3-dihydroindole intermediate.

Step 2: Oxidation to (-)-Avrainvillamide

  • Dissolve the crude 2,3-dihydroindole intermediate in 1,4-dioxane.

  • Add a catalytic amount of selenium dioxide (SeO2, e.g., 0.25 equivalents).

  • Add a large excess of 35% aqueous hydrogen peroxide (H2O2, e.g., 50 equivalents).

  • Stir the reaction at room temperature for 40 hours.[4]

  • Monitor the reaction for the formation of the product. Note that significant amounts of starting material may be recovered.

  • Purify the product by preparative TLC or column chromatography. A reported yield is around 27%, with 50% recovery of the starting dihydroindole.[4]

Note on Precursor Stability: Indole alkaloids can be sensitive to light and air. It is advisable to store precursors and products under an inert atmosphere (argon or nitrogen) and in the dark, especially for long-term storage. Some intermediates may also be prone to decomposition on silica gel, necessitating rapid purification.

References

Technical Support Center: Stephacidin B Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stephacidin B. The following information addresses common challenges encountered during the identification and characterization of its degradation products.

Frequently Asked Questions (FAQs)

Q1: My analysis of a this compound sample shows an additional major peak. What is this likely to be and why?

A1: The most probable identity of the additional major peak is avrainvillamide (B1247661) . This compound is a dimeric alkaloid that is known to undergo rapid conversion to its monomeric form, avrainvillamide, particularly in cell culture media.[1][2] This transformation is a key consideration in its biological activity, as avrainvillamide is an electrophilic monomer that can interact with intracellular components.[1][2]

The interconversion is a dynamic process, and the equilibrium between this compound and avrainvillamide can be influenced by experimental conditions.[3] It has been observed that synthetic avrainvillamide can dimerize to form this compound in the presence of triethylamine.[4][5]

Q2: I suspect my this compound sample has degraded. What are the first steps to identify the degradation products?

A2: The initial step is to perform a forced degradation study to systematically generate and identify potential degradation products. This involves subjecting this compound to a variety of stress conditions more severe than standard storage conditions.[6][7][8] The goal is to achieve a target degradation of approximately 5-20%.[9]

A general workflow for this process is as follows:

G cluster_0 Forced Degradation Workflow A This compound Sample B Expose to Stress Conditions (Acid, Base, Oxidation, Heat, Light) A->B C Analyze by HPLC/UPLC B->C D Isolate Degradation Products C->D E Structural Elucidation (LC-MS, NMR) D->E

Workflow for Forced Degradation Studies.

Following the stress tests, comparative analysis of the stressed samples against a control (unstressed this compound) using techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) will reveal the formation of new peaks corresponding to degradation products.

Q3: What specific analytical techniques are recommended for identifying this compound degradation products?

A3: A combination of chromatographic and spectroscopic techniques is essential for the definitive identification of degradation products.[10]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques for separating the degradation products from the parent drug and from each other.[11] A stability-indicating method should be developed to resolve all significant degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the molecular weight of the degradation products, which is a critical piece of information for their identification.[10][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for elucidating the complete chemical structure of the isolated degradation products.[10][12][13][14] Both 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are typically required for full structural characterization.

Troubleshooting Guides

Problem 1: I am observing multiple unknown peaks in my chromatogram after storing my this compound sample in solution. How do I determine if these are degradation products or artifacts?

Solution:

  • Analyze a freshly prepared sample: This will serve as your baseline (t=0) chromatogram.

  • Spike your sample: Inject a known standard of avrainvillamide if available to see if it co-elutes with one of your unknown peaks.

  • Perform a systematic stability study: Store aliquots of your this compound solution under controlled conditions (e.g., specified temperature and light exposure) and analyze them at different time points. A consistent increase in the area of the unknown peaks over time is indicative of degradation.

  • Investigate the mobile phase and sample solvent: Ensure that the solvents used are not reacting with this compound. Prepare a blank injection of the solvent to rule out solvent-related peaks.

Problem 2: My LC-MS data for a suspected degradation product shows a mass that does not correspond to avrainvillamide. What could be the other possibilities?

Solution:

While the conversion to avrainvillamide is a primary degradation pathway, other chemical transformations can occur, especially under forced degradation conditions.[15][16] Consider the following possibilities:

  • Oxidation: The indole (B1671886) moiety of this compound is susceptible to oxidation.[17][18] Look for mass increases corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.).

  • Hydrolysis: Although less common for this class of molecules compared to those with ester or amide functionalities in more labile positions, hydrolysis of certain bonds cannot be entirely ruled out under strong acidic or basic conditions.[16][17]

  • Photodegradation: Exposure to light can induce different degradation pathways.[6]

The relationship between these potential degradation pathways can be visualized as follows:

G cluster_0 Potential Degradation Pathways Stephacidin_B This compound Avrainvillamide Avrainvillamide (Monomerization) Stephacidin_B->Avrainvillamide Dimer Cleavage Oxidized_Products Oxidized Products Stephacidin_B->Oxidized_Products Oxidation Hydrolytic_Products Hydrolytic Products Stephacidin_B->Hydrolytic_Products Hydrolysis Photodegradation_Products Photodegradation Products Stephacidin_B->Photodegradation_Products Photolysis

Potential Degradation Pathways for this compound.

To confirm the identity of these novel degradation products, isolation followed by NMR analysis is necessary.[11][12][13]

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the conditions for a typical forced degradation study.[6][7][8][9][19] The extent of degradation should be monitored by a suitable stability-indicating HPLC method.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24 - 72 hours
Base Hydrolysis 0.1 M NaOH60 °C24 - 72 hours
Oxidation 3% H₂O₂Room Temperature24 - 72 hours
Thermal Degradation Solid-state80 °C48 - 96 hours
Photodegradation UV light (254 nm) and visible lightRoom TemperatureAs per ICH Q1B

Note: The duration of exposure should be adjusted to achieve the target degradation of 5-20%. Samples should be neutralized after acid or base hydrolysis before injection.

Protocol 2: Identification of Degradation Products by LC-MS

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Scan Range: m/z 100 - 1500.

    • Data Analysis: Extract ion chromatograms for the expected masses of this compound and potential degradation products. Compare the mass spectra of the degradation products with that of the parent compound to identify fragmentation patterns.

This information is intended to guide researchers in their experimental design and troubleshooting efforts. For more specific applications, further optimization of these protocols may be necessary.

References

Technical Support Center: Stephacidin B and Avrainvillamide Equilibrium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with stephacidin B and its monomer, avrainvillamide (B1247661). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control and understand the dynamic equilibrium between these two compounds in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and avrainvillamide?

This compound is a dimer of the monomeric alkaloid avrainvillamide. In solution, these two compounds exist in a reversible equilibrium. Under certain conditions, two molecules of avrainvillamide can combine to form one molecule of this compound, and conversely, this compound can dissociate into two molecules of avrainvillamide.

Q2: Which form is biologically active?

In cell culture-based assays, this compound rapidly converts to avrainvillamide.[1] Avrainvillamide is considered the biologically active species, acting as an electrophile that can covalently modify proteins.[1]

Q3: How quickly does this compound convert to avrainvillamide in aqueous solutions?

The conversion of this compound to avrainvillamide can be quite rapid in aqueous environments, such as cell culture media. The half-life of this conversion is dependent on temperature.

Troubleshooting Guides

Problem: I want to work primarily with avrainvillamide, but my sample contains this compound.

Cause: The equilibrium between this compound and avrainvillamide can shift depending on the solvent and temperature. In many organic solvents, the dimeric form, this compound, can be favored.

Solution: To favor the monomeric avrainvillamide, mimic physiological conditions.

  • Solvent Choice: Dissolve your compound in an aqueous buffer or cell culture medium. The presence of water helps to shift the equilibrium towards avrainvillamide.

  • Temperature: Incubating the solution at 37°C will accelerate the conversion from this compound to avrainvillamide.

Problem: I need to isolate or enrich this compound.

Cause: Avrainvillamide will naturally dimerize to form this compound under favorable conditions.

Solution: To shift the equilibrium toward this compound, you can employ the following methods:

  • Base-Catalyzed Dimerization: The presence of a weak base in an organic solvent promotes the dimerization of avrainvillamide.

  • Solid-Phase Induced Dimerization: Adsorbing avrainvillamide onto a solid support like silica (B1680970) gel can facilitate its conversion to this compound.

  • Concentration Effect: Concentrating a solution of avrainvillamide, for example by dissolving it in DMSO and then removing the solvent under vacuum, can also drive the equilibrium towards the dimeric form.

Problem: My analytical results (e.g., HPLC, NMR) are inconsistent and show varying ratios of this compound and avrainvillamide.

Cause: The equilibrium is dynamic and can shift during sample preparation and analysis, leading to irreproducible results.

Solution: Careful control of experimental parameters is crucial for consistent analysis.

  • Standardize Sample Preparation: Use a consistent solvent, temperature, and timeframe for preparing all your samples.

  • Control Temperature: Maintain a constant temperature for your samples and during your analytical run, if possible. Use a temperature-controlled autosampler and column oven for HPLC analysis.

  • Minimize Time Between Preparation and Analysis: Analyze your samples as quickly as possible after preparation to minimize shifts in the equilibrium.

  • Quench the Equilibrium: For certain applications, it may be possible to "quench" the equilibrium by derivatizing the compounds, though this would require method development.

Experimental Protocols

Protocol 1: Shifting the Equilibrium to Favor Avrainvillamide

This protocol is designed to convert this compound to avrainvillamide for biological assays or characterization of the monomer.

Methodology:

  • Prepare a stock solution of this compound in a minimal amount of DMSO.

  • Dilute the stock solution into your desired aqueous buffer or cell culture medium to the final working concentration.

  • Incubate the solution at the desired temperature (e.g., 23°C or 37°C). The rate of conversion is temperature-dependent.

  • Monitor the conversion over time using a suitable analytical method like HPLC to determine when equilibrium has been reached or when a sufficient amount of avrainvillamide has been formed for your experiment.

Quantitative Data:

Temperature (°C)Solvent SystemHalf-life of this compound to Avrainvillamide
23Cell Culture Medium~50 minutes
37Cell Culture Medium~10 minutes
Protocol 2: Promoting the Dimerization to this compound

This protocol provides conditions to favor the formation of this compound from avrainvillamide.

Methodology:

  • Dissolve avrainvillamide in acetonitrile (B52724) (CH3CN).

  • Add triethylamine (B128534) (Et3N) to the solution. A common molar ratio is to use a significant excess of triethylamine.

  • Stir the reaction at room temperature.

  • Monitor the formation of this compound by HPLC or TLC.

  • Once the desired conversion is achieved, the solvent and excess triethylamine can be removed under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

A reversed-phase HPLC method is effective for separating this compound and avrainvillamide.

Recommended Starting Conditions:

  • Column: A C18 stationary phase is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile (ACN) with an acidic modifier is often effective.

    • Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

  • Gradient: A linear gradient from a low to a high percentage of Solvent B will likely be effective. For example, start with 5-10% B and ramp up to 95-100% B over 15-20 minutes.

  • Detection: Both compounds can be detected by UV absorbance, typically in the range of 210-280 nm.

Visualizations

StephacidinB_Avrainvillamide_Equilibrium cluster_conditions_dimer Conditions Favoring Dimerization cluster_conditions_monomer Conditions Favoring Monomerization StephacidinB This compound (Dimer) Avrainvillamide Avrainvillamide (Monomer) StephacidinB->Avrainvillamide Dissociation Avrainvillamide->StephacidinB Dimerization Triethylamine in Acetonitrile Triethylamine in Acetonitrile Silica Gel Silica Gel High Concentration (e.g., in DMSO) High Concentration (e.g., in DMSO) Aqueous Solution (e.g., Cell Culture Media) Aqueous Solution (e.g., Cell Culture Media) Elevated Temperature (e.g., 37°C) Elevated Temperature (e.g., 37°C) HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Dissolve sample in appropriate solvent (e.g., mobile phase) Inject Inject onto C18 column Prep->Inject Gradient Apply water/acetonitrile gradient (with acid modifier) Inject->Gradient Detect UV Detection (210-280 nm) Gradient->Detect Chromatogram Obtain chromatogram Detect->Chromatogram Quantify Quantify peaks for This compound and Avrainvillamide Chromatogram->Quantify

References

Addressing batch-to-batch variability of synthetic Stephacidin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of synthetic Stephacidin B. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

This compound is a complex dimeric indole (B1671886) alkaloid with potent anti-proliferative properties. Its synthesis is a multi-step process that presents several challenges which can contribute to batch-to-batch variability:

  • Multi-step Synthesis: The total synthesis of this compound involves numerous steps, making it susceptible to variations in yield and purity at each stage.

  • Stereochemistry: this compound possesses multiple stereocenters. Achieving high stereoselectivity is critical, as different stereoisomers can exhibit varied biological activity.

  • Dimerization Step: A key final step in many synthetic routes is the dimerization of the monomer precursor, avrainvillamide (B1247661). This reaction is sensitive to conditions and can lead to incomplete conversion or the formation of side products.[1][2]

  • Stability: The precursor, avrainvillamide, and potentially this compound itself, can be unstable under certain conditions, leading to degradation products.

Q2: What is the relationship between this compound and avrainvillamide?

This compound is a dimer of avrainvillamide. In many synthetic routes, avrainvillamide is synthesized first and then dimerized to yield this compound.[2][3] Interestingly, research has shown that in cell culture, this compound can dissociate back into two molecules of avrainvillamide. It is believed that avrainvillamide is the primary bioactive species responsible for the observed anti-proliferative effects.[4] This equilibrium is a critical factor to consider when interpreting biological data.

Q3: What is the mechanism of action of this compound/avrainvillamide?

Avrainvillamide, the active monomer of this compound, is known to interact with several cellular targets. Its primary mode of action is believed to involve the S-alkylation of cysteine residues on target proteins.[5] One of the key identified targets is Nucleophosmin (B1167650) (NPM1), a multifunctional phosphoprotein involved in cell cycle regulation.[6][7] By binding to NPM1, avrainvillamide can disrupt its normal function, leading to cell cycle arrest and apoptosis. It has also been shown to interact with other proteins containing reactive cysteine residues.[8]

Troubleshooting Guide

Low Yield or Incomplete Dimerization of Avrainvillamide to this compound

Q: I am experiencing low yields in the dimerization of avrainvillamide to this compound. What are the potential causes and how can I troubleshoot this?

A: Low dimerization yield is a common issue. Here are several factors to investigate:

  • Base Concentration: The dimerization is often base-catalyzed, typically using a weak base like triethylamine (B128534) (Et3N).[1][2] Insufficient base may lead to a slow or incomplete reaction. Conversely, excess base could potentially lead to side reactions. It is crucial to optimize the stoichiometry of the base.

  • Reaction Time: The dimerization may not have reached completion. Monitor the reaction over time using a suitable analytical method like HPLC or TLC to determine the optimal reaction time.

  • Purity of Avrainvillamide: Impurities in your avrainvillamide starting material can interfere with the dimerization reaction. Ensure your precursor is of high purity before proceeding.

  • Solvent: The choice of solvent can influence the reaction rate and yield. Acetonitrile (B52724) is commonly used for this step.[2] Ensure the solvent is dry and of high purity.

  • Temperature: While often performed at room temperature, temperature can affect the reaction kinetics. If the reaction is sluggish, a modest increase in temperature could be explored, but be cautious of potential degradation.

Unexpected Peaks in HPLC Analysis of this compound

Q: My HPLC analysis of a new batch of this compound shows unexpected peaks that were not present in previous batches. What could these be?

A: Unexpected peaks in your HPLC chromatogram can be indicative of several issues:

  • Residual Avrainvillamide: The most common "impurity" is unreacted avrainvillamide. Due to the equilibrium between the monomer and the dimer, it's possible to have a certain percentage of avrainvillamide present.

  • Stereoisomers: The synthesis of this compound involves multiple chiral centers. The presence of diastereomers or enantiomers can result in additional peaks, especially when using a chiral HPLC column.

  • Degradation Products: this compound or its precursor may degrade under certain storage or handling conditions. Exposure to light, extreme pH, or reactive substances can lead to the formation of degradation products.

  • Side-Reaction Products: The multi-step synthesis provides numerous opportunities for the formation of side-products. These may be carried through the synthesis and appear in the final product.

To identify these peaks, techniques like LC-MS for mass determination and subsequent fragmentation analysis, and isolation followed by NMR spectroscopy are recommended.

Inconsistent Biological Activity Between Batches

Q: I am observing significant differences in the anti-proliferative activity of different batches of my synthetic this compound, even though the concentration is the same. What could be the cause?

A: This is a critical issue that can often be traced back to the chemical composition of the batch:

  • Purity of this compound: The most straightforward explanation is a difference in the actual concentration of the active compound. A batch with lower purity will have a lower effective concentration of this compound.

  • Ratio of this compound to Avrainvillamide: Since avrainvillamide is the active species in cells, the initial ratio of the dimer to the monomer in your sample could influence the kinetics of the biological response. While this compound is expected to dissociate, a higher initial concentration of the monomer might lead to a faster onset of action.

  • Presence of Stereoisomers: Different stereoisomers of this compound may have different abilities to dissociate into the active avrainvillamide or may even have different intrinsic activities. The presence of less active or inactive stereoisomers will reduce the overall potency of the batch.

  • Contaminants: The presence of impurities from the synthesis could either inhibit or potentiate the activity of this compound, or have their own cytotoxic effects, leading to inconsistent results.

It is highly recommended to thoroughly characterize each batch of synthetic this compound using a combination of analytical techniques to ensure consistency.

Data Presentation

Table 1: Summary of Analytical Techniques for this compound Characterization

Analytical TechniquePurposeKey Parameters to Monitor
Reverse-Phase HPLC Purity assessment, quantification of this compound and avrainvillamide.Retention time, peak area, resolution.
Chiral HPLC Separation and quantification of stereoisomers.Enantiomeric excess (ee), diastereomeric excess (de).
¹H and ¹³C NMR Structural confirmation, identification of impurities.Chemical shifts, coupling constants, integration.
Mass Spectrometry (ESI-MS) Molecular weight confirmation, identification of metabolites and degradation products.m/z of molecular ion, fragmentation pattern.

Experimental Protocols

Protocol 1: Dimerization of Avrainvillamide to this compound
  • Preparation: Dissolve highly pure avrainvillamide in anhydrous acetonitrile to a final concentration of 1 mg/mL in a clean, dry reaction vessel.

  • Base Addition: Add triethylamine (Et3N) to the solution. A common starting point is to use an excess of triethylamine.[2]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by reverse-phase HPLC. The disappearance of the avrainvillamide peak and the appearance of the this compound peak will indicate the reaction progress.

  • Work-up: Once the reaction is complete (as determined by HPLC), remove the solvent and excess triethylamine under reduced pressure.

  • Purification: Purify the crude this compound using flash column chromatography on silica (B1680970) gel.

Protocol 2: Reverse-Phase HPLC Analysis of this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or another modifier to improve peak shape).

  • Gradient Program: A typical gradient might start at 30% acetonitrile and ramp up to 90% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both this compound and avrainvillamide have good absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol (B129727) or acetonitrile.

Visualizations

experimental_workflow cluster_synthesis Avrainvillamide Synthesis cluster_dimerization Dimerization cluster_analysis Quality Control start Starting Materials synthesis_steps Multi-step Synthesis start->synthesis_steps purification_ava Purification of Avrainvillamide synthesis_steps->purification_ava dimerization Dimerization Reaction (Avrainvillamide + Et3N) purification_ava->dimerization purification_sb Purification of this compound dimerization->purification_sb hplc RP-HPLC & Chiral HPLC purification_sb->hplc nmr_ms NMR & MS Analysis purification_sb->nmr_ms

Caption: Experimental workflow for the synthesis and analysis of this compound.

logical_relationship SB This compound (Dimer) AVA Avrainvillamide (Monomer) SB->AVA Dissociation (in cell culture) AVA->SB Dimerization (synthesis) Activity Biological Activity (Anti-proliferative) AVA->Activity Induces

Caption: Relationship between this compound, avrainvillamide, and biological activity.

signaling_pathway AVA Avrainvillamide NPM1 Nucleophosmin (NPM1) AVA->NPM1 Binds to Cysteine Cysteine Residues on Target Proteins AVA->Cysteine S-alkylation CellCycle Cell Cycle Arrest NPM1->CellCycle Leads to Apoptosis Apoptosis Cysteine->Apoptosis Contributes to CellCycle->Apoptosis

Caption: Simplified signaling pathway of avrainvillamide.

References

Validation & Comparative

Stephacidin B and Avrainvillamide: A Comparative Analysis of Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-cancer drug discovery, the fungal metabolites stephacidin B and avrainvillamide (B1247661) have emerged as potent cytotoxic agents. This guide provides a detailed comparison of their cytotoxic profiles, supported by experimental data, to aid researchers and drug development professionals in their understanding of these promising compounds. A critical aspect of their relationship is the rapid, non-enzymatic conversion of the dimeric this compound into two molecules of the monomeric avrainvillamide in cell culture environments.[1][2] This conversion is so swift, with a half-life of approximately 10 minutes at 37°C, that the cytotoxic activity of this compound is attributed to its transformation into avrainvillamide.[1] Consequently, both compounds are considered to function equivalently in inhibiting the growth of cancer cell lines.[2]

Comparative Cytotoxic Activity

The cytotoxic potencies of this compound and avrainvillamide have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's effectiveness in inhibiting biological or biochemical function, are summarized in the table below. The data indicates that both compounds exhibit significant cytotoxicity, particularly against prostate and breast cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
This compoundLNCaPProstate Cancer0.06
This compoundPC3Prostate Cancer0.37
This compoundMCF-7Breast Cancer0.27
This compoundSK-BR-3Breast Cancer0.32
AvrainvillamideT-47DBreast Cancer0.33
AvrainvillamideLNCaPProstate Cancer0.42
AvrainvillamideOCI-AML2Acute Myeloid Leukemia0.35 ± 0.09
AvrainvillamideOCI-AML3Acute Myeloid Leukemia0.52 ± 0.15

Note: The IC50 values are compiled from multiple sources and experimental conditions may vary.

Mechanism of Action: Targeting Nucleophosmin (B1167650)

The cytotoxic effect of avrainvillamide, and by extension this compound, is primarily mediated through its interaction with the oncoprotein nucleophosmin (NPM1).[3][4] Avrainvillamide, an electrophilic molecule, covalently binds to a specific cysteine residue (Cys275) on NPM1.[3][4] NPM1 is a multifunctional protein that plays a crucial role in regulating the tumor suppressor protein p53.[3][4]

The binding of avrainvillamide to NPM1 disrupts its normal function, leading to an increase in the cellular concentration of p53.[3][4] Elevated p53 levels, in turn, trigger a cascade of events culminating in apoptosis, or programmed cell death, in cancer cells. This targeted mechanism of action makes avrainvillamide and this compound attractive candidates for further investigation as anti-cancer therapeutics.

G cluster_cell Cancer Cell av Avrainvillamide npm1 Nucleophosmin (NPM1) av->npm1 Binds to Cys275 p53 p53 npm1->p53 Inhibition of NPM1 function apoptosis Apoptosis p53->apoptosis Activation

Caption: Avrainvillamide's mechanism of action leading to apoptosis.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and avrainvillamide is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of this compound or avrainvillamide and incubated for a period of 48 to 72 hours.[5]

  • MTT Addition: Following the incubation period, the culture medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 1.5 to 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: During this incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is then added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 490-590 nm.[5][6] The intensity of the color is directly proportional to the number of viable cells.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability for each compound concentration, and the IC50 value is determined from the dose-response curve.

G cluster_workflow MTT Assay Workflow node_style node_style start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 1.5-4h add_mtt->incubate3 solubilize Add solubilizing agent incubate3->solubilize read Read absorbance solubilize->read calculate Calculate IC50 read->calculate end End calculate->end

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

References

Unveiling the Anticancer Potential of Stephacidin B Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activity of synthetic analogs of Stephacidin B, a potent antitumor agent. We delve into quantitative data, detailed experimental methodologies, and the underlying signaling pathways to offer a clear perspective on the structure-activity relationships of these promising compounds.

This compound, a complex dimeric indole (B1671886) alkaloid isolated from the fungus Aspergillus ochraceus, has demonstrated significant antiproliferative activity against a range of human cancer cell lines. However, its structural complexity presents challenges for synthesis and development. Research has revealed that in biological systems, this compound likely acts as a prodrug, converting to its monomeric form, avrainvillamide (B1247661), which is believed to be the primary bioactive species. This understanding has spurred the synthesis of various analogs of both this compound and avrainvillamide to explore their therapeutic potential and elucidate key structural features for anticancer activity.

Comparative Analysis of Biological Activity

The antiproliferative effects of this compound and its synthetic analogs have been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

CompoundHCT-116 (Colon Cancer) IC50 (µM)[1]LNCaP (Prostate Cancer) IC50 (µM)T-47D (Breast Cancer) IC50 (µM)OCI-AML2 (AML) GI50 (µM)[2]OCI-AML3 (AML, NPM1 mutant) GI50 (µM)[2]
Stephacidin A> 50----
Avrainvillamide0.440.42[3]0.33[3]0.350.52
Analog 1 (lacking the benzopyran ring)> 50----
Analog 2 (simplified avrainvillamide mimic)0.88----
Analog 3 (dimeric analog of simplified mimic)1.8----

Note: "-" indicates data not available in the cited sources.

The data clearly indicates that the monomeric avrainvillamide is significantly more potent than Stephacidin A. The absence of the benzopyran ring in Analog 1 results in a complete loss of activity, highlighting its importance for the compound's cytotoxicity[1]. Interestingly, a simplified, non-dimerizing mimic of avrainvillamide (Analog 2) retains substantial activity, suggesting that the complex core of this compound may not be entirely necessary for its anticancer effects[1].

Experimental Protocols

The following is a detailed methodology for a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of this compound analogs.

Objective: To assess the in vitro cytotoxicity of synthetic this compound analogs against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, LNCaP, T-47D)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound synthetic analogs (dissolved in DMSO to create stock solutions)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compounds are serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of the compounds is added to the respective wells. A vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) is also included.

  • Incubation: The plates are incubated for a further 48 to 72 hours at 37°C.

  • MTT Assay: After the incubation period, 10 µL of MTT reagent is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Data Acquisition: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: The Avrainvillamide-NPM1-p53 Signaling Pathway

Research has elucidated a key mechanism of action for avrainvillamide, the active monomer of this compound. It has been shown to target the oncoprotein nucleophosmin (B1167650) (NPM1)[4][5]. NPM1 is a multifunctional protein involved in ribosome biogenesis, centrosome duplication, and the regulation of the tumor suppressor protein p53[4].

The following diagram illustrates the proposed signaling pathway:

StephacidinB_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular StephacidinB This compound (Prodrug) Avrainvillamide Avrainvillamide (Active Form) StephacidinB->Avrainvillamide Conversion NPM1 Nucleophosmin (NPM1) Avrainvillamide->NPM1 Binds to Cysteine Residues (Inhibition) Crm1 Crm1 (Exportin-1) Avrainvillamide->Crm1 Inhibits Nuclear Export Centrosome Centrosome Duplication Avrainvillamide->Centrosome Disrupts p53 p53 NPM1->p53 Inhibits Apoptosis Apoptosis p53->Apoptosis Induces

Proposed signaling pathway of Avrainvillamide.

Avrainvillamide is believed to covalently bind to cysteine residues within NPM1, leading to its inhibition[5]. The inhibition of NPM1 disrupts its normal function, which includes the suppression of p53. This leads to an increase in the cellular levels of p53, a critical tumor suppressor that can trigger apoptosis (programmed cell death)[4][5]. Furthermore, avrainvillamide has been shown to inhibit the nuclear export protein Crm1 and disrupt centrosome duplication, contributing to its anticancer effects[2].

Conclusion

The synthetic analogs of this compound, particularly those based on the avrainvillamide scaffold, represent a promising avenue for the development of novel anticancer therapeutics. Structure-activity relationship studies have highlighted the crucial roles of the benzopyran ring and the monomeric form for potent cytotoxicity. The elucidation of the avrainvillamide-NPM1-p53 signaling pathway provides a solid foundation for mechanism-based drug design and further optimization of these compounds. This guide serves as a valuable resource for researchers aiming to build upon the existing knowledge and advance the development of this exciting class of natural product-inspired anticancer agents.

References

Validating the Anticancer Target of Stephacidin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stephacidin B, a complex alkaloid isolated from Aspergillus ochraceus, has demonstrated potent antitumor activities. Subsequent research has revealed that this compound is a prodrug that rapidly converts to its active monomer, avrainvillamide (B1247661), under physiological conditions. This guide provides a comprehensive comparison of experimental data validating Nucleophosmin (B1167650) 1 (NPM1) as the primary anticancer target of avrainvillamide and evaluates alternative therapeutic strategies targeting NPM1.

Executive Summary

Experimental evidence strongly supports that the anticancer activity of this compound is mediated by its active form, avrainvillamide, which covalently modifies cysteine 275 (Cys275) of the oncoprotein NPM1. This interaction disrupts the normal function of NPM1, leading to an increase in p53 tumor suppressor protein levels and subsequent apoptosis in cancer cells. This guide compares avrainvillamide with other agents that target NPM1, including NSC348884, a small molecule inhibitor of NPM1 oligomerization, and emerging therapies such as menin inhibitors and All-Trans Retinoic Acid (ATRA), which modulate NPM1 function through different mechanisms.

Data Presentation: Comparative Efficacy of NPM1-Targeting Agents

The following table summarizes the in vitro efficacy of avrainvillamide and alternative NPM1-targeting compounds across various cancer cell lines.

CompoundMechanism of ActionCancer Cell LineIC50/GI50 (µM)Citation(s)
Avrainvillamide Covalent modification of NPM1 (Cys275)T-47D (Breast Cancer)0.33[1]
LNCaP (Prostate Cancer)0.42[1]
Malme-3M (Melanoma)0.053[2]
BT-549 (Breast Cancer)0.034[2]
OCI-AML2 (AML, NPM1-wt)0.35[3]
OCI-AML3 (AML, NPM1-mut)0.52[3]
NSC348884 Inhibition of NPM1 oligomerizationLNCaP (Prostate Cancer)4.0[4]
Granta (Mantle Cell Lymphoma)1.7[4]
Various Cancer Cell Lines1.7 - 4.0[5]
Revumenib (Menin Inhibitor) Indirectly via Menin-KMT2A interactionKMT2A-rearranged or NPM1-mutant AML(See clinical data)[6]
ATRA Induces degradation of mutant NPM1NPM1-mutant AML cells(Used in combination)[7]

Experimental Protocols: Validating the Avrainvillamide-NPM1 Interaction

Detailed methodologies for key experiments are provided below, based on protocols described in the cited literature.

Affinity Purification of Avrainvillamide-Binding Proteins

This protocol is adapted from the methodology used to identify NPM1 as a primary target of avrainvillamide.

Objective: To isolate and identify proteins that directly interact with avrainvillamide from cell lysates.

Materials:

  • Biotin-avrainvillamide conjugate

  • Streptavidin-agarose beads

  • Cancer cell lines (e.g., T-47D, LNCaP)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffers (e.g., PBS with varying salt concentrations)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometry-compatible silver stain or Coomassie stain

  • SDS-PAGE apparatus and reagents

  • Mass spectrometer

Procedure:

  • Cell Lysis: Culture cancer cells to ~80-90% confluency. Lyse the cells in ice-cold lysis buffer.

  • Clarification: Centrifuge the lysate to pellet cellular debris. Collect the supernatant containing soluble proteins.

  • Pre-clearing: Incubate the lysate with streptavidin-agarose beads to remove non-specifically binding proteins.

  • Affinity Capture: Incubate the pre-cleared lysate with the biotin-avrainvillamide conjugate.

  • Pull-down: Add streptavidin-agarose beads to the lysate-probe mixture to capture the biotinylated probe and its binding partners.

  • Washing: Wash the beads extensively with wash buffers to remove non-specific proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and visualize by staining. Excise unique protein bands and identify them using mass spectrometry.

Site-Directed Mutagenesis of NPM1

This protocol is based on the experiment to confirm Cys275 as the specific binding site of avrainvillamide on NPM1.[8]

Objective: To mutate the cysteine residue at position 275 of NPM1 to an alanine (B10760859) to assess its role in avrainvillamide binding.

Materials:

  • Expression plasmid containing wild-type NPM1 cDNA

  • Mutagenic primers designed to change the Cys275 codon to an alanine codon

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli for transformation

  • Cell line for transfection (e.g., COS-7)

  • Transfection reagent

  • Antibodies against NPM1

Procedure:

  • Primer Design: Design forward and reverse primers containing the desired C275A mutation.

  • Mutagenesis PCR: Perform PCR using the NPM1 expression plasmid as a template and the mutagenic primers.

  • Template Digestion: Digest the parental, methylated DNA template with DpnI.

  • Transformation: Transform the mutated plasmid into competent E. coli.

  • Plasmid Purification and Sequencing: Isolate the plasmid DNA from transformed bacteria and confirm the C275A mutation by DNA sequencing.

  • Transfection: Transfect the mutated NPM1 plasmid into the chosen cell line.

  • Validation of Binding: Perform an affinity purification experiment as described above using lysates from cells expressing the mutated NPM1. The absence or significant reduction of the mutated NPM1 in the pull-down compared to the wild-type will confirm Cys275 as the binding site.

siRNA-Mediated Knockdown of NPM1

This protocol is based on experiments to assess the effect of NPM1 depletion on cellular sensitivity to avrainvillamide.[8]

Objective: To reduce the expression of NPM1 using siRNA and evaluate the impact on avrainvillamide-induced apoptosis.

Materials:

  • siRNA targeting NPM1 and a non-targeting control siRNA

  • Cancer cell line (e.g., HeLa S3)

  • Transfection reagent for siRNA

  • Avrainvillamide

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

  • Flow cytometer

  • Antibodies against NPM1 for Western blotting

Procedure:

  • siRNA Transfection: Transfect the cancer cells with either NPM1-targeting siRNA or control siRNA.

  • Incubation: Allow the cells to incubate for a period sufficient to achieve significant knockdown of NPM1 expression (typically 48-72 hours).

  • Verification of Knockdown: Confirm the reduction in NPM1 protein levels by Western blotting.

  • Drug Treatment: Treat the NPM1-depleted and control cells with varying concentrations of avrainvillamide.

  • Apoptosis Assay: After a suitable incubation period, stain the cells with Annexin V and Propidium Iodide and analyze by flow cytometry to quantify the percentage of apoptotic cells. An increased sensitivity to avrainvillamide in the NPM1-knockdown cells validates NPM1 as a key target for the drug's apoptotic effect.[9][10]

Mandatory Visualizations

Signaling Pathway of Avrainvillamide Action

G cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound Avrainvillamide Avrainvillamide This compound->Avrainvillamide Conversion NPM1 (wt) NPM1 (wt) Avrainvillamide->NPM1 (wt) Covalent Binding (Cys275) p53 p53 NPM1 (wt)->p53 Stabilization MDM2 MDM2 NPM1 (wt)->MDM2 Inhibition Apoptosis Apoptosis p53->Apoptosis Induction MDM2->p53 Degradation

Caption: Avrainvillamide's mechanism of action.

Experimental Workflow for Target Validation

G cluster_0 Target Identification cluster_1 Target Validation Cell Lysate Cell Lysate Affinity Purification Affinity Purification Cell Lysate->Affinity Purification Biotin-Avrainvillamide Mass Spectrometry Mass Spectrometry Affinity Purification->Mass Spectrometry Protein ID NPM1 (Candidate Target) NPM1 (Candidate Target) Mass Spectrometry->NPM1 (Candidate Target) Site-Directed Mutagenesis (C275A) Site-Directed Mutagenesis (C275A) NPM1 (Candidate Target)->Site-Directed Mutagenesis (C275A) Confirm Binding Site siRNA Knockdown siRNA Knockdown NPM1 (Candidate Target)->siRNA Knockdown Validate Phenotype Loss of Binding Loss of Binding Site-Directed Mutagenesis (C275A)->Loss of Binding Increased Sensitivity to Avrainvillamide Increased Sensitivity to Avrainvillamide siRNA Knockdown->Increased Sensitivity to Avrainvillamide

Caption: Workflow for validating NPM1 as the target.

Comparison with Alternative NPM1-Targeting Strategies

While avrainvillamide represents a unique covalent inhibitor of NPM1, several other compounds target this oncoprotein through different mechanisms.

  • NSC348884: This small molecule was identified as an inhibitor of NPM1 oligomerization.[5] By disrupting the formation of NPM1 oligomers, NSC348884 induces apoptosis and upregulates p53.[5][11] However, a recent study has questioned this mechanism, suggesting that its cytotoxic effects may be related to modified cell adhesion signaling rather than the inhibition of NPM1 oligomerization.[12][13]

  • Menin Inhibitors (e.g., Revumenib): These agents do not directly bind to NPM1 but disrupt the interaction between menin and KMT2A (MLL1).[6] In NPM1-mutated AML, this interaction is crucial for the aberrant expression of oncogenes like HOX and MEIS1.[6] By inhibiting this interaction, menin inhibitors lead to the differentiation of leukemic cells.[14]

  • All-Trans Retinoic Acid (ATRA): In NPM1-mutated AML, ATRA has been shown to induce the degradation of the mutant NPM1 protein.[7][15] This leads to the relocalization of wild-type NPM1 to the nucleolus and promotes leukemic cell differentiation and apoptosis.[7] ATRA is often used in combination with other agents.[16]

Conclusion

The validation of NPM1 as the anticancer target of this compound's active form, avrainvillamide, is supported by robust experimental evidence, including affinity purification, site-directed mutagenesis, and siRNA knockdown studies. The covalent modification of Cys275 on NPM1 by avrainvillamide presents a distinct mechanism of action compared to other NPM1-targeting agents. While alternatives like NSC348884, menin inhibitors, and ATRA also show promise in targeting NPM1-driven cancers, they operate through different molecular pathways. This comparative guide provides researchers with a foundational understanding of the experimental validation of this compound's target and a framework for evaluating its therapeutic potential in the context of other NPM1-directed strategies. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential clinical applications of these different therapeutic approaches.

References

Navigating the Labyrinth of Resistance: A Comparative Guide to Stephacidin B in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Stephacidin B, a complex dimeric indole (B1671886) alkaloid, and its active monomeric form, avrainvillamide (B1247661), have demonstrated notable antiproliferative activity against a range of human cancer cell lines. While direct cross-resistance studies involving this compound are not yet available in published literature, an understanding of its mechanism of action provides a foundation for predicting potential resistance pathways and informing future research. This guide offers a comparative overview of this compound's cytotoxic effects and explores the theoretical landscape of resistance mechanisms, supported by experimental data and detailed protocols.

Unveiling the Cytotoxic Profile of Avrainvillamide

This compound rapidly converts to the monomeric alkaloid avrainvillamide in cell culture, and it is this form that is believed to exert the primary cytotoxic effects.[1] The antiproliferative activity of avrainvillamide has been evaluated in several cancer cell lines, with results indicating varying degrees of sensitivity.

Cell LineCancer TypeIC50 / GI50 (µM)Reference
T-47DBreast Cancer0.33[2]
LNCaPProstate Cancer0.42[2]
OCI-AML2Acute Myeloid Leukemia0.35 ± 0.09[3]
OCI-AML3Acute Myeloid Leukemia0.52 ± 0.15[3]
MV4-11Acute Myeloid LeukemiaMore Sensitive[4]
Molm-13Acute Myeloid LeukemiaMore Sensitive[4]
NB4Acute Myeloid LeukemiaLess Sensitive[4]
HL-60Acute Myeloid LeukemiaLess Sensitive[4]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are measures of a drug's potency in inhibiting cell growth or viability. Lower values indicate higher potency. The sensitivity of some AML cell lines was described qualitatively in the referenced study.

The Mechanism of Action: A Double-Edged Sword

Avrainvillamide's anticancer activity is attributed to its interaction with key cellular proteins, primarily the nuclear chaperone nucleophosmin (B1167650) (NPM1) and the nuclear export protein exportin-1 (CRM1).[2][5] This interaction disrupts the normal cellular functions of these proteins, leading to cell cycle arrest and apoptosis.

Stephacidin_B_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Avrainvillamide Avrainvillamide This compound->Avrainvillamide Conversion NPM1 NPM1 Avrainvillamide->NPM1 Binds to CRM1 CRM1 Avrainvillamide->CRM1 Binds to Cell Cycle Arrest Cell Cycle Arrest NPM1->Cell Cycle Arrest Disruption leads to Apoptosis Apoptosis CRM1->Apoptosis Inhibition leads to

Mechanism of action of this compound/avrainvillamide.
Studies have shown that avrainvillamide binds to nucleophosmin, an oncoprotein overexpressed in many human tumors.[2] This interaction can lead to an increase in cellular p53 concentrations, a key tumor suppressor protein. Furthermore, avrainvillamide's binding to CRM1 can inhibit the nuclear export of important proteins, contributing to its cytotoxic effects.[5] The sensitivity of certain acute myeloid leukemia (AML) cell lines with mutated NPM1 suggests that the mutational status of this protein could be a determinant of response to avrainvillamide.[5]

Charting the Territory of Potential Resistance

While specific resistance to this compound has not been characterized, general mechanisms of cancer drug resistance offer a framework for potential modes of evasion by cancer cells.[6][7][8] These mechanisms are often multifaceted and can lead to cross-resistance against a variety of therapeutic agents.

Resistance_Mechanisms Drug Avrainvillamide Target Alteration Target Alteration (e.g., NPM1/CRM1 mutation) Drug->Target Alteration Drug Efflux Increased Drug Efflux (e.g., ABC transporters) Drug->Drug Efflux Drug Inactivation Drug Inactivation (e.g., metabolic enzymes) Drug->Drug Inactivation Resistance Resistance Target Alteration->Resistance Drug Efflux->Resistance Drug Inactivation->Resistance DNA Damage Repair Enhanced DNA Damage Repair DNA Damage Repair->Resistance Apoptosis Evasion Evasion of Apoptosis Apoptosis Evasion->Resistance

Potential mechanisms of drug resistance in cancer cells.
Potential mechanisms of resistance to avrainvillamide could include:

  • Alterations in Drug Targets: Mutations in the genes encoding NPM1 or CRM1 could alter the binding affinity of avrainvillamide, reducing its efficacy.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of the cell, lowering the intracellular concentration of avrainvillamide.[9]

  • Drug Inactivation: Cellular enzymes could metabolize and inactivate avrainvillamide, rendering it ineffective.

  • Enhanced DNA Repair and Evasion of Apoptosis: Cancer cells can upregulate DNA repair mechanisms and develop strategies to evade programmed cell death (apoptosis), thereby surviving the cytotoxic effects of anticancer agents.[6]

Experimental Protocols: A Foundation for Further Investigation

The following are standardized protocols for cytotoxicity assays commonly used to evaluate the efficacy of anticancer compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound or avrainvillamide) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[11][12]

SRB (Sulforhodamine B) Assay

This assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[13]

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After the treatment period, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

  • Washing: Wash the plates several times with water to remove the TCA.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add a Tris-base solution to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 515 nm. The optical density is proportional to the total cellular protein, and thus to the cell number.[14][15]

Future Directions

The potent anticancer activity of this compound and its active form, avrainvillamide, warrants further investigation. Future studies should focus on establishing resistant cell lines to directly investigate the mechanisms of resistance and potential cross-resistance profiles. A deeper understanding of the molecular interactions between avrainvillamide and its targets will be crucial for the rational design of second-generation compounds that can overcome potential resistance and enhance therapeutic efficacy. The development of combination therapies that target parallel survival pathways could also be a promising strategy to circumvent the development of resistance.

References

Comparative analysis of different Stephacidin B synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

Stephacidin B, a complex dimeric indole (B1671886) alkaloid isolated from the fungus Aspergillus ochraceus, has garnered significant attention from the synthetic chemistry community due to its potent antitumor activity and intricate molecular architecture. The challenge of constructing its sterically congested bicyclo[2.2.2]diazaoctane core and the unprecedented dimeric linkage has led to the development of several distinct and innovative total synthesis strategies. This guide provides a comparative analysis of the prominent total synthesis routes to this compound, with a focus on the approaches developed by the research groups of Baran, Myers, and Williams.

Quantitative Comparison of Synthesis Routes

The efficiency and practicality of a total synthesis are often measured by key metrics such as the number of steps, overall yield, and stereoselectivity. The following table summarizes these quantitative aspects for the total syntheses of this compound, which is typically achieved through the synthesis and subsequent dimerization of its monomeric precursor, avrainvillamide (B1247661).

Parameter Baran Synthesis Myers Synthesis Williams Synthesis
Longest Linear Sequence ~15 steps to avrainvillamide18 steps to this compound~19 steps to avrainvillamide
Overall Yield Not explicitly reported for dimer4.0%~1% (from stephacidin A)
Key Strategy Oxidative C-C bond formationAcyl radical cyclizationIntramolecular Diels-Alder
Chirality Introduction Chiral pool (L-pyroglutamic acid)CBS reductionChiral pool (L-tryptophan)
Dimerization Step Base-mediated dimerization of avrainvillamideBase-mediated dimerization of avrainvillamideConversion of stephacidin A to avrainvillamide, then dimerization

Synthetic Strategies and Key Methodologies

The synthetic routes to this compound, while all culminating in the dimerization of an avrainvillamide-like monomer, feature distinct strategies for the construction of the core bicyclic structure.

The Baran Approach: A Biomimetic Oxidative Coupling

The Baran group's synthesis of avrainvillamide, a direct precursor to this compound, is notable for its biomimetic approach.[1][2] A key feature is the late-stage oxidative coupling to form the challenging quaternary carbon center of the bicyclo[2.2.2]diazaoctane core.[2][3] This strategy aimed to mimic the proposed biosynthetic pathway of the natural product. The synthesis commences from readily available chiral starting materials and employs robust and scalable reactions.[4] The final dimerization of avrainvillamide to this compound is achieved under basic conditions.[3]

Baran_Synthesis A L-Pyroglutamic Acid C Diketopiperazine Intermediate A->C B Substituted Tryptophan Derivative B->C D Oxidative C-C Bond Formation C->D Key Step E Bicyclo[2.2.2]diazaoctane Core D->E F Avrainvillamide E->F G This compound F->G Dimerization

Baran's biomimetic synthesis of this compound.
The Myers Approach: An Elegant Acyl Radical Cyclization

The Myers synthesis represents the first enantioselective total synthesis of this compound.[5][6][7] This route introduces chirality early on through a Corey-Bakshi-Shibata (CBS) reduction of a prochiral ketone.[6] The cornerstone of this synthesis is an elegant acyl radical cyclization to construct the bicyclo[2.2.2]diazaoctane core.[5][7] This approach is characterized by its high degree of stereocontrol and the novel use of radical chemistry to forge a key bond. The synthesis proceeds through 18 steps with an overall yield of 4.0%.[5][6] The final step is the base-mediated dimerization of the synthesized avrainvillamide.[5][6]

Myers_Synthesis A Achiral Cyclohexanone Derivative B CBS Reduction A->B Chirality Introduction C Chiral Alcohol B->C D Acyl Radical Precursor C->D E Acyl Radical Cyclization D->E Key Step F Bicyclo[2.2.2]diazaoctane Core E->F G Avrainvillamide F->G H This compound G->H Dimerization

Myers' enantioselective synthesis of this compound.
The Williams Approach: A Convergent Diels-Alder Strategy

The Williams group has contributed significantly to the synthesis of related alkaloids and has reported a formal total synthesis of this compound.[8][9] Their strategy often revolves around a powerful intramolecular Diels-Alder (IMDA) reaction to construct the bicyclic core.[8] In their synthesis of Stephacidin A, which can be converted to this compound, they utilize a convergent approach where two complex fragments are coupled before the key cyclization.[3][9] The conversion of their synthesized Stephacidin A to avrainvillamide and subsequent dimerization provides a route to this compound, albeit with a lower overall yield.[3]

Williams_Synthesis A L-Tryptophan Derivative C IMDA Precursor A->C B Dienophile Fragment B->C D Intramolecular Diels-Alder C->D Key Step E Bicyclo[2.2.2]diazaoctane Core D->E F Stephacidin A E->F G Avrainvillamide F->G Conversion H This compound G->H Dimerization

Williams' Diels-Alder approach to this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic routes. Below are representative protocols for key transformations in the discussed syntheses.

Baran's Oxidative Coupling (Representative)

To a solution of the diketopiperazine precursor in a suitable solvent is added an excess of a strong base (e.g., KHMDS) at low temperature (-78 °C). After stirring for a defined period, an oxidizing agent (e.g., I2) is introduced to effect the carbon-carbon bond formation. The reaction is then quenched and worked up to isolate the bicyclic product. Careful control of stoichiometry and temperature is critical for achieving good yields.

Myers' Acyl Radical Cyclization (Representative)

The acyl radical precursor, typically a thioester, is dissolved in a degassed solvent such as toluene (B28343). A radical initiator (e.g., AIBN) and a tin hydride reagent (e.g., Bu3SnH) are added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the tetracyclic core.

Williams' Intramolecular Diels-Alder Reaction (Representative)

The diene-dienophile precursor is dissolved in a high-boiling solvent like toluene or xylene and heated to a high temperature (typically >150 °C) in a sealed tube. The reaction is monitored for the disappearance of the starting material. After cooling, the solvent is evaporated, and the resulting cycloadduct is purified by chromatography. The stereochemical outcome of the cycloaddition is often highly dependent on the substrate and reaction conditions.

Dimerization of Avrainvillamide to this compound (General Procedure)

Synthetic avrainvillamide is dissolved in a solvent such as acetonitrile. A base, typically triethylamine (B128534) (Et3N), is added to the solution.[3][5] The reaction mixture is stirred at room temperature, and the progress of the dimerization is monitored by analytical techniques such as NMR or LC-MS. Upon completion, the solvent is removed, and the crude this compound is purified, often by recrystallization or chromatography, to yield the final product.[3][5]

Conclusion

The total syntheses of this compound by the Baran, Myers, and Williams groups showcase the power and versatility of modern organic synthesis. Baran's biomimetic approach offers an elegant and potentially scalable route. Myers' enantioselective synthesis provides excellent stereocontrol through a novel radical cyclization. Williams' strategy, centered on the robust Diels-Alder reaction, offers a convergent and flexible pathway. The choice of a particular synthetic route will depend on the specific goals of the researcher, including the need for enantiopure material, scalability, and the desire to explore different chemical methodologies. Each of these syntheses stands as a testament to the creativity and ingenuity required to conquer the challenges posed by complex natural products.

References

A Comparative Analysis of the In Vivo Efficacy of Stephacidin B and Other Natural Anticancer Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of Stephacidin B, a novel alkaloid with potent anticancer properties, against established natural product-based chemotherapeutics: Paclitaxel (B517696), Vincristine (B1662923), and Camptothecin. The data presented is compiled from various preclinical studies to offer an objective overview of their performance in relevant cancer models.

Executive Summary

This compound, and its active monomer avrainvillamide (B1247661), have demonstrated promising anti-proliferative activity in xenograft models of human cancers. This guide contextualizes this efficacy by comparing it with the well-documented in vivo performance of Paclitaxel, Vincristine, and Camptothecin. While this compound's in vivo research is still emerging, this comparative analysis provides a valuable benchmark for its potential as a novel therapeutic agent.

Quantitative Efficacy Comparison

The following table summarizes the in vivo efficacy of this compound (via its active monomer, avrainvillamide) and the comparator natural products in various xenograft models.

Natural ProductCancer ModelAnimal ModelDosage and ScheduleKey Efficacy ResultsReference(s)
Avrainvillamide (active form of this compound) HCT-116 (Colon Carcinoma)BALB/c nude mice4 mg/kg, BID, i.p. for 14 daysSignificant reduction in tumor volume.[1]
OCI-AML3 (Acute Myeloid Leukemia)NSG mice4 mg/kg, BID, i.p.Significant reduction in tumor volume.[1]
Paclitaxel Human Lung Cancer Xenografts (A549, NCI-H23, NCI-H460, DMS-273)Nude mice12 or 24 mg/kg/day, i.v. for 5 daysStatistically significant tumor growth inhibition at both doses. At 24 mg/kg/day, more effective than cisplatin.[2][3]
Human Lung CancerNude mice20 mg/kg/week for 6 doses vs. 60 mg/kg/3 weeks for 2 dosesBoth schedules reduced tumor growth rate by 50%.[4]
Vincristine Rhabdomyosarcoma (Rd76-9)C57Bl/6J mice0.1, 0.2, or 0.4 mg/kg at days 7 and 14Dose-dependent reduction in tumor volume; in vivo IC50 of 0.25 mg/kg.[5]
Camptothecin HCT-116 (Colon Carcinoma)Nude miceNot specifiedInhibition of tumor growth.[6][7]
SW1116 (Colon Carcinoma)Athymic nude mice5 mg/kg, i.p. for 5 daysSignificant inhibition of xenograft tumor growth.[7]

Experimental Protocols

This section details the methodologies used in the cited in vivo studies to allow for replication and critical evaluation of the findings.

Avrainvillamide Xenograft Model (HCT-116 and OCI-AML3)
  • Cell Lines: HCT-116 (human colon carcinoma) and OCI-AML3 (human acute myeloid leukemia) cells were used.

  • Animal Model: BALB/c nude mice for HCT-116 and NSG mice for OCI-AML3 were utilized[1].

  • Tumor Implantation: HCT-116 or OCI-AML3 cells were implanted subcutaneously into the mice[1].

  • Treatment: When tumor volumes reached approximately 100 mm³, mice were treated with a synthetic analog of avrainvillamide (BFA) at a dose of 4 mg/kg administered intraperitoneally (i.p.) twice daily (BID) for 14 days. A vehicle control group was also included[1].

  • Efficacy Evaluation: Tumor sizes were measured regularly, and at the end of the study, tumors were excised and weighed. The change in tumor volume and final tumor weight were used to determine efficacy[1].

Paclitaxel Xenograft Model (Human Lung Cancer)
  • Cell Lines: A panel of human lung cancer cell lines including A549, NCI-H23, NCI-H460, and DMS-273 were used[2][3].

  • Animal Model: Nude mice were used for tumor implantation[2][3].

  • Tumor Implantation: Cells were grown as subcutaneous tumors in the mice[2][3].

  • Treatment: Paclitaxel was administered intravenously (i.v.) daily for 5 consecutive days at doses of 12 and 24 mg/kg/day. A saline control group was included for comparison[2][3].

  • Efficacy Evaluation: Tumor growth was monitored, and the extent of tumor growth inhibition compared to the control group was the primary endpoint[2][3].

Vincristine Xenograft Model (Rhabdomyosarcoma)
  • Cell Line: Rd76-9 murine rhabdomyosarcoma cells were used[5].

  • Animal Model: Syngeneic C57Bl/6J mice were used[5].

  • Tumor Implantation: Rd76-9 cells were injected subcutaneously into the flanks of the mice[5].

  • Treatment: Mice were treated with vincristine at doses of 0.1, 0.2, or 0.4 mg/kg on days 7 and 14 after tumor cell inoculation. A vehicle (saline) control group was included[5].

  • Efficacy Evaluation: Tumor volumes were measured at different time points to generate a dose-response curve and determine the in vivo half-maximal inhibitory concentration (IC50)[5].

Camptothecin Xenograft Model (Colon Carcinoma)
  • Cell Line: SW1116 human colon cancer cells were used[7].

  • Animal Model: Athymic nude mice were used[7].

  • Tumor Implantation: SW1116 cells were subcutaneously injected into the flank of the mice[7].

  • Treatment: When tumors reached a volume of 50-60 mm³, mice were treated with 10-hydroxycamptothecin (B1684218) (HCPT) by intraperitoneal injection at a dose of 5 mg/kg for 5 days[7].

  • Efficacy Evaluation: Tumor growth was measured weekly for 6 weeks to assess the inhibition of tumor growth[7].

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways affected by each of the compared natural products.

This compound (Avrainvillamide)

Avrainvillamide, the active monomer of this compound, exerts its anticancer effects by targeting the oncoprotein Nucleophosmin (NPM1) and the nuclear export protein CRM1[8][9][10]. In cancer cells with mutated NPM1, which is often mislocalized to the cytoplasm, avrainvillamide can induce the nuclear retention of the mutant protein, leading to its proteasomal degradation[11]. This disrupts the oncogenic functions of mutant NPM1.

StephacidinB_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NPM1_mut_nuc Mutant NPM1 Proteasome Proteasomal Degradation NPM1_mut_nuc->Proteasome Leads to NPM1_mut_cyto Mutant NPM1 NPM1_mut_nuc->NPM1_mut_cyto CRM1_nuc CRM1 NPM1_mut_cyto->NPM1_mut_nuc Avrainvillamide Avrainvillamide (from this compound) Avrainvillamide->CRM1_nuc Inhibits Avrainvillamide->NPM1_mut_cyto Binds to

Mechanism of Avrainvillamide Action

Paclitaxel

Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, preventing their disassembly. This disruption of normal microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis through various signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and caspase-8[12][13][14][15][16].

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Polymerization Paclitaxel->Microtubules Stable_Microtubules Microtubule Stabilization Microtubules->Stable_Microtubules Promotes Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stable_Microtubules->Mitotic_Arrest Causes JNK_Pathway JNK Pathway Activation Mitotic_Arrest->JNK_Pathway Caspase8_Pathway Caspase-8 Activation Mitotic_Arrest->Caspase8_Pathway Apoptosis Apoptosis JNK_Pathway->Apoptosis Caspase8_Pathway->Apoptosis Vincristine_Pathway Vincristine Vincristine Tubulin Tubulin Dimers Vincristine->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Assembly->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest (M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Camptothecin_Pathway Camptothecin Camptothecin TopoI_DNA Topoisomerase I-DNA Complex Camptothecin->TopoI_DNA Stabilizes DNA_Religation DNA Re-ligation TopoI_DNA->DNA_Religation Inhibits SSB Single-Strand Breaks DNA_Religation->SSB Leads to DSB Double-Strand Breaks (during replication) SSB->DSB DDR DNA Damage Response DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

References

Stephacidin B vs. Stephacidin A: A Head-to-Head Comparison of Novel Antitumor Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Stephacidin A and Stephacidin B, two structurally complex indole (B1671886) alkaloids isolated from the fungus Aspergillus ochraceus, have garnered significant interest in the scientific community for their potent antitumor activities. While both compounds exhibit cytotoxicity against various human cancer cell lines, this compound has demonstrated notably higher potency and selectivity, particularly against testosterone-dependent prostate cancer cells. This guide provides a detailed, data-supported comparison of these two promising compounds, outlining their differential efficacy, underlying mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Comparison of Cytotoxic Activity

The antitumor potential of Stephacidin A and this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundCell LineCancer TypeIC50 / GI50 (µM)Reference
Stephacidin A LNCaPProstate Cancer1.0[1]
This compound LNCaPProstate Cancer0.06[2]
Avrainvillamide (B1247661) LNCaPProstate Cancer0.42[3]
Avrainvillamide T-47DBreast Cancer0.33[3]

Note: this compound is a dimer of Avrainvillamide. Evidence suggests that this compound acts as a prodrug, rapidly converting to the monomeric and biologically active Avrainvillamide in cell culture.[4]

Mechanism of Action: The Role of Avrainvillamide

Current research indicates that the cytotoxic effects of this compound are mediated through its conversion to Avrainvillamide. Avrainvillamide has been shown to exert its antiproliferative effects by targeting key cellular proteins involved in cancer progression.

Interaction with Nucleophosmin (B1167650) (NPM1) and Exportin-1 (Crm1): Avrainvillamide binds to the nuclear chaperone protein nucleophosmin (NPM1) and the nuclear export protein exportin-1 (Crm1).[3] NPM1 is overexpressed in many human tumors and plays a crucial role in regulating the tumor suppressor protein p53.

Activation of the p53 Pathway: By interacting with NPM1, Avrainvillamide disrupts the NPM1-p53 interaction, leading to the stabilization and activation of p53.[5] Activated p53 can then induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth. The presence of wild-type p53 has been shown to sensitize cells to Avrainvillamide treatment.[6]

Stephacidin_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Avrainvillamide Avrainvillamide This compound->Avrainvillamide Conversion NPM1 NPM1 Avrainvillamide->NPM1 Binds to p53 (inactive) p53 (inactive) Avrainvillamide->p53 (inactive) Blocks Inhibition NPM1->p53 (inactive) Inhibits p53 (active) p53 (active) p53 (inactive)->p53 (active) Activation Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis p53 (active)->Cell Cycle Arrest / Apoptosis Induces

Fig. 1: Proposed mechanism of action for this compound.

Experimental Protocols

The evaluation of the cytotoxic activity of Stephacidin A and B is typically performed using in vitro cell-based assays. The Sulforhodamine B (SRB) assay is a common and reliable method for this purpose.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

This protocol is a widely used method for determining cytotoxicity by measuring cell density based on the measurement of cellular protein content.

1. Cell Plating:

  • Harvest and count cells from exponential phase cultures.

  • Plate cells in a 96-well microtiter plate at the optimal seeding density (empirically determined for each cell line) in a volume of 100 µL per well.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of Stephacidin A and this compound in the appropriate culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated controls.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) under the same conditions as above.

3. Cell Fixation:

  • After the incubation period, terminate the experiment by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

  • Incubate the plates at 4°C for 1 hour to fix the cells.

4. Staining:

  • Wash the plates four times with slow-running tap water to remove TCA and excess medium.

  • Allow the plates to air dry completely.

  • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

  • Incubate at room temperature for 30 minutes.

5. Washing and Solubilization:

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plates to air dry.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

6. Absorbance Measurement and Data Analysis:

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell survival relative to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of cell survival against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

SRB_Assay_Workflow Start Start Cell_Plating 1. Cell Plating (96-well plate) Start->Cell_Plating Incubation_24h 2. Incubation (24h) Cell_Plating->Incubation_24h Compound_Treatment 3. Compound Treatment (Stephacidin A/B) Incubation_24h->Compound_Treatment Incubation_48_72h 4. Incubation (48-72h) Compound_Treatment->Incubation_48_72h Cell_Fixation 5. Cell Fixation (10% TCA) Incubation_48_72h->Cell_Fixation Staining 6. Staining (0.4% SRB) Cell_Fixation->Staining Washing 7. Washing (1% Acetic Acid) Staining->Washing Solubilization 8. Solubilization (10mM Tris) Washing->Solubilization Absorbance_Reading 9. Absorbance Reading (510 nm) Solubilization->Absorbance_Reading Data_Analysis 10. Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Fig. 2: Experimental workflow for the SRB cytotoxicity assay.

Conclusion

In a head-to-head comparison, this compound emerges as a significantly more potent and selective antitumor agent than Stephacidin A, particularly against LNCaP prostate cancer cells. The superior activity of this compound is attributed to its role as a prodrug, efficiently delivering the active monomer, Avrainvillamide. The mechanism of action of Avrainvillamide involves the disruption of key oncoprotein functions, leading to the activation of the p53 tumor suppressor pathway. The provided experimental protocols offer a standardized approach for the continued investigation and comparison of these and other potential anticancer compounds. Further research focusing on a broader range of cancer cell lines and in vivo models is warranted to fully elucidate the therapeutic potential of the stephacidin family of alkaloids.

References

Safety Operating Guide

Proper Disposal Procedures for Stephacidin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of hazardous waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of Stephacidin B, a cytotoxic fungal metabolite.[1][2] Adherence to these procedural guidelines is imperative for researchers, scientists, and drug development professionals to ensure a safe working environment and compliance with regulatory standards.

This compound is recognized for its cytotoxicity against various cancer cell lines.[1][2][3] The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Therefore, it must be handled and disposed of with significant caution, following established protocols for cytotoxic and hazardous chemical waste.[5][6]

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, it is crucial to have a designated waste disposal plan in place. The following personal protective equipment (PPE) should be utilized when handling this compound and its associated waste:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A designated lab coat, preferably disposable, should be worn.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator should be used within a chemical fume hood.

All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize exposure.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must comply with federal, state, and institutional regulations. The following steps provide a general framework based on guidelines for cytotoxic and hazardous chemical waste management.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated PPE.

    • Solutions containing this compound.

  • Segregate this compound waste from other waste streams at the point of generation.[7][8] It should be treated as a cytotoxic and toxic chemical waste.[4][5] Do not mix with non-hazardous waste.

Step 2: Container Selection and Labeling

  • Solid Waste: Use a designated, leak-proof, and puncture-resistant container, clearly marked as "Cytotoxic Waste."[9] Often, these containers are color-coded red.[10]

  • Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof, and shatter-resistant container. The container must have a secure, tight-fitting lid.[7]

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste" and "Cytotoxic."

    • The full chemical name: "this compound."

    • The accumulation start date (the date the first drop of waste was added).[11]

    • An indication of the hazards (e.g., "Toxic," "Harmful if Swallowed").[4]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the properly labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11][12]

  • The SAA must be under the control of laboratory personnel.[13]

  • Ensure secondary containment is used to prevent spills.[11]

  • Do not accumulate more than the allowable volume of hazardous waste in the SAA.[12]

Step 4: Arranging for Disposal

  • Once the waste container is full or the maximum storage time has been reached, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[12]

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Do not dispose of this compound down the drain or in the regular trash. [7] The SDS explicitly states to "Dispose of contents/ container to an approved waste disposal plant."[4]

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, based on U.S. regulations. These are general guidelines; always consult your institution's specific policies.

ParameterRegulatory LimitCitation(s)
Maximum Volume in SAA Up to 55 gallons of hazardous waste[12][13]
Maximum Volume of Acutely Toxic Waste Up to 1 quart of liquid or 1 kilogram of solid P-listed (acutely toxic) waste[7][12]
Maximum Storage Time in SAA Up to 12 months from the accumulation start date, provided the volume limits are not exceeded[11][12][13]
Time for Removal Once Limit is Reached Within 3 calendar days of reaching the maximum volume[12]

Experimental Protocols for Deactivation

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

StephacidinB_Disposal_Workflow start This compound Waste Generated identify Identify Waste Type (Solid, Liquid, Sharps, PPE) start->identify segregate Segregate from Non-Hazardous Waste identify->segregate container Select Appropriate Container (Puncture-resistant, Leak-proof) segregate->container label Label Container Correctly 'Hazardous Waste', 'Cytotoxic', Chemical Name, Date container->label storage Store in Designated SAA with Secondary Containment label->storage monitor Monitor Volume and Accumulation Date storage->monitor full Container Full OR Storage Time Limit Reached? monitor->full full->monitor No pickup Arrange for Pickup by EHS or Licensed Contractor full->pickup Yes end Waste Properly Disposed pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Stephacidin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of Stephacidin B, a potent cytotoxic indole (B1671886) alkaloid. Adherence to these protocols is critical to ensure personnel safety and mitigate environmental contamination.

This compound is classified as a hazardous substance, being harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is a fungal metabolite that demonstrates significant cytotoxicity against various human tumor cell lines and can induce apoptosis[2][3]. A key characteristic of this compound is its rapid conversion in vitro to its monomer, avrainvillamide (B1247661), which is understood to be the biologically active form of the molecule[2][3].

Hazard Identification and Classification

The following table summarizes the hazard information for this compound based on the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Acute Aquatic Toxicity1H400: Very toxic to aquatic life[1]
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure through inhalation, ingestion, or skin contact.

PPE CategoryItem and SpecificationsRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against skin contact. The outer glove should be changed immediately upon contamination.
Body Protection Disposable, solid-front, back-closure chemotherapy gown with long sleeves and elastic or knit cuffs.Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shield.Prevents eye exposure to splashes of liquids or fine particles.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Required when handling the powdered form of the compound or when there is a risk of aerosol generation.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the spread of contamination.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is essential to maintain a safe laboratory environment.

Receiving and Unpacking
  • Inspect incoming packages for any signs of damage or leakage.

  • Don appropriate PPE before opening the package in a designated containment area, such as a chemical fume hood or a Class II biological safety cabinet[4].

  • Verify the integrity of the primary container.

Preparation of Solutions
  • All manipulations involving solid this compound or its concentrated solutions must be performed within a certified chemical fume hood or a cytotoxic drug safety cabinet to minimize inhalation exposure[5].

  • Use a plastic-backed absorbent liner on the work surface to contain any potential spills[5].

  • When dissolving the solid, add the solvent slowly to the vial to avoid splashing.

  • Ensure all equipment used, such as spatulas and weighing boats, are decontaminated after use or disposed of as hazardous waste.

Storage
  • Store this compound in a clearly labeled, sealed, and compatible container.

  • Keep in a designated, secure, and ventilated storage area at -20°C for long-term stability[2].

  • The storage area should be separate from incompatible chemicals and general laboratory reagents.

  • Maintain an accurate inventory of the compound.

Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste.

Waste StreamDisposal Procedure
Solid Waste All contaminated solid materials (e.g., gloves, gowns, shoe covers, absorbent pads, weighing paper, empty vials) must be placed in a designated, leak-proof, and puncture-resistant hazardous waste container with a cytotoxic waste label.
Liquid Waste Unused solutions of this compound and contaminated solvents should be collected in a clearly labeled, sealed, and compatible hazardous waste container. Do not discharge to the sanitary sewer.
Sharps Waste Needles, syringes, and other contaminated sharps must be disposed of immediately into a designated, puncture-resistant sharps container for cytotoxic waste.

Decontamination of Glassware and Surfaces:

  • Initial Rinse: Rinse contaminated glassware and surfaces with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove the majority of the compound. Collect the rinse as hazardous liquid waste.

  • Wash: Wash with a laboratory detergent and water.

  • Final Rinse: Perform a final rinse with clean water.

Experimental Protocols

Protocol for Treating Cancer Cells with Avrainvillamide (Active Monomer of this compound)

This protocol outlines a general procedure for assessing the cytotoxic effects of avrainvillamide on a cancer cell line (e.g., LNCaP or T-47D)[6][7].

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Avrainvillamide stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, WST-1)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh complete medium.

    • Count the cells and adjust the density to the desired concentration.

    • Seed the cells into a 96-well plate at the appropriate density and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of avrainvillamide in complete cell culture medium from the stock solution.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of avrainvillamide. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value.

Protocol for Apoptosis Detection using Annexin V Staining

This protocol describes a method to detect apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry[8][9][10].

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your target cells by treating them with an appropriate concentration of this compound for a specific duration.

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.

    • Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and quadrants.

    • Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Visualizations

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh/Dissolve Compound Weigh/Dissolve Compound Prepare Workspace->Weigh/Dissolve Compound Cell Treatment Cell Treatment Weigh/Dissolve Compound->Cell Treatment Incubation Incubation Cell Treatment->Incubation Data Collection Data Collection Incubation->Data Collection Decontaminate Surfaces Decontaminate Surfaces Data Collection->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE End End Doff PPE->End Start Start Start->Don PPE

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Signaling Pathway of Avrainvillamide

Caption: A simplified diagram of the CRM1-mediated nuclear export pathway inhibited by avrainvillamide.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。